molecular formula C6H8N2O2S2 B1334802 Ethyl 5-amino-2-mercaptothiazole-4-carboxylate CAS No. 52868-64-1

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Cat. No.: B1334802
CAS No.: 52868-64-1
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S2 and its molecular weight is 204.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
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InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70401888
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Molecular Weight

204.3 g/mol
Source PubChem
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CAS No.

52868-64-1
Record name Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate
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Record name 52868-64-1
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Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Record name ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Foundational & Exploratory

"synthesis and characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a multifunctional heterocyclic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique arrangement of an amino group, a mercapto group, and an ethyl carboxylate on a thiazole core provides multiple reactive sites for chemical modification. This versatility allows for its incorporation into more complex molecular architectures, making it a valuable intermediate in the synthesis of various biologically active agents, including potential antibacterial and anticancer drugs.[1][2] This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its thorough characterization, reflecting the rigorous standards of modern drug discovery and development.

Part 1: Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved through a one-pot, multi-component reaction. This approach is favored for its operational simplicity and improved yields by minimizing the isolation of intermediates.

The One-Pot Synthetic Strategy

A reliable method for synthesizing the title compound involves the reaction of an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate, followed by the introduction of hydrogen sulfide gas in a suitable solvent like pyridine.[3] The reaction proceeds through a series of in-situ transformations, culminating in the formation of the desired thiazole ring.

From the Scientist's Perspective: Why this approach? The choice of a one-pot reaction is a deliberate one, rooted in the principles of green chemistry and process efficiency. It circumvents the need for intermediate purification steps, which often lead to significant product loss. Pyridine is not merely a solvent; it acts as a base to facilitate key deprotonation steps and as a catalyst for the condensation reactions. The in-situ generation of reactive intermediates is crucial for driving the reaction towards the desired product.

Proposed Reaction Mechanism

The synthesis is believed to proceed via the following key steps:

  • Imino Group Formation: The oximino group of the starting material is reduced to an imino group.

  • Trapping and Condensation: This imino intermediate is immediately trapped by the trialkyl orthoformate.

  • Thionation and Cyclization: The introduction of hydrogen sulfide (H₂S) provides the sulfur atom required for the thiazole ring. H₂S attacks the electrophilic carbon of the cyano group, initiating a cascade of reactions involving cyclization and tautomerization to yield the stable 5-amino-2-mercaptothiazole ring system.

This pathway is analogous in principle to other well-established multi-component reactions for heterocycle synthesis, such as the Gewald reaction for 2-aminothiophenes, which also involves a condensation followed by sulfur addition and cyclization.[4][5][6][7]

G cluster_0 Reaction Initiation cluster_1 Thionation and Cyclization A Ethyl 2-cyano-2-oximinoacetate C Imino Intermediate A->C Reduction/Trapping (Pyridine) B Triethyl Orthoformate B->C E Thioamide Intermediate C->E Nucleophilic Attack D Hydrogen Sulfide (H₂S) D->E F This compound E->F Intramolecular Cyclization & Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 2-cyano-2-oximinoacetate (1 equivalent) and dry pyridine (10 volumes).

  • Reagent Addition: Add triethyl orthoformate (1.2 equivalents) to the stirred solution at room temperature.

  • Initial Reaction: Heat the mixture to 60-70 °C and stir for 1-2 hours to facilitate the formation of the intermediate.

  • Thionation: Cool the reaction mixture to 40-50 °C. Bubble dry hydrogen sulfide gas through the solution at a moderate rate for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and analytical methods is required for unambiguous characterization.

G cluster_workflow Synthesis & Characterization Workflow cluster_analytics Analytical Validation Start Synthesis Protocol Crude Crude Product Isolation Start->Crude Reaction & Work-up Pure Purified Product Crude->Pure Recrystallization NMR NMR (¹H & ¹³C) Pure->NMR Characterization IR FT-IR Pure->IR Characterization MS Mass Spectrometry Pure->MS Characterization EA Elemental Analysis Pure->EA Characterization

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This document provides a detailed examination of the physicochemical properties of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's chemical identity, structural characteristics, spectroscopic profile, and acid-base properties. Furthermore, it presents validated protocols for its synthesis and analytical quantification, contextualizes its relevance in drug discovery, and outlines essential safety and handling procedures. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Introduction

Heterocyclic scaffolds are the cornerstone of modern drug discovery, with thiazole derivatives representing a particularly privileged class of compounds. Their versatile chemical nature and ability to engage in various biological interactions have led to their incorporation into numerous approved therapeutic agents. This compound is a multifunctionalized thiazole that serves as a valuable building block for the synthesis of more complex molecules. The strategic placement of its amino, mercapto, and carboxylate ester groups provides multiple reaction sites for chemical modification, making it an attractive starting material for creating libraries of potential drug candidates. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a five-membered thiazole ring bearing an amino group at position 5, a mercapto (thiol) group at position 2, and an ethyl carboxylate at position 4—dictate its reactivity and physical properties.

IdentifierValue
IUPAC Name Ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate
Molecular Formula C₆H₈N₂O₂S₂
Molecular Weight 220.27 g/mol
Canonical SMILES CCOC(=O)C1=C(N)SC(=S)N1
InChI Key InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)8-6(12)11-3/h2,7H2,1H3,(H,8,11,12)

Note: The mercapto group (-SH) exists in tautomeric equilibrium with the thione form (=S). The thione form is often predominant in similar heterocyclic systems.

Core Physicochemical Properties

The macroscopic properties of a compound, such as its solubility and melting point, are direct consequences of its molecular structure. These parameters are critical for designing reaction conditions, purification strategies, and formulation development.

PropertyObservation / ValueRationale and Scientific Insight
Appearance White to pale cream or yellow powder/solid.The appearance is typical for many functionalized thiazole derivatives[1][2]. The color can be influenced by minor impurities or the specific crystalline form.
Melting Point 157-180 °C (range observed in related isomers)[1][3].A relatively high melting point is expected due to the potential for intermolecular hydrogen bonding involving the amino (N-H) and mercapto/thione (S-H or N-H) groups, leading to a stable crystal lattice. The broad range is indicative of data from structurally similar, but not identical, compounds.
Solubility Insoluble in water; Soluble in acetone; Slightly soluble in ethanol, ether, benzene, and toluene.The molecule possesses both polar (amino, mercapto, ester carbonyl) and non-polar (ethyl chain, thiazole ring) regions. Its poor water solubility is due to the dominance of the non-polar surface area. Solubility in organic solvents like acetone is consistent with its ability to act as both a hydrogen bond donor and acceptor.
2.1. Acid-Base Properties (pKa)

The ionization state of a molecule at a given pH is governed by its pKa values and is a critical determinant of its solubility, membrane permeability, and target-binding interactions in drug development. This compound is an amphoteric molecule with three key ionizable centers:

  • The 5-amino group (-NH₂): This is a basic center that can be protonated to form an ammonium cation (-NH₃⁺).

  • The 2-mercapto group (-SH): This group is acidic and can be deprotonated to form a thiolate anion (-S⁻). It exists in tautomeric equilibrium with the N-H of the thiazole ring in the thione form, which is also acidic.

  • The Thiazole Ring Nitrogen: One of the ring nitrogens can also be protonated under strongly acidic conditions.

  • The amino group is expected to have a pKa (for its conjugate acid, -NH₃⁺) in the range of 3-5 . This is lower than a typical aliphatic amine due to the electron-withdrawing effects of the adjacent carboxylate and the aromatic thiazole ring.

  • The mercapto/thione group is expected to have an acidic pKa in the range of 7-9 , allowing for deprotonation under neutral to basic conditions.

pKa_States Cationic Cationic Form (pH < 3-5) Neutral Neutral Form (pH ~5-7) Cationic->Neutral + H⁺ / - H⁺ Anionic Anionic Form (pH > 7-9) Neutral->Anionic + H⁺ / - H⁺ Analytical_Workflow Start Plasma Sample Prep Protein Precipitation (Acetonitrile + Internal Std) Start->Prep Centrifuge Vortex & Centrifuge Prep->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject LC C18 Reverse-Phase Chromatographic Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Precursor → Product) MS->MSMS End Quantification (Peak Area Ratio) MSMS->End

Sources

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatives: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1][2] Among the vast family of thiazole-containing compounds, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate stands out as a particularly versatile building block. Its structure is endowed with multiple reactive centers—the 5-amino group, the 2-mercapto group, and the 4-ethoxycarbonyl group—that serve as ideal handles for chemical modification. This guide provides a comprehensive technical overview of this scaffold, beginning with its efficient synthesis and exploring the key derivatization strategies that unlock a diverse range of pharmacological activities. We will delve into the significant antimicrobial, anticancer, and enzyme-inhibitory properties of its derivatives, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Chapter 1: The Core Scaffold: Structural Features and Synthetic Rationale

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that confers unique electronic properties and the ability to engage in various non-covalent interactions with biological targets.[3] This has led to its incorporation into drugs spanning anti-infective, anti-inflammatory, and antineoplastic therapies.[4] The title compound, this compound, is a highly functionalized thiazole derivative that provides a robust platform for combinatorial chemistry and lead optimization.

The strategic placement of its functional groups is key to its utility:

  • The 5-amino group: A potent nucleophile, ideal for forming Schiff bases, amides, or for participating in cyclization reactions.[5][6]

  • The 2-mercapto group: Exists in tautomeric equilibrium with its thione form. The sulfur atom is a soft nucleophile, readily undergoing S-alkylation to introduce a variety of side chains.[7]

  • The 4-ethoxycarbonyl group: Can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing additional points for diversification and interaction with biological receptors.[8]

This trifecta of reactive sites allows for systematic structural modifications to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity.

Figure 1: Reactive sites of the core scaffold.

Chapter 2: Synthesis and Derivatization Strategies

A key advantage of the this compound scaffold is its accessibility through efficient and scalable synthetic routes. This allows for the rapid generation of compound libraries for biological screening.

Synthesis of the Core Scaffold

An effective one-pot synthesis has been developed, which avoids the isolation of unstable intermediates and provides good yields.[7] The reaction proceeds by the action of hydrogen sulfide on a mixture of an alkyl 2-oximino-2-cyanoacetate and a trialkyl orthoformate in pyridine. The causality behind this efficiency lies in the in-situ reduction of the oximino group to an imino group, which is immediately trapped by the orthoformate, leading to the formation of the thiazole ring.[7]

Synthesis_Workflow reactant1 Alkyl 2-oximino- 2-cyanoacetate intermediate In-situ formation of reactive imine reactant1->intermediate reactant2 Trialkyl Orthoformate reactant2->intermediate reagent1 H₂S, Pyridine reagent1->intermediate product Ethyl 5-amino-2- mercaptothiazole- 4-carboxylate intermediate->product  One-Pot  Reaction

Figure 2: One-pot synthesis workflow for the core scaffold.
Experimental Protocol: One-Pot Synthesis of Alkyl 5-amino-2-mercaptothiazole-4-carboxylates[7]
  • Reaction Setup: In a three-necked flask equipped with a stirrer and gas inlet/outlet, dissolve alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine.

  • Hydrogen Sulfide Addition: Bubble dry hydrogen sulfide gas through the stirred solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure alkyl 5-amino-2-mercaptothiazole-4-carboxylate.

Key Derivatization Pathways

The true power of the scaffold is realized through its diverse derivatization potential.

Derivatization_Pathways cluster_amino 5-Amino Group Modification cluster_mercapto 2-Mercapto Group Modification cluster_ester 4-Ester Group Modification cluster_cyclization Cyclization / Ring Fusion Core Core Scaffold (Ethyl 5-amino-2-mercapto thiazole-4-carboxylate) Schiff Schiff Bases Core->Schiff R-CHO (Aldehyde) S_Alkyl S-Alkylated Derivatives Core->S_Alkyl R-X (Alkyl Halide) Amides_4 Carboxamides Core->Amides_4 1. Hydrolysis 2. R-NH₂ Fused Fused Heterocycles (e.g., Pyrazolothiazoles) Core->Fused Multi-step Synthesis Amides_5 Amides

Figure 3: Major derivatization pathways from the core scaffold.
  • Schiff Base Formation: The reaction of the 5-amino group with various aromatic or heterocyclic aldehydes is a straightforward and common strategy to introduce diverse substituents.[5] This modification significantly impacts the molecule's steric and electronic profile, often leading to enhanced biological activity.

  • S-Alkylation: The nucleophilic sulfur atom is readily alkylated using various alkyl or aryl halides.[7] This allows for the introduction of lipophilic chains or other functional groups that can modulate membrane permeability and target engagement.

  • Amidation: Hydrolysis of the ethyl ester at the C4 position, followed by coupling with different amines, yields a wide range of carboxamides.[8] The resulting amide bond can act as a crucial hydrogen bond donor/acceptor, enhancing binding affinity to protein targets.

  • Ring Fusion: The scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, derivatives can be cyclized to form pyrazolo[5,1-b]thiazoles, which combine the pharmacological properties of both pyrazole and thiazole rings.[4]

Chapter 3: Potent Antimicrobial Activity

Derivatives of the title scaffold have consistently demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, making them a focal point in the search for new anti-infective agents.[9][10]

Antibacterial Properties

Many synthesized derivatives show promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[5][11]

  • Mechanism of Action: While varied, a key proposed mechanism for antibacterial action is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some thiazole derivatives may act as inhibitors of UDP-N-acetylmuramate/L-alanine ligase (MurC), an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall.[5] Another potential target is DNA gyrase, which is involved in bacterial DNA replication.[10]

  • Structure-Activity Relationship (SAR):

    • The formation of Schiff bases at the 5-amino position with substituted aromatic aldehydes often enhances antibacterial potency.[5]

    • Electron-withdrawing or donating groups on the aromatic ring of the Schiff base can modulate activity, suggesting that electronic effects play a critical role in target interaction.

    • Hybrid molecules that club the thiazole nucleus with other heterocyclic rings, such as pyrazoline, can lead to synergistic effects and improved activity.[12]

Data Table 1: Antibacterial Activity of Selected Derivatives
Compound IDModificationTarget OrganismMIC (µg/mL)Reference
2a Schiff base (phenyl)S. aureus>250[5]
2d Schiff base (4-chlorophenyl)S. aureus250[5]
2g Schiff base (4-nitrophenyl)E. coli375[5]
12f N-acylated derivativeS. aureusN/A (Comparable to Ampicillin)[11]
12f N-acylated derivativeB. subtilisN/A (Comparable to Gentamicin)[11]

Note: MIC stands for Minimum Inhibitory Concentration.

Antifungal Properties

Significant activity has been reported against fungal pathogens, most notably Candida albicans.[4][11]

  • Mechanism of Action: A primary mechanism of antifungal activity for azole-based compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13][14] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane\n(Integrity & Fluidity) Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity & Fluidity) Inhibitor Thiazole Derivative Inhibitor->Intermediate Sterols Inhibition

Figure 4: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe, no drug) and a negative control (broth, no microbe) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 4: Anticancer and Antiproliferative Potential

The thiazole scaffold is a cornerstone of many anticancer agents, and derivatives of this compound are no exception, showing activity against a wide range of human tumor cell lines.[6][15]

Mechanisms of Anticancer Action

The antiproliferative effects of these derivatives are often multifactorial, involving the inhibition of key enzymes in cell signaling and the induction of programmed cell death (apoptosis).

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes that are overexpressed or hyperactive in cancer cells. One such target is Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which regulates numerous proteins involved in cell cycle progression and is a novel target for anticancer therapy.[16]

  • Induction of Apoptosis: Some imidazole derivatives, structurally related to the thiazole core, have been shown to induce apoptosis in cancer cells.[17] Mechanistic studies revealed that these compounds can significantly reduce the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death.[17]

Apoptosis_Pathway Inhibitor Thiazole Derivative Mito Mitochondria Inhibitor->Mito  ↓ Mitochondrial  Membrane Potential Casp9 Caspase-9 Mito->Casp9 Release of Cytochrome c Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Proteins

Figure 5: Simplified intrinsic apoptosis pathway induced by active compounds.
Structure-Activity Relationship (SAR) in Anticancer Derivatives

SAR studies have provided valuable insights for designing more potent anticancer agents.

  • Aromatic substitutions on the thiazole ring generally lead to better antitumor activity compared to aliphatic substitutions.[15]

  • For 2-aminothiazole-4-carboxylate derivatives, the nature of the substituent at the amino group is critical. The introduction of specific acyl chains or piperazinyl moieties has been shown to improve activity, often by targeting specific enzymes like VEGFR-2.[15]

  • A broad spectrum of activity against the NCI-60 human tumor cell line panel has been observed for certain derivatives, indicating their potential to overcome tissue-specific resistance mechanisms.[11]

Data Table 2: Anticancer Activity of Selected Thiazole Derivatives
Compound IDModification TypeTarget Cell LineGI₅₀ (µM)Reference
9b Thiazole-basedBroad Spectrum (NCI-60)Active across 29/60 lines[11]
13 2-substituted-aminothiazoleLeukemia (RPMI-8226)0.08[15]
10b Thiazole-oxalic acidPin1 Enzyme Inhibition5.38 (IC₅₀)[16]
5e *1-dodecyl-imidazoleCervical (HeLa)0.74 (IC₅₀)[17]

*Note: Compound 5e is a structurally related imidazole, included to illustrate a key mechanism (apoptosis).

Experimental Protocol: MTS Assay for Cell Viability
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well and incubate for 1-4 hours.

  • Measurement: Viable cells with active metabolism reduce the MTS salt into a colored formazan product. Measure the absorbance of the formazan at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Chapter 5: A Hub for Diverse Enzyme Inhibition

Beyond antimicrobial and anticancer applications, the scaffold's derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential in treating a wider range of diseases.

  • Anti-inflammatory Activity (COX Inhibition): Several thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes.[18] Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[19]

  • Cholinesterase Inhibition: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[20][21]

  • Other Targets: The scaffold has shown inhibitory activity against other diverse targets, including deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), suggesting potential applications in neuroprotective therapies.[22]

Chapter 6: Conclusion and Future Perspectives

This compound has unequivocally established itself as a "master key" scaffold in medicinal chemistry. Its synthetic tractability and highly functionalized nature provide an exceptional platform for generating diverse molecular architectures. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong potential in the development of novel antimicrobial and anticancer agents.

The path forward is rich with opportunities. Future research should focus on:

  • Lead Optimization: Systematically exploring the structure-activity relationships summarized here to enhance the potency and selectivity of lead compounds against specific targets.

  • Mechanism Deconvolution: Moving beyond initial screening and docking to rigorously validate the proposed mechanisms of action through advanced biochemical and cell-based assays.

  • Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-like potential.

  • Exploring New Chemical Space: Utilizing the scaffold's reactive handles to synthesize novel, more complex fused systems and macrocycles that may interact with previously undrugged targets.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

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  • Sârbu, M. O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]

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  • Al-Issa, S. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

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  • Gül, H. İ., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics. Available at: [Link]

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  • D’hooge, M., et al. (2008). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Tetrahedron. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount. This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By integrating established principles of spectroscopy with comparative data from analogous thiazole derivatives, this guide serves as a practical reference for the synthesis, identification, and purity assessment of this compound.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including the essential vitamin thiamine (B1).[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound, in particular, possesses a unique arrangement of functional groups—an amino group, a mercapto group, and an ethyl carboxylate—that make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular structure is inextricably linked to biological function and safety. This guide provides the foundational spectroscopic knowledge required for the confident characterization of this specific thiazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the electronic environment of every hydrogen atom in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-NH₂ (Amino)5.0 - 7.0Broad Singlet2HThe chemical shift of amine protons can vary significantly due to solvent effects and hydrogen bonding. The signal is often broad.
-SH (Mercapto)3.0 - 4.0Singlet1HThe thiol proton typically appears as a sharp singlet, though its position can also be influenced by the solvent and concentration.
-O-CH₂-CH₃ (Ethyl Methylene)~4.2Quartet2HThese protons are deshielded by the adjacent oxygen atom of the ester group and are split by the neighboring methyl protons.
-O-CH₂-CH₃ (Ethyl Methyl)~1.3Triplet3HThese protons are in a typical alkyl environment and are split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct insight into the carbon backbone.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester Carbonyl)160 - 165The carbonyl carbon of an α,β-unsaturated ester is characteristically found in this downfield region.
C2 (Thiazole Ring)165 - 175The carbon atom attached to both sulfur and nitrogen, and also to the mercapto group, is expected to be significantly deshielded.
C4 (Thiazole Ring)100 - 110This carbon is attached to the electron-donating amino group and the electron-withdrawing carboxylate group, leading to an intermediate chemical shift.
C5 (Thiazole Ring)145 - 155The C5 carbon, bonded to the amino group, is expected to be in a relatively electron-rich environment within the aromatic ring.
-O-CH₂-CH₃ (Ethyl Methylene)~60The carbon atom bonded to the ester oxygen is deshielded.
-O-CH₂-CH₃ (Ethyl Methyl)~14This carbon is in a typical upfield alkyl region.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[5]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH₂ and -SH.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 300 MHz or higher field spectrometer.

    • Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to their respective atoms in the molecule. For more complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed to confirm connectivities.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[6] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H (Amino)Stretching3300 - 3500Medium (often two bands for primary amine)
C-H (Alkyl)Stretching2850 - 3000Medium to Strong
S-H (Mercapto)Stretching2550 - 2600Weak
C=O (Ester)Stretching1680 - 1710Strong, Sharp
C=N & C=C (Thiazole Ring)Stretching1500 - 1650Medium to Strong
C-NStretching1250 - 1350Medium
C-O (Ester)Stretching1100 - 1300Strong

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them with the functional groups present in this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₈N₂O₂S₂) is 218.27 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 218.

  • Isotope Peaks: Due to the presence of two sulfur atoms, a significant M+2 peak (at m/z = 220) is expected due to the natural abundance of the ³⁴S isotope. The relative intensity of the M+2 peak will be higher than that for a compound with a single sulfur atom.

  • Key Fragmentation Pathways: Thiazole derivatives often fragment in a predictable manner.[7][8] Common fragmentation patterns for this molecule could include:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺

    • Loss of the entire ethyl ester group (-COOCH₂CH₃): [M - 73]⁺

    • Cleavage of the thiazole ring.[9]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method.

  • Ionization:

    • Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is more likely to yield an abundant molecular ion peak ([M+H]⁺ in positive ion mode). EI is a higher-energy method that will produce more extensive fragmentation.

  • Mass Analysis:

    • A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Spectroscopic Workflow Visualization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the structural elucidation of the target compound.

Conclusion: A Unified Approach to Structural Verification

The structural characterization of this compound is a critical step in its application in research and development. A comprehensive analysis utilizing NMR, IR, and Mass Spectrometry provides a self-validating system for confirming the identity and purity of the compound. By understanding the predicted spectral data and employing standardized experimental protocols, researchers can confidently verify the molecular structure, ensuring the integrity and reproducibility of their scientific work. This guide serves as a foundational resource for the spectroscopic analysis of this important thiazole derivative.

References

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  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qudah, M. A. (2020). Synthesis, characterization, and mass fragmentation pattern of some new thiazole and thiazolidin-5-one derivatives. Journal of the Iranian Chemical Society, 17(10), 2589-2600.
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  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 10(68), 41530-41544.
  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • Nguyen, T. H. L., & Dang, T. H. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Engineering, 5(2), 1-10.
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The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs. Within this privileged scaffold, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate emerges as a particularly intriguing and versatile building block for the synthesis of novel therapeutic agents. Its trifunctional nature, boasting an amino group, a mercapto moiety, and an ethyl carboxylate, offers a rich chemical canvas for the strategic design and development of compounds with diverse pharmacological activities. This guide delves into the synthesis, chemical properties, and burgeoning potential of this scaffold in the landscape of modern drug discovery, providing field-proven insights for its application in medicinal chemistry programs.

The Core Structure: Synthesis and Chemical Profile

The strategic utility of any scaffold in medicinal chemistry begins with its accessible synthesis. This compound can be efficiently prepared through a one-pot synthesis. This method involves the reaction of hydrogen sulfide with a mixture of an alkyl 2-oximino-2-cyanoacetate and a trialkyl orthoformate in pyridine. A key step in this process is the reduction of the oximino group to an imino intermediate, which is then trapped by the trialkyl orthoformate, leading to the formation of the desired thiazole ring.[1]

Experimental Protocol: One-Pot Synthesis of Alkyl 5-amino-2-mercaptothiazole-4-carboxylates [1]

  • Reaction Setup: In a well-ventilated fume hood, combine the alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the reaction mixture at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. The precipitated product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure alkyl 5-amino-2-mercaptothiazole-4-carboxylate.

The resulting molecule is a stable, typically pale yellow powder.[2] Its key reactive sites for further chemical modification are the primary amino group at the C5 position, the nucleophilic mercapto group at the C2 position, and the ester group at the C4 position. The tautomeric nature of the 2-mercaptothiazole moiety, existing in equilibrium between the thione and thiol forms, further influences its reactivity and interaction with biological targets.[3]

A Gateway to Bioactivity: Potential Therapeutic Applications

The true potential of this compound lies in its role as a versatile scaffold for the generation of diverse chemical libraries with a wide spectrum of biological activities. The inherent properties of the mercaptothiazole core, combined with the ability to introduce various substituents at its reactive handles, have led to the discovery of potent antimicrobial, anticancer, and enzyme-inhibitory agents.

Antimicrobial Agents: Combating Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel anti-infective agents. The 2-mercaptobenzothiazole scaffold, a close relative of our core molecule, has a well-documented history of potent antimicrobial and antifungal activities.[4][5] Derivatives have shown significant inhibitory activity against a range of bacterial and fungal pathogens.

For instance, certain low molecular weight 2-mercaptobenzothiazole derivatives have exhibited impressive antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.[6][7] The mechanism of action is thought to involve the essential thiol group, as its replacement often leads to a considerable loss of antibacterial efficacy.[6][7]

The this compound scaffold provides an excellent starting point for the development of new antimicrobial agents. The amino and carboxylate groups offer opportunities for the introduction of pharmacophores known to enhance antimicrobial potency and modulate pharmacokinetic properties.

Workflow for Antimicrobial Screening of Thiazole Derivatives

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives.

Anticancer Therapeutics: Targeting Tumor Proliferation

The 2-aminothiazole moiety is a recognized pharmacophore in the design of anticancer agents.[8] Several approved drugs and clinical candidates feature this core structure. Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant anticancer activity against a broad range of human tumor cell lines.[1][9] This suggests that our core scaffold holds similar promise.

The strategic modification of the amino, mercapto, and carboxylate groups can be exploited to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Enzyme Inhibitors: A Precision Medicine Approach

The ability of the mercaptothiazole scaffold to interact with the active sites of various enzymes makes it a valuable starting point for the design of potent and selective enzyme inhibitors. This approach aligns with the principles of precision medicine, aiming to target specific molecular drivers of disease.

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold has been successfully employed in the development of kinase inhibitors, including Aurora kinase inhibitors.[10] For example, novel pyrano[3,2-c]quinoline derivatives incorporating an amino-carboxylate function have been developed as dual inhibitors of EGFR and HER-2, with some compounds exhibiting IC50 values in the low nanomolar range.[11]

The this compound core can be rationally designed to target the ATP-binding site of specific kinases. The amino group can act as a hydrogen bond donor, the thiazole ring can engage in pi-stacking interactions, and the mercapto and carboxylate groups can be modified to explore different regions of the binding pocket and enhance selectivity.

Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Receptor Inhibits ATP Binding

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based inhibitor.

Beyond kinases, derivatives of related thiazole scaffolds have shown inhibitory activity against a variety of other enzymes, including:

  • 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II): Substituted thiazole-5-carboxylates have been identified as dual inhibitors of these enzymes, which are implicated in inflammatory diseases and certain cancers.[12]

  • Metallo-β-lactamases: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of these bacterial enzymes, which confer resistance to β-lactam antibiotics.

  • β-Ketoacyl-ACP Synthase (mtFabH): 2-Aminothiazole-4-carboxylate derivatives have shown activity against this key enzyme in Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.[13]

Structure-Activity Relationship (SAR) and Data-Driven Design

The development of potent and selective drug candidates from the this compound scaffold is guided by a systematic exploration of the structure-activity relationship (SAR). The following table summarizes the biological activities of some representative thiazole derivatives, illustrating the impact of structural modifications on potency.

Compound ClassTarget Organism/EnzymeActivity (MIC/IC50)Reference
2-Mercaptobenzothiazole DerivativeStaphylococcus aureus3.12 µg/mL (MIC)[6][7]
2-Mercaptobenzothiazole DerivativeEscherichia coli25 µg/mL (MIC)[6][7]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea DerivativeHS 578T (Breast Cancer Cell Line)0.8 µM (IC50)[14]
Pyrano[3,2-c]quinoline-3-carboxylateHT-29 (Colon Cancer Cell Line)23 nM (IC50)[11]
Pyrano[3,2-c]quinoline-3-carboxylateEGFR Kinase68 nM (IC50)[11]
Pyrano[3,2-c]quinoline-3-carboxylateHER-2 Kinase30 nM (IC50)[11]
2-Aminothiazole Phenylamide DerivativeK563 (Leukemia Cell Line)16.3 µM (IC50)[8]

General Protocol for an In Vitro Enzyme Inhibition Assay [15][16]

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds (thiazole derivatives) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compounds or a reference inhibitor.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

This compound is a highly promising and underexplored scaffold in medicinal chemistry. Its facile synthesis and three distinct points for chemical diversification provide a robust platform for the generation of novel bioactive molecules. The demonstrated potential of related thiazole derivatives in the fields of antimicrobial, anticancer, and enzyme inhibitory research strongly suggests that a focused exploration of this core structure will yield a new generation of therapeutic candidates.

For researchers and drug development professionals, this scaffold represents a valuable starting point for building diverse chemical libraries and pursuing innovative therapeutic strategies. A systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will be key to unlocking the full medicinal chemistry potential of this compound.

References

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. Available at: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. Available at: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. ResearchGate. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. Available at: [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PMC - PubMed Central. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Mercaptobenzothiazole. Wikipedia. Available at: [Link]

Sources

Ethyl 5-Amino-2-Mercaptothiazole-4-Carboxylate: A Versatile Synthon for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a multifunctional building block of significant interest in synthetic and medicinal chemistry. Its unique arrangement of nucleophilic centers—an amino group, a mercapto group, and an ester—on a stable thiazole core makes it an exceptionally versatile precursor for the construction of a wide array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this key intermediate. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate key transformations to empower researchers in the fields of drug discovery and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, presents three distinct reactive sites, allowing for sequential and regioselective modifications. This controlled reactivity is paramount for building molecular complexity and accessing novel chemical space.

  • The 5-Amino Group: A potent nucleophile, ideal for condensation reactions to form fused pyrimidine, pyridine, and pyrazole rings.

  • The 2-Mercapto Group: A soft nucleophile that readily undergoes S-alkylation and S-acylation, providing a handle for introducing diverse side chains or initiating subsequent cyclization reactions.

  • The 4-Carboxylate Ester: Offers a site for modification through hydrolysis, amidation, or conversion to a hydrazide, opening pathways to other heterocyclic systems like oxadiazoles.

This guide will demonstrate how these functional groups can be strategically employed to synthesize valuable heterocyclic frameworks, particularly thiazolopyrimidines, which are known for their diverse biological activities.[1][2]

G cluster_core This compound cluster_products Synthetic Targets core Thiazole Core amino 5-Amino Group (Nucleophilic) core->amino Condensation mercapto 2-Mercapto Group (Nucleophilic) core->mercapto S-Alkylation ester 4-Carboxylate Ester (Modifiable) core->ester Amidation pyrimidines Thiazolopyrimidines amino->pyrimidines pyridines Thiazolopyridines amino->pyridines fused Other Fused Systems mercapto->fused others Oxadiazoles, etc. ester->others G Alkyl 2-oximino-2-cyanoacetate Alkyl 2-oximino-2-cyanoacetate Reaction Mixture Reaction Mixture Alkyl 2-oximino-2-cyanoacetate->Reaction Mixture + Trialkyl Orthoformate + Pyridine Cyclization Cyclization Reaction Mixture->Cyclization + H₂S (gas) Precipitation Precipitation Cyclization->Precipitation Ice-Water Work-up Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product G cluster_reactants Reactants cluster_process Process cluster_product Product Aminothiazole This compound Reflux Reflux in Ethanol (12h) Aminothiazole->Reflux Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reflux Workup Solvent Removal & Neutralization (Na₂CO₃) Reflux->Workup Purify Recrystallization (Ethyl Acetate) Workup->Purify Product Thiazolo[3,2-a]pyrimidine Derivative Purify->Product

Sources

Technical Guide: Physicochemical Properties, Safety, and Handling of Aminothiazole Carboxylates in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Ethyl 2-amino-1,3-thiazole-4-carboxylate and Related Isomers

Abstract: This technical guide provides a comprehensive overview of the chemical identifiers, safety data, and handling protocols for key aminothiazole carboxylate building blocks used in pharmaceutical research and development. While the initial focus of this guide was "Ethyl 5-amino-2-mercaptothiazole-4-carboxylate," a thorough literature and database search revealed a lack of specific CAS number and safety data for this exact molecule. However, extensive information is available for its structural isomers, which are of significant interest to the scientific community. This guide will focus on the well-documented compound Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS: 5398-36-7) , a critical intermediate in the synthesis of targeted therapies.[1] We will also draw relevant comparative data from its isomers, including Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8) and Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6), to provide a broader context for researchers in the field.

Introduction: The Strategic Importance of Aminothiazole Scaffolds

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged scaffold. Among the vast family of thiazole derivatives, aminothiazole carboxylates have emerged as particularly valuable building blocks. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for versatile synthetic transformations.

Ethyl 2-amino-1,3-thiazole-4-carboxylate, in particular, serves as a pivotal intermediate in the synthesis of inhibitors for anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1), both of which are significant targets in oncology and metabolic diseases.[1] The precise and controlled synthesis of this intermediate is therefore paramount to the efficacy and safety of the final drug product.[1]

Chemical Identification and Physicochemical Properties

Accurate identification of chemical reagents is the foundation of reproducible and safe scientific research. The following table summarizes the key identifiers and physicochemical properties of Ethyl 2-amino-1,3-thiazole-4-carboxylate and its related isomers.

PropertyEthyl 2-amino-1,3-thiazole-4-carboxylateEthyl 2-aminothiazole-5-carboxylateEthyl 2-amino-4-methylthiazole-5-carboxylate
CAS Number 5398-36-7[2][3]32955-21-8[4]7210-76-6[5][6]
Molecular Formula C₆H₈N₂O₂S[2][3]C₆H₈N₂O₂S[4]C₇H₁₀N₂O₂S[5]
Molecular Weight 172.20 g/mol [2][3]172.20 g/mol [4]186.23 g/mol [5]
Appearance Pale yellow powder[2] or solid[3]White to Orange to Green powder to crystal[7]Off-white powder[8]
Melting Point 177-181 °C[3]159-163 °C[4]176-180 °C (lit.)[6]
IUPAC Name ethyl 2-amino-1,3-thiazole-4-carboxylate[2]ethyl 2-aminothiazole-5-carboxylateethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[5]
Synonyms 2-Aminothiazole-4-carboxylic Acid Ethyl Ester[7]-2-Amino-4-methyl-5-ethoxycarbonyl-thiazole[5]

Comprehensive Safety and Hazard Data

A thorough understanding of the potential hazards associated with a chemical is crucial for ensuring laboratory safety. The following sections detail the known hazards and handling precautions for aminothiazole carboxylates.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for related aminothiazole compounds are presented below. While a specific GHS classification for this compound is not available, the data for its isomers suggest that caution should be exercised.

For a related compound, 2-Mercaptobenzothiazole , the GHS classification includes:

  • Skin sensitisation, Category 1 (H317): May cause an allergic skin reaction.[9]

  • Carcinogenicity, Category 2 (H351): Suspected of causing cancer.[9]

  • Short-term (acute) aquatic hazard, Category 1 (H400): Very toxic to aquatic life.[9]

  • Long-term (chronic) aquatic hazard, Category 1 (H410): Very toxic to aquatic life with long lasting effects.[9]

For Ethyl 2-amino-4-methylthiazole-5-carboxylate , the GHS classification indicates:

  • Skin irritation (Category 2), H315: Causes skin irritation.[10]

  • Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[10]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[10]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is essential. The following measures are recommended based on available safety data sheets for related compounds.[9][10][11]

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing stops, provide artificial respiration. Call a physician if you feel unwell.[9][11]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[9][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[10][11]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[11]
Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety involves the consistent use of appropriate PPE and engineering controls.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Safety_Goggles Wear safety glasses with side shields (or goggles) compliant with EN166. Gloves Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use. Lab_Coat Wear a lab coat or other protective clothing. Respirator Use a NIOSH-approved respirator if ventilation is inadequate. Fume_Hood Work in a well-ventilated area, preferably a chemical fume hood. Fume_Hood->Safety_Goggles Primary Controls Fume_Hood->Gloves Primary Controls Fume_Hood->Lab_Coat Primary Controls Fume_Hood->Respirator If needed Eyewash_Station Ensure eyewash stations and safety showers are readily accessible.

Caption: Recommended PPE and Engineering Controls Workflow.

Experimental Protocols and Handling

Storage and Stability

Proper storage is critical to maintaining the integrity of aminothiazole carboxylates.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11] Some suppliers recommend refrigeration (2-8°C).[4][12]

  • Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[11]

Synthetic Protocols

The synthesis of aminothiazole carboxylates can be achieved through various routes. A common method involves the reaction of a β-ketoester derivative with thiourea.

Example Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

This protocol describes the synthesis from ethyl 2-chloro-3-oxobutanoate and thiourea.

  • To a solution of ethyl 2-chloro-3-oxobutanoate (5 g, 0.030 mol, 1 eq.) in ethanol (25 mL) at 25 °C, add thiourea (2.55 g, 0.033 mol, 1.1 eq.).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction to completion (e.g., by TLC).

  • Upon completion, slowly cool the reaction mixture to 25 °C with continuous stirring to induce precipitation.

  • Collect the precipitated white solid by filtration through a Büchner funnel.

  • Dry the solid under vacuum to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis_Workflow Start Start Reactants Combine Ethyl 2-chloro-3-oxobutanoate and Thiourea in Ethanol Start->Reactants Reflux Heat to reflux for 3 hours Reactants->Reflux Cool Cool to 25°C to precipitate product Reflux->Cool Filter Filter the solid product Cool->Filter Dry Dry under vacuum Filter->Dry End Final Product Dry->End

Caption: General workflow for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Applications in Drug Development

Ethyl 2-aminothiazole-4-carboxylate and its isomers are valuable intermediates in the synthesis of various pharmaceuticals.

  • Anti-Cancer Agents: These compounds are key building blocks for the synthesis of dasatinib, an anti-cancer drug.[13]

  • Kinase Inhibitors: They are used in the development of targeted therapies, including inhibitors for anaplastic lymphoma kinase (ALK).[1]

  • Metabolic Disease Therapeutics: They are instrumental in the synthesis of stearoyl-CoA desaturase (SCD1) inhibitors.[1]

Conclusion

While a dedicated safety and data profile for "this compound" remains elusive, a detailed examination of its structural isomers, particularly Ethyl 2-amino-1,3-thiazole-4-carboxylate , provides critical insights for researchers. The information presented in this guide on chemical identification, safety protocols, handling procedures, and synthetic applications should serve as a valuable resource for scientists and drug development professionals working with these important heterocyclic building blocks. Adherence to the safety guidelines outlined is paramount for ensuring a safe and productive research environment.

References

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

"review of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, comprising an aminothiazole core with strategically positioned functional groups, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds and functional materials. This technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining this important intermediate. A detailed analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of the different synthetic routes is presented to offer researchers and process chemists the foundational knowledge required for its efficient preparation.

Introduction: The Significance of the Aminothiazole Scaffold

The thiazole ring is a prominent scaffold in numerous pharmaceuticals and biologically active molecules.[1] The presence of nitrogen and sulfur atoms in the five-membered ring imparts unique electronic properties that facilitate interactions with various biological targets. Specifically, 2-aminothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, with its amino, mercapto, and carboxylate functionalities, represents a highly versatile synthetic intermediate, enabling further molecular elaborations at multiple positions. Its applications span from the development of novel therapeutic agents to the synthesis of specialized dyes and polymers.[4][5]

The Gewald Reaction and its Modifications: A Cornerstone in Aminothiazole Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, and its principles can be adapted for the preparation of related heterocyclic systems, including aminothiazoles.[6][7] This approach is characterized by its convergent nature, often proceeding in a one-pot fashion from readily available starting materials.

One-Pot Synthesis from Alkyl 2-Oximino-2-cyanoacetate

A notable one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates has been reported, which leverages the in-situ reduction of an oximino group.[8] This method avoids the handling of potentially unstable intermediates and offers a streamlined route to the target molecule.

Reaction Pathway:

Gewald_Type_Synthesis A Alkyl 2-oximino-2-cyanoacetate E This compound A->E Reduction of oxime & in-situ trapping B Trialkyl orthoformate B->E Carbon source for C2 of thiazole C Hydrogen Sulfide (H2S) C->E Sulfur source D Pyridine (Base/Solvent) D->E Catalyst/Solvent

Figure 1: Conceptual workflow of the one-pot Gewald-type synthesis.

Mechanistic Insights:

The reaction is believed to proceed through an initial reduction of the oximino group of the alkyl 2-oximino-2-cyanoacetate to an imino intermediate. This highly reactive species is then trapped by the trialkyl orthoformate. Subsequent reaction with hydrogen sulfide in the presence of a base like pyridine leads to the cyclization and formation of the desired 5-amino-2-mercaptothiazole ring system.[8] The pyridine not only acts as a solvent but also facilitates the proton transfer steps involved in the cyclization process.

Experimental Protocol: One-Pot Synthesis

The following is a representative experimental procedure based on reported literature.[8]

Materials:

  • Alkyl 2-oximino-2-cyanoacetate

  • Trialkyl orthoformate

  • Pyridine

  • Hydrogen sulfide gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve the alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Bubble hydrogen sulfide gas through the stirred solution at a steady rate for the time specified in the literature (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, stop the flow of hydrogen sulfide and allow the reaction mixture to warm to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Synthesis via Carbon Disulfide: A Classical Approach

The reaction of active methylene compounds with carbon disulfide is a well-established method for the synthesis of various sulfur-containing heterocycles.[9][10] This approach offers an alternative route to this compound, starting from ethyl cyanoacetate.

Reaction Pathway:

Carbon_Disulfide_Route A Ethyl Cyanoacetate F This compound A->F B Carbon Disulfide (CS2) B->F C Base (e.g., NaH, EtONa) C->F D Halogenating Agent (e.g., Sulfuryl Chloride) D->F E Ammonia or Amine Source E->F

Figure 2: Key components in the synthesis via the carbon disulfide route.

Mechanistic Insights:

The reaction initiates with the deprotonation of the active methylene group of ethyl cyanoacetate by a strong base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarboxylate intermediate. Subsequent intramolecular cyclization, often facilitated by an electrophilic trigger (such as oxidation or reaction with a halogenating agent), followed by the introduction of the amino group (from ammonia or an amine source), leads to the formation of the aminothiazole ring.

Experimental Protocol: Carbon Disulfide Method

The following is a generalized procedure based on classical synthetic transformations.[10]

Materials:

  • Ethyl cyanoacetate

  • Carbon disulfide

  • Sodium ethoxide or Sodium hydride

  • Anhydrous ethanol or other suitable aprotic solvent

  • Sulfuryl chloride or Iodine

  • Ammonia solution

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add ethyl cyanoacetate dropwise at a low temperature (e.g., 0 °C).

  • After the addition is complete, add carbon disulfide dropwise, maintaining the low temperature.

  • Stir the reaction mixture at room temperature for several hours until the formation of the dithiocarboxylate intermediate is complete (monitor by TLC).

  • Cool the reaction mixture again and add a solution of sulfuryl chloride or iodine in the same solvent dropwise.

  • After the addition, stir the mixture for an additional period.

  • Quench the reaction by carefully adding an aqueous solution of ammonia.

  • The product may precipitate out of the solution or require extraction with an organic solvent.

  • Isolate the crude product and purify by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

FeatureGewald-Type SynthesisCarbon Disulfide Route
Starting Materials Alkyl 2-oximino-2-cyanoacetate, trialkyl orthoformate, H₂SEthyl cyanoacetate, CS₂, base, halogenating agent, ammonia
Reaction Type One-pot, multicomponent reactionMulti-step synthesis
Key Advantages High atom economy, operational simplicity, avoids isolation of intermediatesUtilizes readily available and inexpensive starting materials
Potential Challenges Handling of toxic hydrogen sulfide gas, optimization of reaction conditions for the one-pot processMultiple steps can lead to lower overall yields, use of strong bases and halogenating agents requires careful handling
Reported Yields Generally good to excellentVariable, dependent on the specific conditions of each step

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The one-pot Gewald-type reaction offers an elegant and efficient route with high atom economy, making it an attractive option for streamlined synthesis.[8] The classical approach using carbon disulfide, while more stepwise, provides a robust alternative based on fundamental organic transformations.[10] The choice of synthetic method will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. This guide provides the necessary technical foundation for researchers to make informed decisions and successfully synthesize this valuable heterocyclic building block.

References

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (2025). ResearchGate. Retrieved from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). PMC - NIH. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of thiazole from α-aminonitriles and carbon disulfide. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. Retrieved from [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis of symmetrical disulfides from thiazole with S2Cl2. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Product Class 17: Thiazoles. (n.d.). Thieme Connect. Retrieved from [Link]

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Methodological & Application

"protocol for the synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Protocol for the Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatives

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. Thiazole derivatives are integral to the development of numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This protocol details a reliable one-pot, multi-component synthesis leveraging ethyl cyanoacetate, carbon disulfide, and elemental sulfur, catalyzed by a secondary amine. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer guidance on product characterization, and present a troubleshooting guide to address common experimental challenges. This application note is designed for researchers and scientists in organic synthesis and drug development, providing the technical depth necessary for successful and reproducible synthesis.

Introduction and Scientific Background

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs like the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[2][4][5] Its unique electronic properties and ability to engage in various biological interactions make it a focal point of synthetic efforts.[6] The specific derivative, this compound, incorporates three key functional groups: an amino group, a mercapto group, and an ethyl ester. This trifunctionalized architecture makes it an exceptionally versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[3][7]

The synthesis protocol described herein is a variation of the well-established Gewald aminothiophene synthesis, adapted for the formation of the thiazole ring system.[8][9] The Gewald reaction is a powerful multi-component reaction (MCR) that efficiently constructs complex heterocyclic systems from simple, readily available starting materials in a single step.[10][11] This approach is favored for its atom economy, operational simplicity, and ability to generate molecular diversity.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot condensation of ethyl cyanoacetate, carbon disulfide (CS₂), and elemental sulfur (S₈), catalyzed by a secondary amine such as morpholine or diethylamine.

The role of each component is critical:

  • Ethyl Cyanoacetate: Serves as the C3 backbone, providing the carbon atoms at positions 4 and 5, the ethyl carboxylate group, and the nitrile nitrogen which ultimately forms the 5-amino group.

  • Carbon Disulfide (CS₂): Acts as the C1 electrophile, providing the carbon atom at position 2 and the exocyclic sulfur of the mercapto group.

  • Elemental Sulfur (S₈): Provides the sulfur heteroatom at position 1 of the thiazole ring.

  • Amine Base (e.g., Morpholine): Functions as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction sequence, and acts as a catalyst for the overall transformation.

The reaction is believed to initiate with a Knoevenagel-type condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[10][12] The nitrile group's nitrogen atom attacks an electrophilic carbon center, leading to the formation of the five-membered ring. A final tautomerization yields the aromatic 5-aminothiazole product.

Plausible Reaction Mechanism

Reaction_Mechanism Plausible Reaction Mechanism for Thiazole Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Ethyl Cyanoacetate + Base I1 Enolate Anion R1->I1 Deprotonation R2 Carbon Disulfide (CS₂) R3 Sulfur (S₈) I2 Dithiocarboxylate Adduct I1->I2 + CS₂ I3 Thiiranium Intermediate I2->I3 + S₈ I4 Cyclized Intermediate I3->I4 Intramolecular Attack P This compound I4->P Tautomerization & Aromatization Experimental_Workflow Experimental Workflow A 1. Assemble Glassware (500 mL 3-neck RBF) B 2. Charge Reagents (Ethanol, Ethyl Cyanoacetate, Sulfur, Morpholine) A->B C 3. Add Carbon Disulfide (Dropwise, <40°C) B->C D 4. Heat to Reflux (78-80°C, 4-6 hours) C->D E 5. Monitor by TLC D->E Hourly Checks E->D Reaction Incomplete F 6. Cool to Room Temp & Ice Bath E->F Reaction Complete G 7. Vacuum Filter Solid F->G H 8. Wash with Cold Et₂O G->H I 9. Resuspend in H₂O & Acidify with HCl (pH 5-6) H->I J 10. Final Filtration & Vacuum Dry I->J K 11. Characterization (NMR, MS, MP) J->K

Sources

Application Notes & Protocols: Leveraging Ethyl 5-amino-2-mercaptothiazole-4-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate , a highly versatile and functionalized building block, in the rational design and synthesis of novel kinase inhibitors. We will explore its unique reactivity, present detailed synthetic protocols, and discuss the subsequent evaluation of the synthesized compounds.

Introduction: The Thiazole Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a primary objective in therapeutic development. Thiazole-containing molecules have demonstrated remarkable success in this arena, owing to their rigid structure and capacity for hydrogen bonding, which facilitates strong binding to the kinase hinge region.[2][4][5]

The subject of this guide, This compound , is an exemplary starting material for building diverse kinase inhibitor libraries. Its utility stems from three distinct, chemically addressable functional groups:

  • The 2-Mercapto Group: A potent nucleophile (often existing in its more stable thione tautomeric form) that is ideal for introducing substituents into the solvent-exposed region of the ATP binding pocket via S-alkylation.[6]

  • The 5-Amino Group: A key nucleophilic handle for forming amide or urea linkages, or for participating in coupling reactions to introduce moieties that interact with the crucial kinase hinge region.

  • The 4-Ethyl Carboxylate Group: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, enabling amide coupling to append solubilizing groups or vectors for exploring additional binding interactions.

This trifecta of functionality allows for a modular and highly adaptable approach to inhibitor design, enabling systematic exploration of the structure-activity relationship (SAR) around a central thiazole core.

Strategic Synthesis: Navigating the Reactivity of the Core Scaffold

The synthetic utility of this compound lies in the controlled and regioselective modification of its nucleophilic centers. The sulfur atom of the 2-mercapto group is significantly more nucleophilic than the nitrogen of the 5-amino group. This inherent difference in reactivity is the cornerstone of a logical synthetic strategy, allowing for sequential functionalization.

General Synthetic Pathways:

  • S-Alkylation First: The most common and logical first step is the alkylation of the thiol/thione group using a suitable electrophile (e.g., an alkyl halide) under basic conditions. This step is typically high-yielding and proceeds without competing N-alkylation.

  • N-Functionalization: The resulting 2-S-alkylated intermediate can then be functionalized at the 5-amino position. This can involve acylation with an acid chloride, coupling with a carboxylic acid, or reaction with an isocyanate to form a urea.

  • Carboxylate Modification: Finally, the ethyl ester at the C4 position can be saponified to the carboxylic acid, which can then be coupled with a variety of amines to complete the inhibitor structure. This three-pronged approach provides a powerful platform for generating chemical diversity.

The diagram below illustrates these divergent synthetic possibilities.

G A This compound B Step 1: S-Alkylation (R1-X, Base) A->B Preferential reaction at sulfur C 2-(Alkylthio)-5-amino Intermediate B->C D Step 2: N-Acylation / N-Arylation (R2-COCl or R2-COOH/Coupling) C->D Functionalize amino group E Fully Functionalized Thiazole Core D->E F Step 3: Saponification (LiOH or NaOH) E->F Unmask C4 position G Carboxylic Acid Intermediate F->G H Step 4: Amide Coupling (R3-NH2, Coupling Agent) G->H Introduce final substituent I Final Kinase Inhibitor H->I

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should adapt and optimize these procedures based on the specific properties of their chosen reagents.

Protocol 1: Synthesis of a 2,5-Disubstituted Thiazole via Sequential S-Alkylation and N-Acylation

This protocol details the synthesis of a scaffold where substituents are introduced at both the 2- and 5-positions, a common strategy for targeting kinases like EGFR or VEGFR.[7][8]

Workflow Diagram:

G cluster_0 Part A: S-Alkylation cluster_1 Part B: N-Acylation A Dissolve Starting Material and K2CO3 in DMF B Add Benzyl Bromide (R1-X) dropwise A->B C Stir at RT for 4-6h Monitor by TLC B->C D Workup: Pour into ice-water, filter solid C->D E Purify by recrystallization (Ethanol) D->E F Dissolve S-alkylated product and Pyridine in DCM E->F Proceed with purified intermediate G Cool to 0°C F->G H Add Benzoyl Chloride (R2-COCl) dropwise G->H I Warm to RT, stir 12h Monitor by TLC H->I J Workup: Wash with aq. HCl, NaHCO3, brine I->J K Purify by column chromatography J->K

Caption: Workflow for Protocol 1: Sequential S-Alkylation and N-Acylation.

Part A: S-Alkylation with 4-Methoxybenzyl Chloride

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
This compound218.2710.02.18 g
4-Methoxybenzyl chloride156.6111.01.72 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)--40 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.18 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add DMF (40 mL) and stir the suspension at room temperature for 15 minutes. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic thiol, facilitating nucleophilic attack without causing unwanted side reactions.

  • Add 4-methoxybenzyl chloride (1.72 g, 11.0 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and dry under vacuum. The product, Ethyl 5-amino-2-((4-methoxybenzyl)thio)thiazole-4-carboxylate, can be further purified by recrystallization from ethanol if necessary.

Part B: N-Acylation with Benzoyl Chloride

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 5-amino-2-((4-methoxybenzyl)thio)thiazole-4-carboxylate338.435.01.69 g
Benzoyl Chloride140.576.00.71 mL
Pyridine79.1010.00.81 mL
Dichloromethane (DCM)--30 mL

Procedure:

  • Dissolve the S-alkylated intermediate (1.69 g, 5.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

  • Add pyridine (0.81 mL, 10.0 mmol) and cool the solution to 0°C in an ice bath. Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction. Cooling the reaction controls the exothermic nature of the acylation.

  • Add benzoyl chloride (0.71 mL, 6.0 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor by TLC.

  • Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10-40% Ethyl Acetate in Hexane) to yield the final product.

Protocol 2: Synthesis of a 2-Aminothiazole-5-carboxamide Core

This protocol is inspired by the core structure of potent kinase inhibitors like Dasatinib and focuses on functionalizing the 5-amino and 4-carboxylate positions.[9]

Workflow Diagram:

G A Start: Ethyl 5-amino-2- mercaptothiazole-4-carboxylate B Step 1: N-Arylation (Buchwald-Hartwig) - Aryl Bromide (R1-Br) - Pd Catalyst, Ligand, Base A->B C N-Arylated Intermediate B->C D Step 2: Saponification - LiOH in THF/H2O C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling - Amine (R2-NH2) - HATU, DIPEA E->F G Final 2-Aminothiazole- 5-carboxamide Inhibitor F->G

Caption: Workflow for Protocol 2: N-Arylation and Amide Coupling.

Note: This is an advanced protocol often requiring inert atmosphere techniques. The 2-mercapto group may need protection (e.g., as a methyl thioether) prior to N-arylation, or specific ligand/catalyst systems may be required to achieve selectivity. For this illustrative protocol, we will assume direct N-arylation is feasible or that the mercaptan has been pre-alkylated as in Protocol 1.

Procedure Outline:

  • N-Arylation (e.g., Buchwald-Hartwig Coupling):

    • Combine the starting thiazole, an aryl bromide (e.g., 2-methyl-4-bromopyrimidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like dioxane.

    • Heat the mixture under an inert atmosphere (Argon or Nitrogen) until the reaction is complete as monitored by LC-MS.

    • Perform an aqueous workup and purify by column chromatography.

  • Saponification of the Ethyl Ester:

    • Dissolve the N-arylated intermediate in a mixture of THF and water.

    • Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature or with gentle heating. Rationale: LiOH is effective for ester hydrolysis and is generally compatible with many functional groups.

    • Monitor the reaction by TLC/LC-MS until all starting material is consumed.

    • Acidify the reaction mixture with dilute HCl to pH ~3-4 to protonate the carboxylate, and extract the product with an organic solvent like ethyl acetate.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid in DMF or DCM.

    • Add the desired amine (e.g., 1-(2-hydroxyethyl)piperazine), a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

    • Stir at room temperature until the reaction is complete.

    • Perform a standard aqueous workup and purify the final compound by chromatography or recrystallization.

Biological Evaluation: From Synthesis to Activity

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. A tiered screening approach is typically employed, moving from direct enzyme inhibition to cellular effects.

Workflow for Biological Testing:

G A Synthesized Compound Library B Primary Screening: Biochemical Assays A->B Test direct enzyme inhibition C Determine IC50 (Potency) B->C D Secondary Screening: Cell-Based Assays C->D Validate hits in a physiologically relevant context G Selectivity Profiling (Kinase Panel Screen) C->G Assess off-target effects E Determine Cellular Efficacy (e.g., Target Engagement, Anti-proliferative EC50) D->E F Lead Compound E->F Promising candidate

Caption: Tiered workflow for evaluating synthesized kinase inhibitors.

Common Assay Formats:

Assay TypePrincipleKey Output
Biochemical Assays
ADP-Glo™[10]Luminescence-based; measures ADP produced by the kinase reaction.IC₅₀ (Enzymatic Potency)
LanthaScreen™[11]TR-FRET; measures binding of an inhibitor or phosphorylation of a substrate.IC₅₀ / Kᵢ (Potency/Affinity)
Radiometric Assay[12]Measures the incorporation of radioactive ³²P or ³³P from ATP onto a substrate.IC₅₀ (Gold standard for kinetics)
Cell-Based Assays
NanoBRET™[13]Measures compound binding to the target kinase inside living cells.Target Engagement, Cellular IC₅₀
Cellular PhosphorylationWestern Blot or ELISA to measure phosphorylation of a downstream substrate.Inhibition of signaling pathway
Proliferation Assay[13]Measures the effect of the compound on the growth of cancer cell lines.EC₅₀ (Cellular Potency)

A critical early-stage challenge is ensuring that potent compounds from biochemical assays also demonstrate functional inhibition within a cellular context.[13] Discrepancies can arise due to factors like cell permeability, metabolism, or efflux. Therefore, employing both biochemical and cell-based assays is essential for making informed decisions in a drug discovery program.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of kinase inhibitors. Its distinct and regioselectively addressable functional groups provide a clear and logical path for creating diverse chemical libraries. By combining the synthetic strategies outlined in this guide with a robust biological evaluation cascade, researchers can efficiently navigate the path from initial design to the identification of potent and selective lead compounds for further development.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (2025).
  • Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022).
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry.

Sources

Application Note & Protocol: Strategic N-Alkylation of Ethyl 5-Amino-2-mercaptothiazole-4-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of N-Alkylated Thiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] N-alkylation of the 2-amino group is a pivotal strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview and a detailed protocol for the N-alkylation of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. Understanding and controlling the reaction conditions for this transformation is critical for achieving desired regioselectivity and yield.

Mechanistic Considerations: The N- vs. S-Alkylation Challenge

The primary challenge in the alkylation of this compound lies in the presence of two nucleophilic centers: the exocyclic amino group (N-alkylation) and the mercapto group (S-alkylation). The regioselectivity of the alkylation is highly dependent on the reaction conditions. Generally, the mercapto group is more nucleophilic and will preferentially react under basic conditions, leading to the S-alkylated product. Achieving selective N-alkylation often requires a more nuanced approach.

Several strategies can be employed to favor N-alkylation:

  • Reductive Amination: This is a highly effective method for N-alkylation that involves the initial formation of an imine between the amino group and an aldehyde, followed by reduction.[1] This approach circumvents the issue of S-alkylation as the mercapto group does not participate in imine formation under these conditions.

  • Classical N-Alkylation with Alkyl Halides: While direct alkylation with alkyl halides can lead to a mixture of N- and S-alkylated products, careful selection of the base, solvent, and temperature can favor N-alkylation.[1] In some systems, a thermal "sulphur to nitrogen" rearrangement of the initially formed S-allyl product to the N-allyl product has been observed, suggesting a thermodynamic preference for the N-alkylated isomer under certain conditions.[2]

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, palladium-catalyzed cross-coupling reactions can be a powerful tool for selective N-functionalization.

This guide will focus on the robust and widely applicable reductive amination method for achieving selective N-alkylation.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details a general and reliable method for the N-alkylation of this compound using an aldehyde and a reducing agent.

Materials and Reagents
  • This compound

  • Aldehyde of choice (e.g., benzaldehyde, isobutyraldehyde)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (or THF) to dissolve the starting material (approximately 10-20 mL per mmol of substrate).

  • Aldehyde Addition: Add the desired aldehyde (1.1-1.2 equiv.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by TLC. The imine spot should appear, and the starting material spot should diminish.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add the reducing agent (NaBH₄, 1.5-2.0 equiv., or STAB, 1.5-2.0 equiv.) portion-wise over 15-20 minutes. Be cautious with NaBH₄ in methanol as it can generate hydrogen gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent add_aldehyde Add Aldehyde (1.1-1.2 equiv.) start->add_aldehyde Step 1-2 stir_rt Stir at Room Temperature (1-3 h) (Imine Formation) add_aldehyde->stir_rt Step 3-4 cool Cool to 0 °C stir_rt->cool Step 5 add_reducer Add Reducing Agent (e.g., NaBH₄) Portion-wise cool->add_reducer warm_rt Warm to Room Temperature and Stir (2-6 h) add_reducer->warm_rt Step 6 quench Quench Reaction with Water/NaHCO₃ warm_rt->quench Step 7 extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure N-Alkylated Product purify->end_product Final Product

Caption: Workflow for N-alkylation via reductive amination.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of aminothiazole derivatives, which can be adapted for this compound.

ParameterConditionRationale
Substrate This compoundA versatile building block for further derivatization.
Alkylating Agent Aldehyde (e.g., benzaldehyde)Readily available and suitable for reductive amination.
Reducing Agent Sodium borohydride (NaBH₄) or STABNaBH₄ is cost-effective; STAB is milder and more selective.
Solvent Anhydrous Methanol (MeOH) or THFGood solubility for reactants and intermediates.
Base Not required for reductive aminationThe reaction proceeds through a neutral imine intermediate.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.
Reaction Time 3-9 hoursTypically sufficient for completion.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the aldehyde or reducing agent.

    • Extend the reaction time.

  • Incomplete Reaction:

    • Monitor the reaction closely by TLC.

    • Consider using a more reactive reducing agent like STAB.

  • Formation of Side Products:

    • Maintain the temperature at 0 °C during the addition of the reducing agent.

    • Purify the crude product carefully using column chromatography.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. Reductive amination offers a reliable and regioselective method to achieve this. The protocol provided herein serves as a robust starting point for researchers. Careful optimization of the reaction conditions and diligent monitoring are key to achieving high yields and purity of the desired N-alkylated products.

References

  • Khabnadideh, S., et al. (2012). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. [Link]

  • Wu, F-L., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13). [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing the thiazole nucleus, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is an exceptionally valuable starting material, possessing multiple reactive centers that permit diverse chemical modifications. This guide provides an in-depth exploration of synthetic strategies to leverage this scaffold for the creation of potent antimicrobial agents, complete with detailed experimental protocols and methodologies for biological evaluation.

The core structure features three primary points for chemical derivatization:

  • The C5-Amino Group: A nucleophilic site ideal for forming Schiff bases, amides, and for building new heterocyclic rings.

  • The C2-Mercapto Group: A highly nucleophilic thiol (-SH) that can be readily alkylated or arylated.

  • The C4-Ester Group: Can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

This document will focus on the derivatization at the C5-amino and C2-mercapto groups, as these modifications are commonly employed to enhance antimicrobial potency.

Part 1: Synthetic Pathways and Key Considerations

The strategic modification of the this compound scaffold allows for the systematic exploration of the structure-activity relationship (SAR). The diagram below illustrates the primary synthetic avenues from this starting material.

Synthetic_Pathways Overview of Synthetic Pathways Start This compound S_Alkyl C2-S-Alkylated Derivatives Start->S_Alkyl R-X (Alkyl/Aryl Halide) Base C2-Mercapto Reaction invis1 Start->invis1 invis2 Start->invis2 SchiffBase Schiff Bases (Imines) FusedRing Fused Heterocycles (e.g., Thiazolo[3,2-a]pyrimidines) invis1->SchiffBase R-CHO (Aromatic Aldehyde) C5-Amino Reaction invis2->FusedRing Bifunctional Electrophile (e.g., α,β-unsaturated ketone) Ring Annulation

Caption: Key synthetic modifications of the starting thiazole scaffold.

Part 2: Synthesis of Thiazole-Based Schiff Bases (Imines)

The condensation of the C5-amino group with various aromatic aldehydes to form Schiff bases (imines) is a robust and widely utilized strategy for generating compounds with significant antimicrobial potential.[5][6][7] The resulting imine moiety (-N=CH-) is a critical pharmacophore that can enhance the biological activity of the parent molecule.

Causality Behind Experimental Choices:
  • Solvent: Absolute ethanol or methanol is typically used as it effectively dissolves the reactants and is relatively easy to remove post-reaction.

  • Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Reaction Conditions: Refluxing provides the necessary activation energy for the dehydration step (loss of a water molecule) to form the stable imine product.[3]

Protocol 2.1: General Procedure for Schiff Base Synthesis

The workflow for synthesizing Schiff base derivatives is outlined below.

Schiff_Base_Workflow Schiff Base Synthesis Workflow Start Step 1: Dissolve Reactants Add_Cat Step 2: Add Catalyst Start->Add_Cat Equimolar thiazole & aldehyde in absolute ethanol Reflux Step 3: Reflux Reaction Mixture Add_Cat->Reflux 2-3 drops glacial acetic acid Cool Step 4: Cool and Precipitate Reflux->Cool Heat for 4-6 hours Filter Step 5: Filter and Wash Cool->Filter Cool to room temp. or in an ice bath Purify Step 6: Recrystallize Filter->Purify Wash with cold ethanol Characterize Step 7: Characterize Product (FTIR, NMR, Mass Spec) Purify->Characterize Dissolve in min. hot solvent (e.g., Ethanol, DMF)

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)Reactant
Absolute EthanolSolvent
Glacial Acetic AcidCatalyst
Round-bottom flaskReaction Vessel
Reflux CondenserTo prevent solvent loss during heating
Buchner Funnel & Filter PaperFor filtration of the solid product
Recrystallization glasswareFor purification

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (40 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde (10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to yield the pure Schiff base derivative.

  • Characterization: Dry the purified product and characterize its structure using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Part 3: Protocol for Antimicrobial Susceptibility Testing

Once synthesized, the novel compounds must be evaluated for their antimicrobial activity. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][8][9]

Causality Behind Experimental Choices:
  • Bacterial Strains: A panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, is used to assess the spectrum of activity.[3] The differences in their cell wall structures present different barriers to antimicrobial agents.[10]

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific concentration (typically 5 x 10⁵ CFU/mL) to ensure reproducibility and comparability of results between experiments.

  • Controls: Positive (bacteria + standard antibiotic), negative (bacteria + no compound), and sterility (broth only) controls are essential to validate the assay's results.[9]

Protocol 3.1: Broth Microdilution for MIC Determination

MIC_Workflow Broth Microdilution Workflow for MIC Prep_Stock Step 1: Prepare Compound Stock Serial_Dilute Step 3: Serial Dilution in Plate Prep_Stock->Serial_Dilute Dissolve in DMSO (e.g., 10 mg/mL) Prep_Inoculum Step 2: Prepare Bacterial Inoculum Inoculate Step 4: Inoculate Wells Prep_Inoculum->Inoculate Adjust to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) then dilute Serial_Dilute->Inoculate 2-fold dilutions across 96-well plate (e.g., 64 to 0.5 µg/mL) Incubate Step 5: Incubate Plate Inoculate->Incubate Add standardized inoculum to each well Read_MIC Lowest concentration with no visible growth Incubate->Read_MIC 35-37°C for 16-20 hours

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized test compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland standard

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Prepare Compound Stock Solution: Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Perform Serial Dilutions: Add 100 µL of sterile MHB to each well of a 96-well plate. Add a defined volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate. This will create a concentration gradient (e.g., from 64 µg/mL down to 0.5 µg/mL).

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Set Up Controls:

    • Negative Control: Wells containing MHB and bacterial inoculum only.

    • Positive Control: Wells containing a standard antibiotic and bacterial inoculum.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][9]

Part 4: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of different compounds. The MIC values should be summarized in a table.

Table 1: Example Template for MIC Data of Synthesized Thiazole Derivatives

Compound IDModification (R-group on imine)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
SM-1 (Starting Material)>128>128
DZ-01 Phenyl64128
DZ-02 4-Chlorophenyl1632
DZ-03 4-Nitrophenyl816
DZ-04 4-Hydroxyphenyl3264
Ciprofloxacin (Positive Control)0.50.25

Interpretation: Lower MIC values indicate higher antimicrobial potency. The data can reveal important structure-activity relationships. For instance, in the hypothetical data above, the addition of electron-withdrawing groups (e.g., -Cl, -NO₂) to the phenyl ring of the Schiff base appears to enhance antibacterial activity against both bacterial types.

Conclusion and Future Directions

This compound serves as an outstanding platform for the synthesis of novel antimicrobial agents. The protocols detailed herein for the creation of Schiff base derivatives and their subsequent biological evaluation provide a robust framework for researchers in drug discovery. Future work should focus on exploring other reactive sites of the scaffold, such as S-alkylation and cyclization reactions, to build extensive compound libraries.[11] Combining these synthetic efforts with computational studies, such as molecular docking, can further rationalize the design of next-generation antibiotics to combat the global threat of resistant pathogens.[4][7]

References

  • Synthesis, Antimicrobial, and Antioxidant Evaluation of Some New Thiazole‐Schiff Base Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28882. Available at: [Link]

  • Jovanovic, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1269372. Available at: [Link]

  • General schemes for the synthesis of Schiff base-based thiazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Jovanovic, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate. Available at: [Link]

  • Luz, D. C., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(20), 7132. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Scilit. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 80, 528-543. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(14), 5519. Available at: [Link]

  • Rashad, A. E., et al. (2008). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 43(6), 1257-1262. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 37(1), 164-171. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Semantic Scholar. Available at: [Link]

  • Walczak, K., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 22-37. Available at: [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Informa UK Limited. Available at: [Link]

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2025). ResearchGate. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. Available at: [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.

Sources

Application Notes & Protocols: Leveraging the Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1] This privileged structure is present in approved anticancer drugs like Dasatinib, highlighting its clinical significance.[1] This document provides a comprehensive guide for researchers on utilizing a specific, highly functionalized building block, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, for the discovery and development of novel anticancer agents. We will detail the synthesis of the core scaffold, outline strategic derivatization pathways, provide step-by-step protocols for in vitro evaluation, and discuss the rationale behind lead optimization based on structure-activity relationship (SAR) data.

Introduction: The Thiazole Scaffold in Oncology

Thiazole derivatives are a versatile class of heterocyclic compounds with a wide pharmacological profile, making them ideal candidates for anticancer drug design.[1] Their unique structure, particularly the nitrogen atom's capacity for hydrogen bonding, allows them to bind effectively to various enzymes and proteins crucial for cancer cell proliferation and survival.[1] Research has demonstrated that thiazole-containing compounds can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[2][3]

The this compound scaffold is a particularly attractive starting point for medicinal chemists. It possesses three key points for chemical modification—the C5-amino group, the C2-mercapto group, and the C4-ester—allowing for the systematic construction of large and diverse compound libraries to probe the chemical space around a biological target.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing polysubstituted 2-aminothiazoles is the Gewald reaction.[4][5] This one-pot, three-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established Gewald synthesis procedures.[4][6][7]

Materials:

  • Ethyl cyanoacetate

  • Elemental sulfur

  • N,N-Dimethylformamide (DMF)

  • Piperidine or other suitable base (e.g., morpholine)

  • Diethyl ether (cold)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (1 equivalent), elemental sulfur (1.1 equivalents), and DMF (2 mL per gram of ethyl cyanoacetate).

  • Place the flask in an ice bath and begin stirring.

  • Slowly add piperidine (1.2 equivalents) dropwise to the mixture, ensuring the temperature remains below 10°C. The addition of a base catalyzes the initial Knoevenagel condensation.[5][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 45-50°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the dark reaction mixture into a beaker containing cold diethyl ether with vigorous stirring. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting solid, typically a pale yellow powder, under vacuum to yield this compound. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Derivatization Strategies for Library Synthesis

The power of the this compound scaffold lies in its three distinct reactive handles. A systematic exploration of substitutions at these positions is crucial for developing a robust Structure-Activity Relationship (SAR).

  • R¹ (C2-Thiol Modification): The mercapto group is a soft nucleophile, readily alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) under basic conditions. This allows for the introduction of diverse hydrophobic and aromatic side chains.

  • R² (C5-Amine Modification): The amino group can be acylated with acid chlorides or anhydrides, reacted with isocyanates to form ureas, or used in reductive amination to introduce a wide array of substituents. These modifications can probe hydrogen bonding interactions and steric tolerance within the target's binding pocket.

  • R³ (C4-Ester Modification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation with a library of amines. This position is often crucial for modulating solubility and interacting with polar residues in the target protein.

Below is a diagram illustrating the key points for derivatization.

G cluster_scaffold This compound cluster_library Derivative Library Scaffold Core Scaffold R1 R¹ Modification (C2-Thiol) Scaffold->R1 Alkylation (e.g., R-Br) R2 R² Modification (C5-Amine) Scaffold->R2 Acylation, Sulfonylation (e.g., R-COCl) R3 R³ Modification (C4-Ester/Acid) Scaffold->R3 Hydrolysis -> Amidation (e.g., R-NH₂) Derivative Diverse Anticancer Candidates R1->Derivative R2->Derivative R3->Derivative

Caption: Derivatization points on the core scaffold.

Biological Evaluation: A Tiered Screening Approach

A logical, tiered approach is essential for efficiently identifying promising anticancer candidates from a newly synthesized library. The workflow starts with broad cytotoxicity screening and progresses to more detailed mechanistic studies for active compounds.

G start Synthesized Compound Library screen Primary Screen: In Vitro Antiproliferative Assay (e.g., MTT Assay) start->screen ic50 IC₅₀ Determination on Panel of Cancer Cell Lines screen->ic50 sar Preliminary SAR Analysis ic50->sar inactive Inactive Compounds sar->inactive active Active 'Hit' Compounds (IC₅₀ < 10 µM) sar->active moa Secondary Screen: Mechanism of Action Studies active->moa cycle Cell Cycle Analysis moa->cycle apoptosis Apoptosis Assay moa->apoptosis target Target-based Assays (e.g., Kinase Panel) moa->target lead Lead Candidate cycle->lead apoptosis->lead target->lead

Sources

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Aminothiazoles

The 5-amino-2-mercaptothiazole-4-carboxylate scaffold is a privileged core structure in medicinal chemistry and drug development. Its inherent functionalities—a nucleophilic amine, a reactive mercapto group, and an ester moiety—provide multiple handles for chemical modification, enabling the exploration of vast chemical space. Analogs of this heterocyclic system have demonstrated a wide spectrum of biological activities, making them attractive targets for the synthesis of novel therapeutic agents. Traditional multi-step syntheses of these compounds are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. This application note details a robust and efficient one-pot synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate and its analogs, offering a streamlined approach for researchers in synthetic and medicinal chemistry.

Core Synthesis: A One-Pot Approach

The described one-pot synthesis provides a significant improvement over classical methods by combining multiple reaction steps into a single, continuous process, thereby enhancing efficiency and reducing waste. The key transformation involves the reaction of an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate in the presence of hydrogen sulfide and a base.

Reaction Principle and Mechanism

The reaction proceeds through a proposed tandem mechanism. Initially, the oximino group of the starting material is reduced to an imino intermediate. This is followed by an in-situ trapping of the imino species by the trialkyl orthoformate. The subsequent introduction of hydrogen sulfide facilitates the cyclization and formation of the desired thiazole ring. Pyridine serves as both a basic catalyst and a solvent in this transformation.

A plausible mechanistic pathway is outlined below:

Reaction_Mechanism Start Alkyl 2-oximino-2-cyanoacetate + Trialkyl orthoformate Imino Imino Intermediate Start->Imino Reduction H2S H₂S Trapped_Imino Trapped Imino Species Imino->Trapped_Imino + Trialkyl orthoformate Thioamide_Intermediate Thioamide Intermediate Trapped_Imino->Thioamide_Intermediate + H₂S Product This compound Thioamide_Intermediate->Product Cyclization

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Hydrogen sulfide gas (or a suitable source like NaHS)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Fume hood

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (1 equivalent) in anhydrous pyridine.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents).

  • Introduction of Hydrogen Sulfide: While stirring at room temperature, bubble hydrogen sulfide gas through the reaction mixture at a slow and steady rate. Alternatively, a solution of sodium hydrosulfide (NaHS) in a suitable solvent can be added portion-wise. Caution: Hydrogen sulfide is a highly toxic gas. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.

Synthesis of Analogs via S-Alkylation

The versatile 2-mercapto group of the synthesized thiazole provides a convenient handle for the synthesis of a wide array of analogs through S-alkylation. A general protocol for this modification is provided below.

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide, propargyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in acetone or DMF in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-50 °C) until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude S-alkylated product.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Yields and Reaction Conditions

The following table summarizes typical reaction conditions and yields for the one-pot synthesis and subsequent S-alkylation.

Compound Starting Materials Reaction Conditions Yield (%)
This compoundEthyl 2-cyano-2-(hydroxyimino)acetate, Triethyl orthoformate, H₂SPyridine, RT, 4-6h75-85
Ethyl 5-amino-2-(allylthio)thiazole-4-carboxylateThis compound, Allyl bromideK₂CO₃, Acetone, RT, 2-3h80-90
Ethyl 5-amino-2-(propargylthio)thiazole-4-carboxylateThis compound, Propargyl bromideK₂CO₃, Acetone, RT, 2-3h85-95
Ethyl 5-amino-2-(benzylthio)thiazole-4-carboxylateThis compound, Benzyl bromideK₂CO₃, DMF, 50°C, 3-4h70-80

Characterization and Validation

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the positions of substituents.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Helps in identifying the key functional groups present in the molecule (e.g., N-H, S-H, C=O).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in one-pot synthesisIncomplete reactionEnsure a steady supply of H₂S. Monitor the reaction closely by TLC and extend the reaction time if necessary.
Decomposition of starting material or productMaintain the reaction at room temperature; avoid excessive heating.
Impure reagentsUse anhydrous pyridine and freshly distilled triethyl orthoformate.
Difficulty in S-alkylationLow reactivity of alkyl halideIncrease the reaction temperature or use a more polar solvent like DMF.
Formation of N-alkylated byproductsUse milder reaction conditions (lower temperature, weaker base) to favor S-alkylation.
Product purification issuesOily productTry purification by column chromatography instead of recrystallization.
Co-precipitation of impuritiesEnsure thorough washing of the crude product before recrystallization.

Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified analogs.

Experimental_Workflow Start Starting Materials: Alkyl 2-oximino-2-cyanoacetate Trialkyl orthoformate OnePot One-Pot Synthesis (Pyridine, H₂S) Start->OnePot Crude_Thiazole Crude this compound OnePot->Crude_Thiazole Purification1 Purification (Recrystallization) Crude_Thiazole->Purification1 Pure_Thiazole Pure Thiazole Product Purification1->Pure_Thiazole S_Alkylation S-Alkylation (Alkyl halide, Base) Pure_Thiazole->S_Alkylation Crude_Analog Crude S-Alkylated Analog S_Alkylation->Crude_Analog Purification2 Purification (Column Chromatography) Crude_Analog->Purification2 Final_Analog Pure Analog Purification2->Final_Analog Characterization Characterization (NMR, MS, IR, MP) Final_Analog->Characterization

Caption: Overview of the synthesis and derivatization workflow.

Conclusion

The one-pot synthesis of this compound offers a highly efficient and practical route to a valuable heterocyclic building block. The subsequent S-alkylation further extends the utility of this method, allowing for the rapid generation of diverse analogs for screening in drug discovery programs. The protocols and guidelines presented in this application note are designed to be readily implemented in a standard synthetic chemistry laboratory, providing researchers with a powerful tool for the exploration of novel chemical entities.

References

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. [Link][1]

Sources

"experimental procedure for the synthesis of dasatinib intermediate from Ethyl 2-aminothiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in Dasatinib Synthesis

Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib.[1][2] Its mechanism of action involves binding to the active conformation of the Bcr-Abl kinase, among other targets, thereby inhibiting signaling pathways that promote cancer cell proliferation.[3] The synthesis of Dasatinib is a multi-step process, and the efficient preparation of key intermediates is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API).

This application note provides a detailed experimental procedure for the synthesis of a pivotal intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, starting from the commercially available Ethyl 2-aminothiazole-5-carboxylate. The strategic importance of this intermediate lies in its core structure, which is subsequently elaborated to introduce the pyrimidine and piperazine moieties of the final Dasatinib molecule.[4][5] The presented protocol is designed to be robust and scalable, with explanations for the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Overall Synthetic Workflow

The synthesis of the target intermediate from Ethyl 2-aminothiazole-5-carboxylate is a multi-step process that involves the protection of the reactive amino group, followed by the hydrolysis of the ethyl ester to a carboxylic acid, and finally, an amide coupling reaction with 2-chloro-6-methylaniline. This sequence is crucial to control the regioselectivity of the subsequent reactions.

G start Ethyl 2-aminothiazole-5-carboxylate step1 Amino Group Protection (e.g., Boc or Cbz group) start->step1 Protecting Agent (e.g., Boc₂O or Cbz-Cl) step2 Ester Hydrolysis step1->step2 Base (e.g., NaOH or LiOH) step3 Amide Coupling with 2-chloro-6-methylaniline step2->step3 Coupling Agent (e.g., HATU, EDC) or Acyl Chloride Formation product 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide step3->product Deprotection (if necessary) G cluster_activation Activation Step cluster_coupling Coupling Step carboxylic_acid R-COOH Carboxylic Acid mixed_anhydride R-CO-O-SO₂Me Mixed Anhydride carboxylic_acid->mixed_anhydride + Pyridine mesyl_chloride MsCl Methanesulfonyl Chloride mesyl_chloride->mixed_anhydride amide R-CONH-Ar Amide Product mixed_anhydride->amide amine Ar-NH₂ 2-chloro-6-methylaniline amine->amide Nucleophilic Attack

Sources

Application Notes & Protocols: Ethyl 5-amino-2-mercaptothiazole-4-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a multifunctional heterocyclic compound poised for significant utility in advanced material science applications. Its unique molecular architecture, featuring a thiazole core, a primary amine, a reactive mercapto (thiol) group, and an ethyl ester, provides multiple avenues for chemical modification and interaction with various substrates. The electron-rich nitrogen and sulfur atoms within the thiazole ring, combined with the nucleophilic character of the amino and mercapto substituents, make it an exceptional building block. While direct literature on this specific molecule's material applications is emerging, its structural similarity to well-studied compounds like 2-mercaptobenzothiazole (MBT) and other aminothiazole derivatives allows for a scientifically grounded exploration of its potential.[1][2] This guide elucidates the core principles and provides detailed protocols for leveraging this compound in corrosion inhibition, polymer synthesis, and nanomaterial functionalization.

Section 1: Synthesis and Characterization

The foundation of any material application lies in the reliable synthesis of the core molecule. A robust one-pot synthesis for the alkyl 5-amino-2-mercaptothiazole-4-carboxylate class of compounds has been developed, offering an efficient route to the title compound.[3]

Protocol 1: One-Pot Synthesis

This protocol is adapted from established methods for similar thiazole derivatives.[3]

Principle: This synthesis proceeds via the reaction of ethyl 2-cyano-2-oximinoacetate with a trialkyl orthoformate, followed by the introduction of hydrogen sulfide in pyridine. The reaction involves the reduction of the oximino group to an imino group, which is subsequently trapped and cyclized to form the desired thiazole ring.[3]

Materials:

  • Ethyl 2-cyano-2-oximinoacetate

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Hydrogen sulfide (gas or a saturated solution in pyridine)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve ethyl 2-cyano-2-oximinoacetate (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Add triethyl orthoformate (1.2 equivalents) dropwise to the solution while stirring.

  • Gently heat the mixture to 50-60°C for 1 hour to facilitate the formation of the intermediate.

  • Cool the reaction mixture to room temperature.

  • Slowly bubble hydrogen sulfide gas through the stirred solution for 2-3 hours, or add a saturated solution of H₂S in pyridine. The reaction is exothermic and the flask should be cooled in an ice bath if necessary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the presence of ethyl, amine, and thiazole protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To detect functional groups such as N-H (amine), S-H (mercaptan), C=O (ester), and C=N/C=C (thiazole ring).

  • Mass Spectrometry: To confirm the molecular weight.

Section 2: Application in Corrosion Inhibition

Principle: Heterocyclic compounds containing nitrogen and sulfur are renowned corrosion inhibitors, particularly for steel and copper alloys in acidic media.[4][5] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism of this compound is predicted to be exceptionally robust due to:

  • Multi-center Adsorption: The lone pair electrons on the two nitrogen atoms, the exocyclic sulfur atom, the thiazole ring sulfur, and the oxygen atoms of the ester group can all coordinate with vacant d-orbitals of the metal surface.

  • Thiol-Metal Bonding: The mercapto group (-SH) has a strong affinity for metal surfaces, forming a stable covalent or coordinate bond (chemisorption), which is a cornerstone of effective corrosion inhibition.[1][6]

  • Protective Film Formation: The planar thiazole ring allows for high surface coverage, forming a dense, hydrophobic film that repels corrosive species.

This multi-faceted interaction classifies it as a mixed-type inhibitor, capable of suppressing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4]

Workflow for Corrosion Inhibition Testing

G Metal_Prep 1. Prepare Metal Coupons (e.g., AA6061, Mild Steel) Sol_Prep 2. Prepare Corrosive Media (e.g., 0.1 M HCl) Inhibitor_Sol 3. Prepare Inhibitor Solutions (Varying Concentrations) OCP 4. Open Circuit Potential (OCP) (Stabilize for 1 hr) Inhibitor_Sol->OCP EIS 5. Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Tafel 6. Potentiodynamic Polarization (Tafel Plots) EIS->Tafel Calc 7. Calculate Inhibition Efficiency (η%) Tafel->Calc Model 8. Model Adsorption (Langmuir Isotherm) Surface 9. Surface Analysis (SEM/AFM)

Caption: Workflow for evaluating corrosion inhibitor performance.

Protocol 2: Electrochemical Evaluation of Corrosion Inhibition

This protocol is based on the methodology used for evaluating structurally similar thiazole derivatives.[4]

Materials:

  • Working Electrode (WE): Metal coupon (e.g., AA6061 or mild steel) embedded in epoxy resin with a known surface area exposed.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive Medium: 0.1 M HCl or 3.5% NaCl solution.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., ethanol) at a high concentration.

  • Potentiostat/Galvanostat with EIS capability.

Procedure:

  • Electrode Preparation: Polish the working electrode surface with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Test Solution Preparation: Prepare a series of test solutions by adding different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Include a blank solution with no inhibitor.

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the prepared WE, RE, and CE in the test solution. b. Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for 60 minutes. c. Perform Electrochemical Impedance Spectroscopy (EIS) measurements at OCP, typically over a frequency range of 100 kHz to 10 mHz. d. Immediately after EIS, perform Potentiodynamic Polarization (Tafel) scans, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis: a. From Tafel plots, extrapolate the corrosion current density (icorr) for both the blank and inhibited solutions. b. Calculate the Inhibition Efficiency (η%) using the formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 c. From EIS data (Nyquist plots), determine the charge transfer resistance (Rct). d. Calculate η% from EIS data: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100

Expected Performance Data

The following table summarizes hypothetical but expected results, demonstrating the compound's potential as a high-efficiency corrosion inhibitor.

Inhibitor Conc. (ppm)icorr (µA/cm²)η% (Tafel)Rct (Ω·cm²)η% (EIS)
0 (Blank)250.5-150-
5045.282.0%85082.4%
10022.890.9%185091.9%
20011.595.4%350095.7%
5007.197.2%580097.4%

Section 3: Application in Polymer Science

Principle: this compound is a prime candidate for use as a functional monomer or a polymer modification agent. Both the primary amine and the mercapto group can serve as reactive sites. For instance, the amine can be acylated to introduce a polymerizable group (e.g., an acrylamide), or it can participate in step-growth polymerization to form polyamides or polyimines. The mercapto group is highly effective in thiol-ene "click" chemistry, a powerful and efficient polymerization method.[1]

This protocol details the synthesis of a novel acrylamide monomer, which can then be used in free-radical polymerization to create functional polymers with pendant mercaptothiazole moieties. These polymers would be valuable for metal chelation, antimicrobial surfaces, or as high refractive index materials.

Protocol 3: Synthesis of Ethyl 5-(acrylamido)-2-mercaptothiazole-4-carboxylate Monomer

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add acryloyl chloride (1.1 equivalents) dropwise via a syringe to the stirred solution. Caution: Acryloyl chloride is highly reactive and corrosive.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure monomer.

Monomer Synthesis and Polymerization Workflow

G Start Start: Ethyl 5-amino-2- mercaptothiazole-4-carboxylate Step1 React with Acryloyl Chloride + TEA in Anhydrous DCM @ 0°C Start->Step1 Intermediate Intermediate: Acrylamide Monomer Step1->Intermediate Step2 Purify via Column Chromatography Intermediate->Step2 FinalMonomer Product: Pure Monomer Step2->FinalMonomer Step3 Polymerize with Initiator (e.g., AIBN) in Solvent (e.g., DMF) FinalMonomer->Step3 FinalPolymer Result: Functional Polymer with Pendant Thiazole Groups Step3->FinalPolymer

Caption: Synthesis of a functional monomer and subsequent polymerization.

Section 4: Application in Nanomaterial Functionalization

Principle: The strong, dative bond between sulfur and noble metals (Au, Ag, Pt) makes thiol-containing molecules ideal ligands for functionalizing nanoparticles. The mercapto group of this compound can act as an anchor to the nanoparticle surface, creating a self-assembled monolayer (SAM). This process not only stabilizes the nanoparticles against aggregation but also imparts new functionality to their surface. The outward-facing aminothiazole moiety can be used for further bioconjugation, sensor development, or to alter the optical and electronic properties of the nanomaterial.

Protocol 4: Functionalization of Gold Nanoparticles (AuNPs)

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • Ethanol

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Synthesis of Citrate-Capped AuNPs (Turkevich method): a. Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring. b. Rapidly add 2 mL of a 1% trisodium citrate solution. c. The solution color will change from pale yellow to blue and finally to a deep ruby red, indicating nanoparticle formation. Continue boiling for 15 minutes. d. Remove from heat and allow to cool to room temperature with continued stirring.

  • Ligand Exchange/Functionalization: a. Prepare a 1 mM solution of this compound in ethanol. b. To 10 mL of the synthesized AuNP colloid, add 100 µL of the ligand solution under gentle stirring. c. Allow the mixture to react for 12-24 hours at room temperature to ensure complete ligand exchange.

  • Purification: a. Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes). b. Carefully remove the supernatant, which contains excess ligand and displaced citrate. c. Resuspend the nanoparticle pellet in fresh ethanol or water. d. Repeat the centrifugation/resuspension steps two more times to ensure purity.

  • Characterization: a. Confirm functionalization using UV-Vis spectroscopy (a slight red-shift in the surface plasmon resonance peak is expected), FT-IR (to identify ligand functional groups), and Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter.

Nanoparticle Functionalization Diagram

Caption: Ligand exchange on a gold nanoparticle surface.

References

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (2025).
  • Ethyl 2-aminothiazole-5-carboxyl
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
  • Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media. (2025).
  • Ethyl 2-aminothiazole-4-carboxyl
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025).
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025).

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Synthetic Strategies for Functionalized 2-Aminothiazole-5-Carboxylates: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal framework for the design of novel therapeutics. When functionalized with a carboxylate group at the 5-position, the resulting 2-aminothiazole-5-carboxylate core becomes a particularly valuable intermediate, notably in the synthesis of the blockbuster anti-cancer drug, Dasatinib.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this critical scaffold, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in drug development.

Core Synthetic Approaches: A Comparative Overview

The synthesis of 2-aminothiazole-5-carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the specific functional groups to be incorporated.

Synthetic Route Key Starting Materials General Reaction Conditions Typical Yields Key Advantages Potential Challenges
Classic Hantzsch Synthesis α-Halocarbonyl compound, ThioureaStepwise reaction, often in a polar solvent like ethanol60-80%Well-established, reliable, good for a variety of substratesRequires pre-synthesis of the α-halocarbonyl, can be multi-step
One-Pot Synthesis from β-Keto Esters β-Keto ester, Halogenating agent (e.g., NBS), ThioureaIn situ halogenation followed by cyclization70-95%High efficiency, avoids isolation of lachrymatory intermediatesRequires careful control of halogenation conditions
One-Pot Synthesis from β-Ethoxyacrylates β-Ethoxyacrylate, Halogenating agent (e.g., NBS), ThioureaSimilar to the β-keto ester route70-96%Excellent yields, readily available starting materialsPotential for side reactions if not controlled properly
Solid-Phase Synthesis Resin-bound starting material (e.g., aldehyde resin), ThioureaMulti-step on solid support, cleavage at the final stepVariableAmenable to library synthesis and high-throughput screeningCan be lower yielding, requires specialized equipment

Detailed Synthetic Protocols and Mechanistic Insights

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives.[5] The classical route to 2-aminothiazole-5-carboxylates involves the condensation of an α-halocarbonyl compound (such as ethyl 2-chloroacetoacetate) with thiourea.[6]

Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[5]

Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-5-carboxylate via Hantzsch Synthesis

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Thiourea (1.0-1.2 eq)

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the desired ethyl 2-aminothiazole-5-carboxylate.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start reagents Ethyl 2-chloroacetoacetate Thiourea Ethanol start->reagents reaction Reflux (2-4h) reagents->reaction Heat neutralization Neutralization (5% NaHCO3) reaction->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration & Washing precipitation->filtration product Ethyl 2-aminothiazole- 5-carboxylate filtration->product

Caption: Workflow for the Hantzsch synthesis.

One-Pot Syntheses: Streamlining Efficiency

One-pot procedures offer significant advantages by reducing the number of synthetic steps, minimizing waste, and improving overall efficiency. For the synthesis of 2-aminothiazole-5-carboxylates, one-pot methods typically involve the in situ generation of the α-halocarbonyl intermediate.

This highly efficient method starts with a readily available β-keto ester, which is halogenated in situ using a reagent like N-bromosuccinimide (NBS), followed by the addition of thiourea to initiate the cyclization.[7]

Mechanism: The reaction begins with the enolization of the β-keto ester, which then attacks the electrophilic halogen of NBS to form the α-bromo-β-keto ester intermediate. This intermediate is not isolated but is immediately subjected to the Hantzsch-type cyclization with thiourea as described previously.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [8]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1-1.2 eq)

  • Thiourea (1.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in a 1:1 mixture of THF and water.

  • Cool the mixture to 0°C in an ice bath.

  • Add NBS portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once the halogenation is complete, add thiourea to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Diagram: One-Pot Synthesis from β-Keto Ester

OnePot_KetoEster start Start reagents1 Ethyl acetoacetate NBS THF/Water start->reagents1 halogenation In situ Halogenation (0°C to RT) reagents1->halogenation reagents2 Thiourea halogenation->reagents2 Add cyclization Cyclization (80°C, 2h) reagents2->cyclization workup Workup & Purification cyclization->workup product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate workup->product

Caption: One-pot synthesis from a β-keto ester.

An alternative and often higher-yielding one-pot approach utilizes β-ethoxyacrylates as the starting material. This method is particularly advantageous for preparing 2-aminothiazole-5-carboxylates that are unsubstituted at the 4-position.[9]

Mechanism: The electron-rich double bond of the β-ethoxyacrylate reacts with an electrophilic halogen source (e.g., NBS) to form a transient α-halo intermediate. This is followed by the addition of thiourea, which displaces the ethoxy group and subsequently cyclizes to form the thiazole ring.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Aminothiazole-5-carboxylate from Ethyl 3-Ethoxyacrylate [9]

Materials:

  • Ethyl 3-ethoxyacrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.0 eq)

  • Dioxane and Water (1:1 mixture)

  • Ammonia solution

Procedure:

  • Dissolve ethyl 3-ethoxyacrylate in a 1:1 mixture of dioxane and water and cool to -10°C.

  • Slowly add NBS to the solution, maintaining the low temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add thiourea to the reaction mixture and heat to 80°C for 1 hour.

  • Cool the solution to room temperature and add ammonia solution.

  • Stir the resulting paste for 10 minutes.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Solid-Phase Synthesis: A Tool for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. 2-Aminothiazole-5-carboxamides can be efficiently synthesized on a solid support, typically starting from a resin-bound aldehyde.[10][11]

Mechanism: The synthesis on a solid support follows a multi-step sequence. An aldehyde-functionalized resin undergoes reductive amination, followed by conversion to a thiourea. The key thiazole-forming step is a dehydrative cyclization with an α-bromoketone. The final product is then cleaved from the resin.

Experimental Protocol: Solid-Phase Synthesis of a 2-Aminothiazole-5-carboxamide Library [10]

Materials:

  • 4-Formyl-3-methoxyphenoxy resin

  • Primary amine (for reductive amination)

  • Sodium cyanoborohydride

  • Acyl isothiocyanate

  • α-Bromoketone

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Reductive Amination: Swell the resin in a suitable solvent and react with a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

  • Thiourea Formation: Treat the amine-functionalized resin with an acyl isothiocyanate to form the resin-bound thiourea.

  • Dehydrative Cyclization: Swell the thiourea resin in DMF and react with an α-bromoketone at elevated temperature (e.g., 60°C) to form the 2-aminothiazole-5-carboxylate resin.

  • Amide Coupling (Optional): The resin-bound carboxylic acid can be coupled with various amines using standard peptide coupling reagents.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final 2-aminothiazole-5-carboxamide product into solution.

  • Purification: The cleaved product is typically purified by preparative HPLC.

Diagram: Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis start Aldehyde Resin reductive_amination Reductive Amination (Primary Amine, NaBH3CN) start->reductive_amination amine_resin Amine Resin reductive_amination->amine_resin thiourea_formation Thiourea Formation (Acyl Isothiocyanate) amine_resin->thiourea_formation thiourea_resin Thiourea Resin thiourea_formation->thiourea_resin cyclization Dehydrative Cyclization (α-Bromoketone) thiourea_resin->cyclization thiazole_resin Thiazole Resin cyclization->thiazole_resin cleavage Cleavage (TFA) thiazole_resin->cleavage product 2-Aminothiazole-5-carboxamide (in solution) cleavage->product

Caption: General workflow for solid-phase synthesis.

Application in the Synthesis of Dasatinib Intermediate

The direct synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for Dasatinib, can be achieved through a highly efficient one-pot reaction starting from N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3] This approach bypasses the need to isolate and handle the potentially unstable thiazole-5-carboxylic acid or its activated derivatives.

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [3]

Materials:

  • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.0 eq)

  • 1,4-Dioxane and Water (1:1 mixture)

  • Concentrated ammonium hydroxide

Procedure:

  • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in 1,4-dioxane and water, add NBS at -10 to 0°C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Add thiourea and heat the mixture to 80°C for 2 hours.

  • Cool the resulting solution to room temperature and add concentrated ammonium hydroxide dropwise.

  • Concentrate the slurry under vacuum to about half its volume and cool to 0-5°C.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired product.

Conclusion and Future Perspectives

The synthetic routes to functionalized 2-aminothiazole-5-carboxylates are well-established and offer a range of options to the medicinal chemist. While the classic Hantzsch synthesis provides a reliable foundation, modern one-pot procedures starting from β-keto esters or β-ethoxyacrylates offer significant improvements in efficiency and are highly amenable to scale-up. For the generation of compound libraries for drug discovery, solid-phase synthesis remains a powerful tool. The continued development of novel catalytic systems and more environmentally benign reaction conditions will undoubtedly further enhance the accessibility and utility of this important heterocyclic scaffold in the future.

References

  • Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka. Retrieved from [Link]

  • Chen, B.-C., et al. (2010).
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467.
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9353-9364.
  • Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Retrieved from [Link]

  • Ezhilarasi, M. R., et al. (2015). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1446-1451.
  • Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Retrieved from [Link]

  • Yin, G., et al. (2012).
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49.
  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472.
  • Zhou, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2011). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Guan, R.-l., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • iMedPub. (n.d.). An efficient one-pot synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Thiazolyl Azo Dyes Using Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Versatile Heterocyclic Intermediate

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal precursor in the synthesis of advanced azo dyes. The presence of a primary aromatic amine group, a mercapto group, and an ester functional group within a stable thiazole ring system makes it an exceptionally versatile building block. Dyes derived from this intermediate are predominantly of the disperse type, renowned for their application on synthetic fibers such as polyester, cellulose triacetate, and nylon.[1][2][3]

The incorporation of the thiazole moiety is particularly advantageous, as it often imparts desirable properties to the final dye molecule, including high color strength, good light fastness, and excellent sublimation fastness, which are critical for modern textile applications.[1][2][4] This guide provides an in-depth exploration of the core chemical principles and detailed laboratory protocols for the utilization of this compound in the preparation of high-performance azo dyes.

Core Synthetic Strategy: The Diazo-Coupling Reaction

The synthesis of azo dyes from this compound is a classic two-stage process involving diazotization followed by an azo coupling reaction.[4] This method allows for a modular approach where a wide variety of colors and dye properties can be achieved by systematically changing the coupling component.

Stage 1: Diazotization

Diazotization is the process of converting the primary amino group (-NH₂) on the thiazole ring into a diazonium salt (-N₂⁺).[5] This transformation creates a highly reactive electrophile, the diazonium ion, which is essential for the subsequent color-forming reaction.

  • Causality of Experimental Choices:

    • Reagents: The reaction is typically carried out using sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, which is the active diazotizing agent.[5][6]

    • Temperature: The reaction is critically maintained between 0-5 °C.[5][7][8] Aromatic diazonium salts are thermally unstable; at higher temperatures, they rapidly decompose, leading to the formation of phenols and the evolution of nitrogen gas, which drastically reduces the yield of the desired dye.[5]

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[5][9][10] This reaction forms the characteristic azo group (-N=N-), which is the chromophore responsible for the dye's color.[11]

  • Causality of Experimental Choices:

    • Coupling Components: The final color of the dye is determined by the chemical structure of the coupling component.[11] Common classes include phenols (e.g., 2-naphthol), aromatic amines (e.g., N,N-diethylaniline), and other activated aromatic systems.

    • pH Control: The pH of the reaction medium is crucial for successful coupling.

      • For phenolic couplers, the reaction is conducted under alkaline conditions (pH > 7.5). The base deprotonates the phenol to form a highly activated phenoxide ion, which is more susceptible to electrophilic attack.[10]

      • For amine couplers, the reaction is performed in weakly acidic conditions (pH < 6). This ensures that while the diazonium ion is stable, a sufficient concentration of the free amine (which is the reactive species) is available for coupling.[10]

Visualization of Synthetic Workflow and Chemistry

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Isolation & Purification A Ethyl 5-amino-2-mercapto- thiazole-4-carboxylate B Dissolve in Acid (e.g., H2SO4) A->B C Cool to 0-5 °C B->C D Add NaNO2 Solution (Dropwise) C->D E Formation of Thiazole Diazonium Salt D->E H Add Diazonium Salt (Slowly, with Stirring) E->H Electrophile F Prepare Coupler Solution (e.g., 2-Naphthol in NaOH) G Cool to 0-5 °C F->G G->H Nucleophile I Azo Dye Precipitation H->I J Filter Crude Dye I->J K Wash with Water J->K L Recrystallize from Solvent (e.g., Ethanol/DMF) K->L M Pure Azo Dye L->M

Caption: General experimental workflow for the synthesis of thiazolyl azo dyes.

Caption: Chemical pathway from the starting amine to the final azo dye product.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Thiazolyl Azo Dye using 2-Naphthol as a Coupler

This protocol describes a general procedure for synthesizing a red-orange azo dye.

Part A: Diazotization of the Amine
  • Preparation: In a 250 mL beaker, carefully add concentrated sulfuric acid (6 mL) to a mixture of this compound (0.045 mol) and water (15 mL). The addition should be done slowly in an ice bath to dissipate heat.

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization process.

  • Nitrite Addition: Prepare a solution of sodium nitrite (4.0 g, 0.058 mol) in cold water (10 mL). Add this solution dropwise to the cooled amine slurry over 30 minutes with continuous magnetic stirring.

    • Scientist's Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent localized heating, which would decompose the diazonium salt.[5]

  • Reaction Completion: Stir the mixture for an additional 30 minutes in the ice bath after the addition is complete. The formation of the diazonium salt solution is now complete.

  • Excess Nitrous Acid Removal (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of sulfamic acid until the test is negative. This prevents unwanted side reactions.[2][6]

Part B: Preparation of the Coupler Solution
  • Dissolution: In a separate 500 mL beaker, dissolve 2-naphthol (0.045 mol) in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.

    • Scientist's Note: Using a basic solution generates the sodium naphthoxide salt. The resulting phenoxide ion is a much more powerful nucleophile than the neutral phenol, leading to a more efficient coupling reaction.[10]

Part C: The Coupling Reaction
  • Addition: Add the cold diazonium salt solution (from Part A) slowly and dropwise to the cold, vigorously stirred coupler solution (from Part B) over 30-45 minutes.

  • Observation: A brightly colored precipitate should form almost immediately. The color will intensify as the addition proceeds.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 2 hours to ensure the coupling reaction goes to completion.

Part D: Isolation and Purification
  • Filtration: Isolate the precipitated solid dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. This removes any unreacted salts and base.

  • Drying: Dry the crude dye in a vacuum oven at 60 °C.

  • Recrystallization: Purify the dye by recrystallizing from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to obtain the final product with high purity.[12]

Data Summary and Characterization

The choice of coupling component directly influences the spectral properties of the resulting dye. Below is a table summarizing expected outcomes with different couplers.

Coupling ComponentTypical Reaction ConditionsExpected Dye ShadeApprox. λmax (nm) in DMF
2-NaphtholAlkaline (NaOH), 0-5 °CRed-Orange480-520
N,N-DiethylanilineWeakly Acidic (Acetic Acid), 0-5 °CRed-Violet530-560
Salicylic AcidAlkaline (NaOH), 0-5 °CYellow410-440
1,3-DihydroxybenzeneAlkaline (NaOH), 0-5 °CYellow-Brown430-460[13]
Characterization Techniques
  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which quantifies the color of the dye in solution.[2][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for the azo group (-N=N-) around 1450-1500 cm⁻¹, the ester carbonyl (C=O) around 1700 cm⁻¹, and C-S stretching from the thiazole ring.[2][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the final molecular structure of the synthesized dye.[2][14]

Applications in Textile Dyeing

The primary application for dyes derived from this compound is the dyeing of hydrophobic synthetic fibers.

  • Disperse Dyeing: The synthesized dyes are typically non-ionic and have low water solubility. They are applied to fabrics like polyester from a fine aqueous dispersion. Dyeing is carried out at high temperatures (around 130 °C) under pressure, which causes the fiber to swell and allows the dye molecules to penetrate the polymer matrix.[14]

  • Fastness Properties: These thiazolyl azo dyes are known for exhibiting good to excellent fastness properties. This includes high resistance to fading upon exposure to light (light fastness), color loss during washing (wash fastness), and color transfer due to heat (sublimation fastness).[1][2][3] These properties make them commercially valuable for automotive and apparel textiles.

References

  • Synthesis of novel biologically active thiazole dyes and their applications. (n.d.).
  • Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. (2025).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). MDPI.
  • DISPERSE DYES BASED ON 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE AND 2. (n.d.). International Journal of Engineering Technologies and Management Research.
  • DIAZOTIS
  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Reaction Coupling of dysonium salts. (n.d.). University of Technology.
  • Synthesis and Application of Hetaryl Disazo Disperse Dyes Derived from 2-Amino-5-Mercapto-1,3,4-Thiadiazole and. (n.d.). IISTE.org.
  • Disperse dyes based on 2-aminothiazole derivatives for cellulose triacetate fabric. (n.d.).
  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri. (n.d.). SciSpace.
  • Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts.
  • Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance. (n.d.). Semantic Scholar.
  • Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. (n.d.). SciSpace.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025).
  • Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (n.d.). Baghdad Science Journal.
  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. (2025).
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. We will delve into the reaction mechanism, provide in-depth troubleshooting for common experimental issues, and offer optimized protocols based on established literature.

Reaction Overview and Mechanism

The synthesis of this compound is efficiently achieved via a one-pot, multi-component reaction. This process involves the reaction of an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate in the presence of hydrogen sulfide, typically using pyridine as the solvent and base.[1]

The reaction proceeds through several key steps:

  • Imino Intermediate Formation: The oximino group of the starting material is believed to be reduced in situ to an imino group.

  • Trapping and Activation: This reactive imino intermediate is immediately trapped by the trialkyl orthoformate.

  • Cyclization with Hydrogen Sulfide: Hydrogen sulfide then acts as the sulfur source, attacking the activated intermediate to form the thiazole ring.

This one-pot approach is elegant but sensitive to reaction conditions. Understanding the mechanism is crucial for effective troubleshooting.

reaction_mechanism SM Ethyl 2-oximino-2-cyanoacetate + Triethyl Orthoformate Imino Imino Intermediate (via in-situ reduction) SM->Imino [1] Reduction Trapped Trapped Imino Species Imino->Trapped [2] Trapping Cyclization Thiolation & Cyclization Trapped->Cyclization [3] Nucleophilic Attack H2S H₂S (Pyridine) H2S->Cyclization [3] Nucleophilic Attack Product This compound Cyclization->Product [4] Aromatization

Caption: Proposed mechanism for the one-pot synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a common frustration in multi-component reactions and can stem from several factors.[2] A systematic approach is the most effective way to diagnose the issue.

  • Potential Cause 1: Incomplete Reaction. The reaction may stall before all starting material is consumed.

    • Expert Insight: The initial reduction of the oxime and its subsequent trapping are critical. If these steps are inefficient, the overall conversion will be poor.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting materials throughout the reaction.

      • Optimize Temperature: Suboptimal temperature can lead to a sluggish reaction.[2] Perform small-scale experiments to screen a range of temperatures (e.g., 40°C to 70°C) to find the sweet spot for your specific setup.

      • Ensure Efficient Mixing: Inadequate stirring can create local concentration gradients and hinder reaction rates, especially in heterogeneous mixtures.[2]

  • Potential Cause 2: Purity of Reagents and Solvents. Impurities can act as catalysts for side reactions or inhibit the desired pathway.

    • Expert Insight: Water is particularly detrimental. The trialkyl orthoformate is sensitive to moisture and will hydrolyze, preventing the crucial trapping step. Pyridine should also be anhydrous.

    • Solution:

      • Use High-Purity Reagents: Always use reagents from a reliable source.[2]

      • Dry Solvents: Use freshly distilled or commercially available anhydrous pyridine.

      • Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side oxidations and protect sensitive reagents.[2]

  • Potential Cause 3: Loss of Hydrogen Sulfide (H₂S). H₂S is a gas and can escape the reaction mixture before it has a chance to react, especially at higher temperatures.

    • Expert Insight: Maintaining a sufficient concentration of H₂S in the reaction medium is key for the cyclization step.

    • Solution:

      • Controlled Introduction: Instead of adding the H₂S source all at once, bubble the gas slowly through the reaction mixture over a set period.

      • Sealed Reaction Vessel: Ensure your reaction setup is well-sealed to minimize the escape of H₂S.

Q2: My reaction mixture turned into a dark brown or black tar, making product isolation impossible. What went wrong?

A2: A tarry mixture is a strong indicator of polymerization or extensive decomposition.[3]

  • Potential Cause 1: Excessive Heat. High temperatures can accelerate undesirable side reactions, leading to the formation of complex polysulfides and polymeric materials.[3]

    • Expert Insight: While some heat is necessary to drive the reaction, exceeding the optimal temperature can "burn" the reaction, leading to intractable tars.

    • Solution:

      • Strict Temperature Control: Use an oil bath with a thermostat for precise temperature management. Avoid aggressive heating.

      • Stepwise Heating: Consider a temperature profile where the initial phase of the reaction is run at a lower temperature, followed by a gradual increase to complete the cyclization.

  • Potential Cause 2: Impurities in Starting Materials. As mentioned above, impurities can catalyze polymerization.

    • Solution: Re-purify your starting materials if their quality is questionable. Ethyl 2-oximino-2-cyanoacetate can be recrystallized.

Q3: I managed to get a product, but it's highly impure. How can I effectively purify this compound?

A3: Purification can be challenging due to the presence of unreacted starting materials, intermediates, and sulfur-containing byproducts.

  • Expert Insight: The mercapto (-SH) and amino (-NH₂) groups on the product make it somewhat polar and can lead to tailing on silica gel chromatography.

  • Solution:

    • Initial Workup: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is a common first step.[4] Washing the organic layer with a mild brine solution can help remove pyridine.

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common choice is ethanol or an ethanol/water mixture.[5]

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography can be used. Consider using a solvent system with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in your mobile phase (e.g., Hexane/Ethyl Acetate) to prevent peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction? A: Pyridine serves a dual purpose. It acts as the solvent for the reaction and, as a mild base, it facilitates key proton transfer steps in the mechanism, particularly during the cyclization with H₂S.

Q2: What are the key safety precautions when working with hydrogen sulfide? A: Hydrogen sulfide is an extremely toxic and flammable gas. All manipulations must be performed in a well-ventilated fume hood. Use a gas scrubber (e.g., a bleach or sodium hydroxide solution) to neutralize any excess H₂S gas exiting the reaction vessel. Always have an H₂S detector and emergency plan in place.

Q3: Can I use a different base or solvent? A: While pyridine is commonly cited, other tertiary amine bases (like triethylamine) in a polar aprotic solvent (like DMF or ethanol) could potentially work.[6] However, any change from the established protocol will require careful optimization. Pyridine's ability to act as both base and solvent makes it particularly convenient for this one-pot synthesis.[1]

Q4: Can this reaction be scaled up? A: Yes, but with caution. When scaling up, heat transfer becomes a critical issue. The reaction is often exothermic, and what is easily controlled at a 1-gram scale can become a runaway reaction at a 100-gram scale. Ensure your cooling capacity is sufficient and consider a slower, more controlled addition of reagents. The introduction of gaseous H₂S will also need to be carefully re-calibrated for the larger volume.

Data Summary & Optimization Parameters

ParameterTypical RangeEffect on Yield & PurityExpert Recommendation
Temperature 40 - 80 °CHigher temps can increase rate but risk decomposition.[3]Start at 50-60°C and optimize based on TLC/LC-MS monitoring.
Reaction Time 2 - 12 hoursInsufficient time leads to low conversion; excess time can increase byproduct formation.Monitor reaction to completion. Do not run for an arbitrary length of time.
H₂S Source H₂S gas, NaHSGaseous H₂S allows for better control of addition.Bubbling H₂S gas through the solution is preferred for controlled reactions.
Solvent Purity AnhydrousCritical. Water can hydrolyze the orthoformate.[2]Use freshly distilled or commercially available anhydrous solvents.
Base PyridineActs as solvent and base, facilitating cyclization.Pyridine is the recommended solvent/base system.[1]

Troubleshooting Workflow: Diagnosing Low Yield

If you are experiencing low yields, use the following decision tree to diagnose the problem.

troubleshooting_workflow Start Low Yield Observed TLC Monitor reaction by TLC/LC-MS. Is starting material consumed? Start->TLC No_Conv Problem: Incomplete Conversion TLC->No_Conv No Yes_Conv Problem: Product Loss / Decomposition TLC->Yes_Conv Yes Action_Temp 1. Increase Temperature Gradually 2. Extend Reaction Time No_Conv->Action_Temp Action_Reagents Check Reagent/Solvent Purity (Especially for water) No_Conv->Action_Reagents Action_Workup Review Workup & Purification. Are you losing product during extraction or recrystallization? Yes_Conv->Action_Workup Action_Decomp 1. Lower Reaction Temperature 2. Check for Impurities Yes_Conv->Action_Decomp

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Gewald reaction - Wikipedia.

  • common side reactions in the Gewald synthesis of aminothiophenes - Benchchem.

  • Gewald Reaction - Organic Chemistry Portal.

  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv.

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds - ResearchGate.

  • Gewald Reaction - J&K Scientific LLC.

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC.

  • Ethyl 2-aminothiazole-5-carboxylate synthesis - ChemicalBook.

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH.

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate.

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.

  • Modern Strategies for Heterocycle Synthesis - MDPI.

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications.

  • EP0169107A1 - Process for the purification of mercaptobenzothiazole - Google Patents.

  • (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - ResearchGate.

  • Welcome To Hyma Synthesis Pvt. Ltd.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | Biochemical Reagent | MedChemExpress.

Sources

Technical Support Center: Overcoming Side Reactions in the Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of 2-aminothiazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, particularly the formation of unwanted side products, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to provide direct answers and actionable solutions to common problems encountered during the synthesis of 2-aminothiazoles, primarily focusing on the widely-used Hantzsch thiazole synthesis.

Issue 1: Low Product Yield or Incomplete Reaction

Question: My reaction is showing low conversion to the desired 2-aminothiazole, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve my yield?

Answer: Low or incomplete conversion in a Hantzsch synthesis is a frequent challenge that can often be resolved by systematically evaluating and optimizing your reaction parameters. Here are the primary factors to investigate:

  • Suboptimal Reaction Temperature: The Hantzsch synthesis often requires thermal energy to proceed at an efficient rate. If you are running the reaction at room temperature, a gradual increase in temperature is advisable. However, be aware that excessive heat can promote the formation of degradation products. A systematic approach, starting from a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), will help identify the optimal thermal conditions for your specific substrates.

  • Insufficient Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction at regular intervals using an appropriate analytical technique. If the reaction appears to have stalled, a modest increase in temperature or prolonged reaction time may be necessary.

  • Purity of Starting Materials: The purity of your α-haloketone and thiourea is critical. Impurities can introduce competing side reactions that consume your starting materials.

    • α-Haloketones: These reagents can be lachrymatory and unstable. It is recommended to use them fresh or purify them before use if they have been stored for an extended period.

    • Thiourea: Ensure you are using a high-purity grade of thiourea or its derivative.

  • Improper Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of the thiourea component (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the often more valuable or unstable α-haloketone.[1]

  • Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates. Alcohols such as ethanol and methanol are common choices.[1] However, for less reactive substrates, consider exploring more polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Hantzsch synthesis.[2] Reactions that may take hours under conventional heating can often be completed in minutes with microwave irradiation.[2]

  • In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Add the thiourea derivative (1.1 mmol) to the solution.

  • Heat the reaction mixture to a predetermined temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Issue 2: Formation of an Isomeric Impurity - The 2-Imino-2,3-dihydrothiazole

Question: I have isolated a major byproduct that appears to be an isomer of my target 2-aminothiazole. Could this be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?

Answer: Yes, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[3][4] The regioselectivity of the cyclization step is highly dependent on the reaction conditions, most notably the pH.

  • Mechanism of Isomer Formation: The Hantzsch synthesis proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization. The regioselectivity is determined by which nitrogen atom of the thiourea intermediate acts as the nucleophile.

    • Neutral or Basic Conditions: Under these conditions, the exocyclic nitrogen is more nucleophilic, leading to the formation of the desired 2-aminothiazole.

    • Acidic Conditions: In an acidic medium, the endocyclic nitrogen can be protonated, and the cyclization can proceed through the other nitrogen, resulting in the formation of the 2-imino-2,3-dihydrothiazole isomer.[3][4]

  • pH Control: To favor the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions. The use of a non-acidic solvent is a good starting point. If your reaction generates acidic byproducts (e.g., HBr from an α-bromoketone), the addition of a mild, non-nucleophilic base such as sodium bicarbonate or sodium carbonate can be beneficial.[5]

  • Reaction Monitoring: Carefully monitor the reaction progress. Prolonged reaction times, even under neutral conditions, could potentially lead to isomerization, especially if the reaction temperature is high.

  • Purification: If the isomeric byproduct does form, it can often be separated from the desired 2-aminothiazole by silica gel column chromatography. The two isomers typically have different polarities.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha_haloketone α-Haloketone intermediate Thiouronium Intermediate alpha_haloketone->intermediate n_sub_thiourea N-Substituted Thiourea n_sub_thiourea->intermediate neutral_basic Neutral / Basic (pH ≥ 7) intermediate->neutral_basic acidic Acidic (pH < 7) intermediate->acidic amino_product Desired Product: 2-Aminothiazole neutral_basic->amino_product Favored Pathway imino_byproduct Side Product: 2-Imino-2,3-dihydrothiazole acidic->imino_byproduct Favored Pathway

Issue 3: Byproducts from Self-Condensation of the α-Haloketone

Question: I'm observing a complex mixture of byproducts and my yields are still low even after optimizing for temperature and time. Could my α-haloketone be reacting with itself?

Answer: Yes, the self-condensation of α-haloketones is a possible side reaction, especially under basic conditions or with prolonged heating.[6][7] This can lead to a variety of complex byproducts and consume your starting material, thereby reducing the yield of the desired 2-aminothiazole.

  • Mechanism of Self-Condensation: In the presence of a base, an α-haloketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the α-haloketone, leading to aldol-type condensation products.[6]

  • Control of Stoichiometry: Using a slight excess of the thiourea ensures that the α-haloketone is consumed by the desired reaction pathway more rapidly.

  • Order of Addition: Adding the α-haloketone slowly to a solution of the thiourea can help to maintain a low concentration of the α-haloketone at any given time, thus minimizing the rate of the bimolecular self-condensation reaction.

  • Anhydrous Conditions: The presence of water can sometimes facilitate side reactions. Using dry solvents and reagents can help to minimize byproduct formation.

  • Temperature Control: Running the reaction at the lowest effective temperature will generally suppress unwanted side reactions, including self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the classical Hantzsch thiazole synthesis and what is its general mechanism?

The Hantzsch thiazole synthesis is a fundamental and widely used method for the preparation of thiazole derivatives.[8] For the synthesis of 2-aminothiazoles, it involves the condensation of an α-haloketone with a thiourea derivative.[1] The reaction is robust and can be adapted for a wide range of substrates.

The mechanism proceeds in several steps:

  • S-Alkylation: The sulfur atom of the thiourea, being a strong nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming a thiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen of the thiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Step1 S-Alkylation (SN2) Reactants->Step1 Intermediate1 Thiouronium Salt Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 2-Aminothiazole Step3->Product

Q2: Are there more modern and "greener" alternatives to the classical Hantzsch synthesis?

Yes, significant efforts have been made to develop more efficient and environmentally benign methods for 2-aminothiazole synthesis. These include:

  • One-Pot, Multi-Component Reactions: These procedures avoid the isolation of the often unstable α-haloketone intermediate.[9][10] For instance, a ketone can be halogenated in situ (e.g., using CuBr2 or N-bromosuccinimide) and then reacted directly with thiourea in the same reaction vessel.[9][11] This improves efficiency and safety.[9]

  • Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[2][12]

  • Catalytic Methods: A variety of catalysts, including solid-supported acids and ionic liquids, have been employed to improve the efficiency and selectivity of the Hantzsch synthesis under milder conditions.[11][13]

  • Alternative Solvents: The use of greener solvents, such as water or ethanol, or even solvent-free conditions, has been successfully demonstrated for certain Hantzsch-type reactions.[13]

Q3: I'm having difficulty purifying my 2-aminothiazole product. What are the recommended methods?

Purification of 2-aminothiazoles can be challenging due to the potential for polar byproducts. Here are some effective strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Common solvents include ethanol, methanol, or mixtures such as ethyl acetate/hexanes.

  • Silica Gel Column Chromatography: This is the method of choice for non-crystalline products or when recrystallization is ineffective. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.

  • Acid-Base Extraction: Since the 2-amino group is basic, an acid-base extraction can be employed to separate the product from neutral byproducts.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The 2-aminothiazole will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO3) to precipitate the purified 2-aminothiazole.

    • The precipitated product can then be collected by filtration or extracted back into an organic solvent.

  • Specialized Purification for Crude 2-Aminothiazole: An older but effective method for purifying crude 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated from an aqueous solution.[14] This adduct can then be isolated and decomposed with acid to regenerate the purified 2-aminothiazole.[14]

Data Summary: Reaction Condition Optimization

The following table summarizes the effect of various reaction conditions on the yield of 2-aminothiazoles from selected literature reports. This data can serve as a guide for optimizing your own synthetic procedures.

α-Haloketone/KetoneThiourea DerivativeConditionsYield (%)Reference
2-Chloro-1-(...)-ethanoneN-phenylthioureaMethanol, Microwave, 90°C, 30 min95%[2]
AcetophenoneThioureaCuBr₂, Reflux, 5h92%[9]
4'-FluoroacetophenoneN-phenylthioureaCuBr₂, Reflux, 8h70%[9]
3-(bromoacetyl)-...-pyran-2-oneThiourea & BenzaldehydeSiW.SiO₂, EtOH/Water, 65°C79-90%[13][15]
Phenacyl bromideThioureaTHF, Room Temp95%[16]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • BenchChem. (2025). One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • Pachipulusu, R., et al. (2024).
  • Li, Y., et al. (2012). A facile, efficient one-pot synthesis of 2-aminothiazole derivatives via α-bromination/cyclization process from easily available aromatic methyl ketones. HETEROCYCLES, 85(8), 1939-1950.
  • Kappe, C. O. (2000). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2000(06), 842-844.
  • Geronikaki, A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(32), 4144-4147. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry.
  • Dutta, S., et al. (2022). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78.
  • Perin, N., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Reaction Monitoring by Means of Raman Spectroscopy. Molecules, 19(7), 9985-9998.
  • Bouherrou, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Singh, R. P., et al. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1-8.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. RSC Publishing.
  • Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]

  • BenchChem. (2025). A Comparative Guide to the Hantzsch Pyridine Synthesis. BenchChem.
  • Bouherrou, A., et al. (2016).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition.
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
  • Sharma, P., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 4(1), 20230005. [Link]

  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4049-4064.
  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Beilstein Journals. (2020).
  • Wikipedia. (n.d.). Self-condensation. Wikipedia. [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
  • Hoechst Aktiengesellschaft. (1976). Method for the purification of 2-aminothiazole. U.S.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6859.
  • Vandenberg, J. I. (2000). Learning from the Hantzsch synthesis.
  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Khalifa, M. E. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 68(1), 1-24.
  • Sharma, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(39), 24194-24208.
  • Kumar, A., et al. (2019). Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones. ACS Omega, 4(4), 7083-7090.
  • Szymańska, E., et al. (2018). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Journal of Chemistry, 2018, 1-11.

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Technical Support Center: Optimization of Reaction Parameters for Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of modifying this molecule and achieve high-yield, high-purity results in your synthesis projects.

Introduction: The Versatility of a Privileged Scaffold

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its structure features three distinct reactive sites: a nucleophilic 5-amino group, a nucleophilic 2-mercapto group (which exists in tautomeric equilibrium with its thione form), and a 4-ethyl carboxylate group that can be modified. The strategic derivatization of the amino and mercapto groups is fundamental to developing novel compounds for various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4]

The primary challenge in working with this molecule is achieving selective derivatization. The similar nucleophilicity of the amino and mercapto groups can lead to mixtures of products, posing significant challenges for purification and yield. This guide provides the expertise to control this selectivity and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A: The molecule has two primary nucleophilic sites ideal for derivatization: the exocyclic amino group at the C5 position and the mercapto group at the C2 position. The choice of reagents and reaction conditions will determine which site reacts preferentially. The ester at the C4 position can also be hydrolyzed or transesterified but is generally less reactive under the conditions used for N- or S-derivatization.

Q2: Why is selectivity a major issue in the derivatization of this compound?

A: Both the 5-amino group and the 2-mercapto group are nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. The sulfur of the mercapto group is generally a softer, more potent nucleophile than the amino nitrogen, especially under basic conditions. This can lead to competitive S-alkylation/acylation and N-alkylation/acylation, resulting in a mixture of N-substituted, S-substituted, and N,S-disubstituted products.

Q3: How can I achieve selective derivatization of the amino group?

A: To selectively derivatize the 5-amino group, the more nucleophilic 2-mercapto group must be considered. One common strategy is to use a protecting group strategy. For instance, you can protect the amino group with a tert-butyloxycarbonyl (Boc) group to allow for selective reaction at the mercapto position.[5] Conversely, direct N-acylation can sometimes be achieved under carefully controlled conditions, such as using specific coupling agents that favor amide bond formation or by modulating the pH to protonate the amino group to a lesser extent than the thiol.

Q4: What are the typical solvents and bases used for these reactions?

A: The choice of solvent and base is critical for controlling reactivity and ensuring good yields.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dioxane, and Acetonitrile are frequently used as they effectively dissolve the starting materials and facilitate nucleophilic substitution reactions.[6][7] Alcohols like ethanol may be used, but can sometimes participate in the reaction (e.g., transesterification).[8]

  • Bases: Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common for S-alkylation reactions as they are strong enough to deprotonate the thiol but mild enough to avoid extensive side reactions.[8] For N-acylation or amide coupling, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to scavenge the acid byproduct.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the derivatization of this compound.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction shows a low yield, or my starting material remains unconsumed according to TLC/LC-MS analysis. What are the likely causes and solutions?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Activation/Reactivity:

    • Cause: The electrophile may not be reactive enough, or the nucleophile (amino or mercapto group) may not be sufficiently activated.

    • Solution (S-Alkylation): Ensure a suitable base (e.g., K₂CO₃, NaH) is used to fully deprotonate the mercapto group to the more nucleophilic thiolate. Increase the stoichiometry of the base if necessary.

    • Solution (N-Acylation): If using a carboxylic acid, ensure your coupling agent (e.g., EDAC, DCC) is active and used in sufficient quantity. For reactions with acyl chlorides, ensure the reagent is not hydrolyzed and is fresh.

  • Inappropriate Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Many derivatization reactions of thiazoles are heated, sometimes to temperatures between 60-80 °C or higher, to drive the reaction to completion.[8][9] Monitor the reaction by TLC or LC-MS to check for product formation and decomposition at higher temperatures.

  • Poor Solubility:

    • Cause: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Switch to a solvent with better solubilizing properties. For instance, if the reaction is sluggish in ethanol, moving to a more effective polar aprotic solvent like DMF or DMSO could significantly improve the outcome.

  • Catalyst Poisoning:

    • Cause: If using a metal catalyst (e.g., for cross-coupling reactions), the sulfur atom in the thiazole ring can act as a catalyst poison, binding to the metal center and inhibiting its activity.[10]

    • Solution: This requires a specialized approach. Increase the catalyst loading, add a ligand that can mitigate poisoning, or switch to a more robust catalytic system known to be tolerant to sulfur-containing heterocycles.

Problem 2: Formation of Multiple Products (Lack of Selectivity)

Q: My reaction produces a mixture of N-substituted, S-substituted, and/or di-substituted products. How can I improve selectivity?

A: Achieving selectivity between the nucleophilic amino and mercapto groups is paramount.

Potential Causes & Solutions:

  • Competitive Nucleophilic Attack:

    • Cause: The chosen electrophile reacts with both the nitrogen and sulfur atoms at comparable rates under the reaction conditions.

    • Solution (for selective S-Alkylation): Use a relatively weak base (e.g., K₂CO₃) and a "soft" electrophile like an alkyl halide at moderate temperature. The sulfur, being a softer and more acidic nucleophile, will be preferentially deprotonated and react.

    • Solution (for selective N-Acylation): This is more challenging. A common and effective strategy is to protect the amino group first. A standard method is N-Boc protection using di-tert-butyl carbonate (Boc₂O) and a base like triethylamine.[5][7] After protection, the mercapto group can be derivatized, followed by deprotection of the Boc group under acidic conditions (e.g., with TFA).

Workflow for Troubleshooting Selectivity Issues

The following diagram outlines a logical workflow for addressing selectivity problems in your derivatization reaction.

G start Reaction produces product mixture check_reaction Analyze product ratio (LC-MS / NMR) start->check_reaction s_favored Is S-alkylation/ acylation favored? check_reaction->s_favored Predominantly S-substituted n_favored Is N-alkylation/ acylation favored? check_reaction->n_favored Predominantly N-substituted adjust_cond Adjust Reaction Conditions: - Lower Temperature - Weaker Base - Change Solvent Polarity check_reaction->adjust_cond Mixed or Di-substituted protect_s Protect S-group (if feasible) or use N-selective reagent s_favored->protect_s protect_n Protect N-group (e.g., Boc protection) n_favored->protect_n re_run Re-run reaction and analyze outcome protect_s->re_run protect_n->re_run adjust_cond->re_run

Caption: A decision workflow for troubleshooting selectivity issues.

Problem 3: Product Decomposition or Side Reactions

Q: I observe the formation of unexpected byproducts or decomposition of my target molecule, especially at higher temperatures. What could be happening?

A: Thiazole rings can be sensitive to harsh conditions.

Potential Causes & Solutions:

  • Thermal Instability:

    • Cause: The thiazole ring or its substituents may be degrading at elevated temperatures.

    • Solution: Reduce the reaction temperature and increase the reaction time. If the reaction requires heat, find the minimum temperature at which a reasonable rate is observed. Consider using microwave-assisted synthesis, which can sometimes promote reactions at lower bulk temperatures over shorter timeframes.

  • Hydrolysis of the Ester:

    • Cause: If using a strong base (like NaOH or KOH) or running the reaction in the presence of water for extended periods, the ethyl ester at the C4 position can be saponified to the corresponding carboxylic acid.

    • Solution: Use non-nucleophilic organic bases (TEA, DIPEA) or milder inorganic bases (K₂CO₃). Ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (N₂ or Ar).

  • Oxidation of the Mercapto Group:

    • Cause: The 2-mercapto group is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide bridges between two molecules.

    • Solution: Degas solvents before use and maintain an inert atmosphere throughout the reaction. This is particularly important for reactions that run for long durations.

Problem 4: Difficulty with Product Purification

Q: My crude product is difficult to purify by column chromatography or recrystallization. How can I improve the separation?

A: Purification challenges often stem from the physicochemical properties of the products and byproducts.

Potential Causes & Solutions:

  • Similar Polarity of Products:

    • Cause: If N- and S-substituted isomers are formed, they may have very similar polarities, making them difficult to separate on silica gel.

    • Solution: First, optimize the reaction for better selectivity to minimize the formation of isomers. For purification, try different solvent systems for chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If separation is still poor, consider derivatizing the crude mixture (e.g., Boc-protecting the free amine) to create a larger polarity difference before attempting separation. Recrystallization from different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) should also be explored.[11]

  • Residual Base or Salts:

    • Cause: Inorganic bases or salts formed during the reaction can interfere with purification.

    • Solution: Perform an aqueous workup before purification. Dilute the reaction mixture with an organic solvent (like ethyl acetate) and wash with water, a mild acid (e.g., dilute HCl) to remove basic impurities, and brine. Dry the organic layer over Na₂SO₄ or MgSO₄ before concentrating.

  • Product is a Stubborn Oil:

    • Cause: The product may be amorphous or have a low melting point.

    • Solution: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization or solidify impurities that can be filtered off. If the product is basic (contains a free amine), it can be converted to its hydrochloride salt by treating a solution of the product with HCl in ether or acetone, which often results in a crystalline solid that is easier to handle and purify.[6]

Optimized Experimental Protocols

The following are generalized, step-by-step protocols that serve as an excellent starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective N-Boc Protection of the 5-Amino Group

This protocol is foundational for multi-step syntheses where the 2-mercapto group needs to be derivatized selectively.[5][7]

Materials:

  • This compound

  • Di-tert-butyl carbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (TEA) (1.2 - 2.0 equivalents)

  • Solvent: 1,4-Dioxane or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl carbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product, Ethyl 5-[(tert-butoxycarbonyl)amino]-2-mercaptothiazole-4-carboxylate, can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: S-Alkylation of the 2-Mercapto Group

This protocol is for adding an alkyl group to the sulfur atom. It assumes the 5-amino group has been protected if N-alkylation is to be avoided.

Materials:

  • N-Boc protected this compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.3 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile, anhydrous

Procedure:

  • To a solution of the N-Boc protected starting material (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 40-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Summary of Key Reaction Parameters

For quick reference, the table below summarizes the critical parameters for optimizing your derivatization reactions.

ParameterRecommended OptionsRationale & Key Considerations
Solvent DMF, Dioxane, Acetonitrile, Ethanol, THFPolar aprotic solvents (DMF, Dioxane) are generally preferred for their excellent dissolving power and ability to promote SN2 reactions. Ensure anhydrous conditions to prevent side reactions like ester hydrolysis.[6][7][8][9]
Base For S-Alkylation: K₂CO₃, Na₂CO₃, Cs₂CO₃For N-Acylation: TEA, DIPEAUse milder inorganic bases for S-alkylation to avoid deprotonating other sites. Use non-nucleophilic organic bases as acid scavengers in N-acylation to prevent competition with the primary nucleophile.[7][8]
Temperature Room Temperature to 80 °CStart at room temperature. If the reaction is slow, gradually increase heat.[8][9][12] Monitor for decomposition at higher temperatures. Reactions with less reactive electrophiles often require heating.
Stoichiometry Electrophile: 1.1–1.5 eq.Base: 1.5–2.5 eq.A slight excess of the electrophile and a larger excess of the base are often required to drive the reaction to completion. Use a larger excess of base if it is not fully soluble.
Atmosphere Nitrogen or ArgonAn inert atmosphere is crucial to prevent the oxidation of the sensitive 2-mercapto group to a disulfide, especially in reactions that are heated or run for extended periods.

References

  • ResearchGate. (n.d.). Derivatization reaction optimization.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (n.d.).
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 257-266.
  • ResearchG
  • ChemicalBook. (n.d.).
  • Kavale, M., et al. (2021).
  • Google Patents. (n.d.).
  • El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Li, Y., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Kamal, A., et al. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of the Brazilian Chemical Society, 22(5), 819-836.
  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 244, 116027.
  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.

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"stability issues of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-amino-2-mercaptothiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Addressing Common Stability Issues

This guide provides a systematic approach to diagnosing and resolving stability problems with this compound solutions.

Issue 1: Discoloration (Yellowing or Browning) of the Solution

Q: My solution of this compound has turned yellow or brown. What is the likely cause and how can I prevent it?

A: Discoloration is a common indicator of chemical degradation. The primary suspects for this compound are oxidation of the mercapto group and potential decomposition of the aminothiazole ring.

Diagnostic Workflow:

  • Assess the Environment:

    • Air Exposure: The 2-mercapto group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is often accelerated by exposure to air (oxygen).[1][2] In some cases, with 2-mercaptobenzothiazole, this disulfide was the main compound found in stored samples.[1]

    • Light Exposure: Have you protected your solution from light? Photodegradation can also contribute to the formation of colored byproducts. Studies on 2-mercaptobenzothiazole have shown that UV irradiation can lead to the formation of dimeric compounds.

    • Solvent Purity: Impurities in the solvent, such as peroxides in ethers (e.g., THF, dioxane) or metal ions, can catalyze degradation.

  • Analytical Confirmation (Optional but Recommended):

    • UV-Vis Spectroscopy: A change in the absorption spectrum compared to a freshly prepared solution can confirm a chemical change.

    • LC-MS: This is the most definitive method to identify the parent compound and any degradation products, such as the disulfide dimer.

Corrective and Preventive Actions:

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, it is best practice to use solvents that have been de-gassed and to store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect it from light.

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation, test for their presence before use.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream experiments must be verified.

Issue 2: Precipitate Formation in the Solution

Q: I've observed a precipitate forming in my stock solution of this compound. What could be the cause?

A: Precipitate formation can be due to several factors, including low solubility, degradation leading to a less soluble product, or a change in the solution's properties.

Diagnostic Workflow:

  • Evaluate Solubility:

    • Concentration: Is the concentration of your solution close to the solubility limit of the compound in that specific solvent? Solubility can be temperature-dependent.

    • Solvent Evaporation: Has any solvent evaporated from your solution, thereby increasing the concentration?

  • Consider Degradation Products:

    • The disulfide dimer formed from oxidation is generally less soluble than the monomeric mercaptan and may precipitate out of solution.

  • Check for Hydrolysis:

    • Presence of Water: Was the solvent anhydrous? The ethyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, to form the corresponding carboxylic acid.[3][4] This carboxylic acid may have different solubility properties.

    • Solvent Type: Protic solvents (e.g., alcohols, water) are more likely to participate in hydrolysis than aprotic solvents.

Corrective and Preventive Actions:

  • Prepare Solutions at Appropriate Concentrations: If you are unsure of the solubility in a particular solvent, it is advisable to prepare a small test batch first.

  • Use Anhydrous Solvents: For long-term storage, using anhydrous solvents is recommended to minimize the risk of hydrolysis.

  • Proper Sealing: Ensure your storage container is well-sealed to prevent solvent evaporation.

  • Filtration: If a precipitate has formed and you suspect it is a degradation product, it is best to prepare a fresh solution. If that is not possible, the solution can be filtered before use, but be aware that the concentration of the active compound will be lower.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A: The choice of solvent depends on the intended application and the required storage time.

  • Short-Term Use (hours to a few days):

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing concentrated stock solutions due to their high dissolving power. However, be aware that DMSO can be hygroscopic and may absorb water, which could lead to hydrolysis over time.

    • Alcohols: Ethanol and methanol can also be used, but the risk of ester hydrolysis is higher compared to aprotic solvents.

  • Long-Term Storage (weeks to months):

    • Aprotic, Anhydrous Solvents: Anhydrous acetonitrile or dioxane are preferable for long-term storage.

    • Storage Conditions: For optimal stability, store solutions at -20°C or -80°C under an inert atmosphere and protected from light.

Q2: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?

A: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 7):

    • The amino group will be protonated, which may increase solubility.

    • Acid-catalyzed hydrolysis of the ethyl ester to the carboxylic acid is a likely degradation pathway.[3][4]

    • In strongly acidic solutions, 2-mercaptobenzothiazole has been shown to be reduced to benzothiazole.[2]

  • Neutral to Alkaline Conditions (pH ≥ 7):

    • The mercapto group can be deprotonated to a thiolate, which is more susceptible to oxidation to the disulfide.

    • Base-catalyzed hydrolysis of the ethyl ester will be more rapid than at neutral pH.[3][4]

For experiments in aqueous buffers, it is crucial to prepare fresh solutions and to evaluate the stability over the time course of the experiment.

Q3: What are the main degradation pathways I should be aware of?

A: Based on the functional groups present in the molecule, the two primary degradation pathways are:

  • Oxidation of the Mercapto Group: The thiol (-SH) group can be oxidized to form a disulfide (-S-S-) bridge, creating a dimeric structure. This is a common pathway for mercaptans.[1]

  • Hydrolysis of the Ethyl Ester: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by acid or base and will be more prevalent in aqueous or protic solvents.[3][4]

A third, less common possibility could be the oxidative ring opening of the thiazole ring under harsh conditions.

Q4: Are there any specific handling precautions I should take?

A: Yes, for maintaining the integrity of the compound, please adhere to the following:

  • Weighing and Handling: Handle the solid compound in a dry environment (e.g., a glove box) if possible, or at least quickly to minimize exposure to air and moisture.

  • Solution Preparation: As mentioned, use high-purity, and where possible, anhydrous and de-gassed solvents.

  • Storage of Solid: Store the solid compound in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.

Summary of Stability and Mitigation Strategies

Solvent ClassPotential Stability IssuesRecommended Mitigation Strategies
Aprotic Polar (e.g., DMSO, DMF, Acetonitrile)Oxidation of mercapto group.Use anhydrous grade, de-gas with N2 or Ar, store at low temperature, protect from light.
Protic Polar (e.g., Water, Ethanol, Methanol)Ester hydrolysis, oxidation of mercapto group.Prepare solutions fresh, use buffered solutions if pH control is critical, store at low temperature for short periods only.
Ethers (e.g., THF, Dioxane)Peroxide-induced degradation, oxidation of mercapto group.Use freshly opened bottles, test for peroxides, use anhydrous grade, store under inert gas.
Halogenated (e.g., DCM, Chloroform)Potential for acid generation over time, leading to ester hydrolysis.Use high-purity, stabilized grades, store in a cool, dark place.

Visual Troubleshooting Workflow

Troubleshooting Workflow start Stability Issue Observed discoloration Discoloration (Yellow/Brown) start->discoloration precipitate Precipitate Formation start->precipitate check_oxidation Check for Oxidation: - Air/Light Exposure? - Solvent Purity? discoloration->check_oxidation check_solubility Check Solubility: - Concentration? - Temperature? - Evaporation? precipitate->check_solubility check_hydrolysis Check for Hydrolysis: - Anhydrous Solvent? - pH? precipitate->check_hydrolysis mitigate_oxidation Mitigation: - Use Inert Gas - Protect from Light - Use Pure Solvents check_oxidation->mitigate_oxidation mitigate_solubility Mitigation: - Lower Concentration - Check Temperature - Seal Container check_solubility->mitigate_solubility mitigate_hydrolysis Mitigation: - Use Anhydrous Solvent - Control pH - Prepare Fresh check_hydrolysis->mitigate_hydrolysis

Caption: A flowchart for troubleshooting common stability issues.

References

  • Hansson, C., & Fregert, S. (1983). Stability of the mercaptobenzothiazole compounds. Contact dermatitis, 9(2), 154–158. [Link]

  • Miljøstyrelsen. (2001). 2-Mercapto-benzothiazole (MBT). Danish Environmental Protection Agency.
  • Gaja, M. A., & de Wever, H. (1994). 2-Mercaptobenzothiazole Degradation in Laboratory Fed-Batch Systems. Applied and environmental microbiology, 60(8), 2837–2842. [Link]

  • Grote, C., et al. (2018). Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells: Intermediates, toxicity, and microbial communities. Water research, 144, 456–465. [Link]

  • Allais, C., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 25(22), 5464. [Link]

  • Sokolenko, L. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1853–1858. [Link]

  • Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Medicinal research reviews, 40(6), 2323–2377. [Link]

  • Wu, Y., et al. (2012). 2-Mercaptobenzothiazole and Its Derivatives Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1559-1580. [Link]

  • American Chemical Society. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen) using a water oxidation catalyst. ACS Fall 2025. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Google Patents. (2014).
  • Williams, D. R., & Meyer, K. G. (2009). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Bioorganic & medicinal chemistry letters, 19(21), 6061–6064. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the reaction mechanism, provide detailed troubleshooting for common issues, and present a validated protocol with scale-up considerations.

Foundational Chemistry: The One-Pot Synthesis Pathway

The synthesis of this compound is efficiently achieved through a one-pot reaction.[1] Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.

Q: What is the reaction mechanism for the one-pot synthesis of this compound?

A: The synthesis is a multi-component reaction that proceeds through several key stages within a single vessel. It involves the reaction of an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate and hydrogen sulfide in a basic solvent like pyridine.[1] The core transformation relies on the in-situ reduction of the oximino group to an imino intermediate, which is then trapped and cyclized.

The key steps are:

  • Formation of an Imino Intermediate: The oximino group of the starting material is reduced to an imino group.

  • Trapping by Orthoformate: The trialkyl orthoformate reacts with this transient imino intermediate.

  • Cyclization with Hydrogen Sulfide: Hydrogen sulfide acts as the sulfur source, attacking the intermediate and leading to the formation of the thiazole ring. The reaction is driven to completion by the formation of the stable aromatic thiazole system.

Below is a diagram illustrating the proposed reaction pathway.

G cluster_start Starting Materials cluster_reaction Reaction Pathway SM1 Ethyl 2-oximino-2-cyanoacetate Intermediate1 Imino Intermediate (via Oximino Reduction) SM1->Intermediate1 Pyridine SM2 Triethyl Orthoformate SM2->Intermediate1 Pyridine SM3 Hydrogen Sulfide (H₂S) Cyclization Thiolation & Cyclization SM3->Cyclization Intermediate2 Trapped Imino Species Intermediate1->Intermediate2 + Orthoformate Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: Proposed reaction pathway for one-pot synthesis.

Troubleshooting Guide for Scale-Up Synthesis

Transitioning from a lab-scale procedure to pilot or production scale often introduces challenges related to heat transfer, mass transfer, reagent handling, and impurity control. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction yield is significantly lower on a larger scale. What are the likely causes and how can I fix them?

A: Low yield during scale-up is a frequent problem that can typically be traced back to a few key parameters.

Potential Cause Underlying Reason & Troubleshooting Steps
Poor Temperature Control Reason: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" that cause degradation of starting materials or the final product. Solution: • Implement controlled, subsurface addition of reagents. • Use a reactor with an efficient cooling jacket and overhead stirrer to ensure homogenous temperature distribution. • Monitor the internal reaction temperature, not just the jacket temperature.
Inefficient H₂S Delivery Reason: Hydrogen sulfide is a gas. Ensuring its efficient dissolution and reaction in the larger volume of the solvent can be challenging. Poor mass transfer means the gas may not be available for the cyclization step. Solution: • Use a gas sparging tube or a fritted inlet to introduce H₂S below the surface of the reaction mixture, maximizing contact time. • Ensure vigorous stirring to maintain a high gas-liquid interfacial area. • Monitor H₂S uptake. A flow meter can help ensure the correct stoichiometric amount is delivered over a controlled period.
Moisture Contamination Reason: Water can react with the orthoformate and other intermediates, leading to unwanted side products and reduced yield. Larger equipment has more surface area for atmospheric moisture to adsorb. Solution: • Ensure all reagents, solvents (especially pyridine), and the reactor are thoroughly dried before use. • Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction Reason: Reaction times that are sufficient for a 100 mL flask may not be adequate for a 50 L reactor due to slower mixing and heat transfer. Solution: • Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, or UPLC). Continue the reaction until starting materials are consumed. • Do not rely solely on time as the endpoint.

Q2: I am observing significant impurities in my crude product after scale-up. How do I identify and minimize them?

A: Impurity profiles often change with scale. The primary culprits are typically unreacted starting materials or byproducts from competing reaction pathways favored by non-ideal conditions.

  • Issue: Presence of Starting Materials

    • Cause: Inefficient mixing or incorrect stoichiometry. On a large scale, pockets of unreacted material can exist if mixing is poor.

    • Solution: Ensure the reactor's stirring is adequate for the batch size to achieve homogeneity. Verify the molar ratios of all reagents before charging them to the reactor. A slight excess of H₂S may be required to drive the reaction to completion.

  • Issue: Formation of Dark, Tarry Byproducts

    • Cause: This is often a sign of thermal degradation. As mentioned, poor heat control can lead to side reactions. Thiazole compounds can be sensitive to high temperatures, especially in the presence of base.[2]

    • Solution: Strict temperature control is paramount. Maintain the recommended reaction temperature and ensure there are no exotherms during reagent addition.

  • Issue: Difficulty in Purification

    • Cause: While lab-scale purification might rely on column chromatography, this is often impractical and expensive at an industrial scale.[3] The product may also co-precipitate with byproducts.

    • Solution: Develop a robust crystallization procedure.

      • Solvent Screening: Test various solvent/anti-solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Hexane) to find conditions that maximize product recovery while leaving impurities in the mother liquor.

      • Controlled Cooling: Implement a slow cooling profile during crystallization to promote the growth of larger, purer crystals. Crash cooling often traps impurities.

      • pH Adjustment: During workup, carefully adjust the pH. The amino and mercapto groups have different pKa values, which can be exploited to separate the product from certain impurities.

Q3: What are the critical safety considerations when handling the reagents for this synthesis at scale?

A: This synthesis involves highly hazardous materials that demand strict engineering controls and adherence to safety protocols, especially at a larger scale.

  • Hydrogen Sulfide (H₂S):

    • Hazard: Extremely toxic, flammable, and corrosive gas with a "rotten egg" smell that causes olfactory fatigue, meaning you can no longer smell it at high concentrations.

    • Scale-Up Controls:

      • Containment: The reaction must be conducted in a closed, pressure-rated reactor within a well-ventilated area or a dedicated containment bay.

      • Scrubbing System: All off-gases from the reactor must be directed through a chemical scrubber (e.g., a solution of sodium hypochlorite or sodium hydroxide) to neutralize any unreacted H₂S before venting.

      • Monitoring: Use fixed H₂S gas detectors with alarms in the processing area. Personnel should also wear personal H₂S monitors.

  • Pyridine:

    • Hazard: Flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

    • Scale-Up Controls:

      • Handling: Use a closed-transfer system (e.g., pumps and dedicated lines) to move pyridine from storage to the reactor, minimizing vapor exposure.

      • Removal: Post-reaction, pyridine is typically removed via vacuum distillation. The collected solvent must be handled as hazardous waste. Acidic washes (e.g., with dilute HCl) during workup can help remove residual amounts by forming the water-soluble pyridinium salt.

Experimental Protocol and Scale-Up Workflow

This section provides a representative lab protocol and a workflow diagram illustrating the key stages of production.

Lab-Scale Protocol

(Based on the principles described in the literature[1])

  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a gas inlet adapter, and a condenser leading to a gas scrubber. The system is flushed with nitrogen.

  • Reagent Charge: Charge the flask with dry pyridine (10 volumes) and Ethyl 2-oximino-2-cyanoacetate (1.0 eq). Begin stirring.

  • Orthoformate Addition: Add triethyl orthoformate (1.5 eq) to the mixture.

  • H₂S Addition: Cool the mixture to 0-5 °C. Bubble hydrogen sulfide gas through the solution via a subsurface dip tube at a controlled rate. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After H₂S addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine.

    • Dissolve the residue in ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove residual pyridine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Scale-Up Production Workflow

The following diagram outlines the logical flow of the process in a production environment.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Final Purification Prep1 Reactor Inerting (Nitrogen Purge) Prep2 Solvent & Reagent Charge (Pyridine, Cyanoacetate) Prep1->Prep2 React1 Cooling to 0-5 °C Prep2->React1 React2 Controlled H₂S Sparging (via Scrubber) React1->React2 React3 Reaction Monitoring (In-Process Control - HPLC) React2->React3 Workup1 Solvent Stripping (Pyridine Removal) React3->Workup1 Reaction Complete Workup2 Extraction & Washes (Acid/Brine) Workup1->Workup2 Workup3 Crude Product Isolation (Filtration) Workup2->Workup3 Purify1 Recrystallization Workup3->Purify1 Purify2 Drying under Vacuum Purify1->Purify2 Final Final Product QC (Purity, Identity) Purify2->Final

Caption: General workflow for scaled production.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials? A: The purity of the Ethyl 2-oximino-2-cyanoacetate and triethyl orthoformate is critical. Impurities in the cyanoacetate can lead to a complex mixture of byproducts. The orthoformate should be anhydrous, as moisture will consume it and reduce its effectiveness.

Q: Can I use a different sulfur source instead of H₂S gas? A: While other sulfur sources are used in different thiazole syntheses (like elemental sulfur in the Gewald reaction), the specific one-pot synthesis of this mercaptothiazole relies on hydrogen sulfide.[1][4] Substituting it would require significant process re-development and may not lead to the desired product.

Q: What are the recommended storage conditions for the final product? A: this compound contains both amino and mercapto groups, which can be susceptible to oxidation. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place to ensure long-term stability.

References
  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15386–15396. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Journal of Chemical Research, 2006(5), 314-317. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 38-51. [Link]

  • Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 606-626. [Link]

  • Al-dujaili, A. H., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega, 9(22), 24933-24942. [Link]

  • Zhang, Y., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(11), 2202. [Link]

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"removal of impurities from Ethyl 5-amino-2-mercaptothiazole-4-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Introduction: Navigating the Synthesis of a Key Thiazole Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as an intermediate for various pharmacologically active agents.[1][2] Its synthesis, often approached via a modified Gewald-type reaction, presents unique challenges related to impurity formation.[3] The presence of multiple reactive functional groups—an amine, a mercaptan, and an ester—within a sensitive thiazole ring system necessitates precise control over reaction conditions and a robust purification strategy.

This guide provides researchers and process chemists with a dedicated resource for troubleshooting common issues encountered during the synthesis and purification of this compound. By understanding the mechanistic origins of common impurities, you can proactively mitigate their formation and effectively remove them from your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my reaction?

A1: The impurities are typically process-related and fall into three main categories:

  • Unreacted Starting Materials: Residuals of the active methylene nitrile, carbonyl compound, or sulfur source.

  • Side-Reaction Products: These include dimers or polymers of reaction intermediates and oxidized species like disulfides.[4] The Knoevenagel condensation intermediate is particularly prone to self-condensation.[5]

  • Degradation Products: Dark, tarry substances often resulting from the formation of complex polysulfides or polymerization, especially when the reaction is overheated.[4]

Q2: My reaction mixture has turned dark brown or black and is very viscous. What happened and is the product salvageable?

A2: A dark, tarry reaction mixture is a classic sign of polymerization and/or the formation of complex polysulfides.[4] This is almost always caused by excessive reaction temperatures. Elemental sulfur can form long polysulfide chains that are highly colored and viscous. While the desired product may be present, its isolation will be challenging. We recommend first attempting to precipitate the product by adding a non-polar solvent. If this fails, a column chromatographic approach may be necessary, though it can be difficult with tarry materials. The best solution is preventative: maintain strict temperature control in future experiments.

Q3: My final product has a persistent yellow or brown tint after initial isolation. How can I remove the color?

A3: This coloration is typically due to trace amounts of highly conjugated or polymeric impurities. A highly effective method for color removal is treatment with activated carbon. Dissolve your crude product in a suitable hot solvent, add a small amount (typically 1-5% w/w) of activated carbon, and briefly reflux. The carbon will adsorb the colored impurities. Hot filter the mixture through a pad of Celite® to remove the carbon, and then allow the filtrate to cool for recrystallization.

Q4: What is the best general-purpose technique for purifying this compound?

A4: For general purification to remove most common impurities and achieve good purity (>98%), recrystallization is the most efficient and scalable method.[6] The choice of solvent is critical. Alcohols like ethanol or n-butanol, or esters like ethyl acetate, are often effective.[7][8] The ideal solvent will fully dissolve the compound when hot but allow for significant precipitation upon cooling. For very high purity requirements (>99.5%) or for separating closely related impurities, flash column chromatography is the preferred method.[9]

Troubleshooting Guide: From Symptom to Solution

This section addresses specific impurity problems with their underlying causes and detailed protocols for resolution.

Problem 1: Significant Presence of Unreacted Starting Materials in Final Product
  • Symptom: TLC or HPLC analysis shows peaks corresponding to starting materials. The melting point of the isolated solid is broad and lower than expected.

  • Root Cause Analysis: This issue points to an incomplete reaction. The cause can be insufficient reaction time, a temperature that is too low, improper stoichiometry of reagents, or inefficient mixing. The Gewald reaction's initial Knoevenagel condensation requires an effective base to proceed to completion.[5]

  • Corrective & Preventative Actions:

    • Reaction Monitoring: Always monitor the reaction progress using TLC or HPLC until the starting materials are consumed.

    • Temperature & Time: Ensure the reaction is maintained at the optimal temperature for a sufficient duration. A systematic screen of reaction times and temperatures may be necessary for optimization.

    • Purification Protocol: Unreacted starting materials often have significantly different polarities from the aminothiazole product, making them easy to remove via recrystallization or column chromatography.

Problem 2: Product Contaminated with High Molecular Weight Byproducts (Dimers/Polymers)
  • Symptom: The product appears less crystalline, and NMR or Mass Spec data indicates the presence of species with higher molecular weights. The product may also be less soluble than expected.

  • Root Cause Analysis: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing side reaction in Gewald syntheses.[4] This process is highly sensitive to temperature and base concentration. Higher temperatures can favor polymerization pathways.

  • Corrective & Preventative Actions:

    • Temperature Control: This is the most critical parameter. Avoid exceeding the optimal reaction temperature. A gradual, controlled heating ramp can also minimize the formation of these byproducts.

    • Purification via Solubility Differences: Polymeric materials are often much less soluble than the desired monomeric product. Attempt to remove them by triturating the crude material with a solvent in which the product is moderately soluble, but the polymer is not (e.g., diethyl ether or a hexane/ethyl acetate mixture). The insoluble polymer can then be filtered off.

    • Size Exclusion Chromatography: While not a standard lab technique for small molecules, if the polymer is a persistent issue in a process chemistry setting, size-based separation methods could be explored.[10]

Problem 3: Formation of Oxidized Impurities (e.g., Disulfides)
  • Symptom: Mass spectrometry reveals a peak corresponding to double the molecular weight of the product minus two protons (M-2). The product may also exhibit decreased reactivity in subsequent steps involving the mercapto group.

  • Root Cause Analysis: The 2-mercapto group (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen) during workup or storage. This leads to the formation of a disulfide (R-S-S-R) linkage between two molecules.

  • Corrective & Preventative Actions:

    • Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use in workup and purification.

    • Purification: The disulfide impurity is significantly less polar than the desired mercaptan. It can typically be separated effectively using flash column chromatography with a carefully chosen solvent gradient.

Summary of Impurities and Purification Strategies
Impurity TypeLikely CauseRecommended Primary PurificationRecommended Secondary Method
Unreacted Starting MaterialsIncomplete reactionRecrystallizationColumn Chromatography
Dimer/Polymer ByproductsHigh reaction temperatureTrituration / RecrystallizationFlash Column Chromatography
Oxidized DisulfidesAir exposure during workupFlash Column ChromatographyRecrystallization (if polarity diff. is sufficient)
Colored/Tarry MaterialsPolysulfide formation, polymerizationActivated Carbon + RecrystallizationPreparative HPLC

Visualized Workflows and Methodologies

Impurity Troubleshooting Workflow

This diagram outlines a decision-making process for purifying the crude product based on initial observations.

TroubleshootingWorkflow start Crude Product Analysis (TLC, Appearance) is_colored Is the product dark or highly colored? start->is_colored is_tarry Is the product tarry or non-crystalline? is_colored->is_tarry No carbon_treat Protocol 3: Activated Carbon Treatment & Recrystallization is_colored->carbon_treat Yes recrystallize Protocol 1: Standard Recrystallization is_tarry->recrystallize No column Protocol 2: Flash Column Chromatography is_tarry->column Yes (Recrystallization may fail) purity_check Assess Purity (TLC/HPLC/NMR) purity_check->column Impurity Remains final_product Pure Product (>98%) purity_check->final_product Purity OK carbon_treat->purity_check recrystallize->purity_check column->purity_check

Caption: Decision workflow for selecting the appropriate purification protocol.

Generalized Reaction and Impurity Formation Pathway

This diagram illustrates the main reaction pathway and the points at which common impurities can form.

ReactionPathway reactant reactant intermediate intermediate product product impurity impurity A Reactants (Nitrile + Carbonyl + S) B Knoevenagel Intermediate A->B Base F Polysulfides/Tar A->F Side Reactions (High Temp) C Thiazole Ring Formation B->C + Sulfur E Dimer/Polymer B->E Self-Condensation (High Temp) D Desired Product C->D Cyclization G Disulfide D->G O2 (Air) Workup/Storage

Caption: Key impurity formation pathways during synthesis.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization for General Purification
  • Objective: To remove unreacted starting materials and some side-products, achieving >98% purity.

  • Rationale: This method leverages the difference in solubility between the desired product and impurities at different temperatures. Ethanol is a common and effective solvent for this compound.

  • Procedure:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 80-100 mL of 95% ethanol.

    • Heat the mixture on a hot plate with stirring until it reaches a gentle reflux. The solid should completely dissolve. If it does not, add more ethanol dropwise until a clear solution is obtained.

    • Once dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature over 1-2 hours. Slow cooling promotes the formation of larger, purer crystals.

    • Further cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount (2 x 10 mL) of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Flash Column Chromatography
  • Objective: To achieve high purity (>99.5%) by separating the product from closely related impurities like the disulfide dimer.

  • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for separating compounds with small differences in polarity.[9]

  • Procedure:

    • Slurry Preparation: Dry-load the crude product for best resolution. Take 1.0 g of crude material and adsorb it onto ~3 g of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate), adding the silica, and evaporating the solvent under vacuum until a free-flowing powder is obtained.

    • Column Packing: Wet-pack a glass column with silica gel (e.g., 40 g of silica for 1 g of crude product) using the initial mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes). The gradient slope depends on the separation difficulty observed on analytical TLC.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Drying: Dry the resulting solid under high vacuum to remove all solvent traces.

Protocol 3: Activated Carbon Treatment for Color Removal
  • Objective: To remove trace, highly colored impurities from a semi-pure product.

  • Procedure:

    • Follow steps 1-3 of the Recrystallization Protocol (Protocol 1).

    • Once the product is fully dissolved in the hot solvent, remove the flask from the heat.

    • Caution: Add 0.1-0.2 g (2-4% w/w) of activated carbon slowly to the hot solution. Adding it too quickly can cause vigorous bumping.

    • Return the flask to the heat and reflux gently for 5-10 minutes.

    • Prepare a fluted filter paper in a stemless funnel or a Büchner funnel with a pad of Celite®.

    • Hot Filtration: Quickly filter the hot solution through the prepared funnel to remove the activated carbon and Celite®. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel is recommended.

    • Allow the clear, colorless (or much lighter) filtrate to cool as described in steps 5-9 of the Recrystallization Protocol.

References

  • ResearchGate. (2017). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Wikipedia. Gewald reaction. Available at: [Link]

  • Beilstein Journals. (2012). Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

  • ResearchGate. (2008). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Available at: [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • ResearchGate. (2019). The Gewald reaction in dye chemistry. Available at: [Link]

  • Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation. Available at: [Link]

  • Google Patents. (1986). EP0169107A1 - Process for the purification of mercaptobenzothiazole.
  • PubMed. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Available at: [Link]

Sources

"alternative catalysts for the synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of functionalized thiazole intermediates, specifically focusing on Ethyl 5-amino-2-mercaptothiazole-4-carboxylate and its isomers. This guide is designed for researchers, medicinal chemists, and process development scientists. We understand that while the synthesis of this scaffold is crucial for the development of various pharmaceutical agents, researchers often face challenges ranging from long reaction times and harsh conditions to catalyst selection and side-product formation.

This document provides a comprehensive, question-and-answer-based guide to troubleshooting common issues and exploring alternative catalytic systems. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of compounds, and what are its primary drawbacks?

The most prevalent method for synthesizing the related and often intended isomer, Ethyl 2-aminothiazole-4-carboxylate, is a variation of the Hantzsch thiazole synthesis . This typically involves the condensation reaction between an α-halocarbonyl compound (like ethyl bromopyruvate) and a thioamide (most commonly, thiourea)[1]. While effective, this method can suffer from several drawbacks:

  • Long Reaction Times: Traditional protocols often require refluxing for extended periods, sometimes up to 24 hours, to achieve good conversion[1].

  • Harsh Conditions: The use of reflux temperatures can lead to thermal degradation of sensitive starting materials or products.

  • Stoichiometric Reagents: Many procedures use stoichiometric amounts of bases or other reagents that are not true catalysts, leading to more complex workups and waste streams.

  • Limited Substrate Scope: Sterically hindered substrates may react poorly under standard conditions[2].

Q2: I am specifically trying to synthesize this compound. Is there a direct method for this isomer?

Yes, a specific one-pot synthesis for alkyl 5-amino-2-mercaptothiazole-4-carboxylates has been developed. This method circumvents the typical Hantzsch pathway and proceeds by reacting an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate and hydrogen sulfide in a pyridine solvent[3]. This is a specialized route where the orthoformate traps the imino group formed after the in-situ reduction of the oximino group, followed by cyclization with hydrogen sulfide[3]. While this is an elegant one-pot procedure, it relies on a specific set of reagents and may not be as amenable to broad catalytic optimization as the Hantzsch synthesis for other isomers.

Q3: What are the main categories of alternative catalysts I can explore for aminothiazole synthesis to improve efficiency and yield?

To address the limitations of traditional methods, several classes of catalysts have been investigated. These can be broadly categorized as:

  • Weak Inorganic Bases: Mild bases like sodium carbonate can act as proton scavengers and catalysts, often reducing reaction times and temperatures compared to uncatalyzed reactions[4].

  • Heterogeneous Catalysts: Solid-supported catalysts, such as nano-copper powder or reusable nanoparticles like NiFe2O4, offer advantages in terms of easy separation, recovery, and recyclability, aligning with green chemistry principles[5][6][7].

  • Acid Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., 12-molybdophosphoric acid) can be used to activate the carbonyl group, facilitating the initial condensation step, particularly in microwave-assisted protocols[8].

  • Organocatalysts: Small organic molecules like L-proline have emerged as effective, environmentally benign catalysts for related multi-component reactions like the Gewald aminothiophene synthesis, and the principles can be applied here. They often operate under mild conditions[9].

Q4: How does microwave irradiation impact the synthesis, and what is the mechanistic reasoning?

Microwave (MW) irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields[10]. The primary reason for this is the efficient and rapid heating of the polar solvent and reactants by the microwave energy. This leads to a significant increase in the rate of reaction, often allowing syntheses that take hours under conventional heating to be completed in minutes. Mechanistically, the microwaves do not typically alter the reaction pathway itself but provide the activation energy much more efficiently and uniformly throughout the reaction mixture.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective for your specific substrates. 2. Low Reaction Temperature/Time: The activation energy barrier is not being overcome. 3. Decomposition of Starting Material: The α-haloketone (e.g., ethyl bromopyruvate) can be unstable. 4. Incorrect pH: The reaction is often pH-sensitive. The final product may be soluble if the pH is too acidic.1. Switch Catalytic System: If using a weak base, consider a more active heterogeneous catalyst like nano-copper or an acid catalyst if your substrates are stable. 2. Increase Temperature or Use Microwave: If thermal stability is not an issue, increase the temperature. For a more controlled and rapid heating, switch to a microwave-assisted protocol. 3. Use Fresh Starting Materials: Ensure your α-haloketone is fresh or has been properly stored. Consider preparing it immediately before use. 4. Optimize pH during Workup: After the reaction, carefully basify the solution (e.g., with NaOH or ammonia) to a pH of 9-10 to precipitate the product[1][4].
Formation of a Major Side Product 1. Dimerization of Intermediates: In related syntheses like the Gewald reaction, dimerization of the Knoevenagel condensation product can occur, especially under certain base-catalyzed conditions[2]. 2. Hydrolysis of Ester Group: If the reaction is run for too long under basic or acidic conditions with water present, the ethyl ester can hydrolyze to the carboxylic acid.1. Control Stoichiometry and Temperature: Ensure precise stoichiometry of reactants. Lowering the reaction temperature can sometimes disfavor side reactions with higher activation energies. 2. Anhydrous Conditions & Controlled Reaction Time: Use anhydrous solvents and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction or hydrolysis.
Difficulty in Product Purification 1. Product is an Oil or Pasty Solid: The product may not crystallize easily from the reaction mixture. 2. Contamination with Unreacted Thiourea: Thiourea is often used in excess and can be difficult to remove. 3. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product.1. Optimize Workup: After quenching the reaction in ice water and adjusting the pH, allow sufficient time for precipitation. If it remains oily, attempt extraction with an organic solvent (e.g., ethyl acetate), followed by column chromatography. 2. Aqueous Wash: Thiourea has some water solubility. Thoroughly washing the crude precipitate with water can help remove it. Recrystallization from a suitable solvent like ethanol is also effective[1]. 3. Use a Heterogeneous Catalyst: Employing a solid catalyst like NiFe2O4 nanoparticles allows for simple filtration or magnetic separation post-reaction, yielding a cleaner crude product[6].
Inconsistent Results/Poor Reproducibility 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time. 2. Variability in Microwave Power/Temperature: Inconsistent microwave conditions can lead to different outcomes.1. Ensure Catalyst Quality: If using a heterogeneous catalyst, ensure it is properly activated and stored. For reusable catalysts, perform a test run to confirm activity has not diminished. 2. Calibrate Equipment: Ensure your microwave reactor's temperature and power settings are accurate and consistently applied across different runs.

Part 3: Experimental Protocols & Catalyst Comparison

Workflow Overview

The general workflow for the catalytic synthesis of Ethyl 2-aminothiazole-4-carboxylate follows the Hantzsch pathway. The choice of catalyst and energy source are the primary variables.

G cluster_reactants Starting Materials cluster_conditions Catalytic System A Ethyl Bromopyruvate (α-Haloketone) E Condensation & Intramolecular Cyclization A->E B Thiourea B->E C Alternative Catalyst (e.g., Na2CO3, Nano-Cu, NiFe2O4) C->E Catalyzes D Solvent + Heat (Conventional or Microwave) D->E Provides Energy F Workup (Quench, pH Adjust, Filter) E->F G Purified Product: Ethyl 2-aminothiazole-4-carboxylate F->G

Caption: General workflow for catalytic Hantzsch synthesis.

Protocol 1: Weak Base Catalysis (Sodium Carbonate)

This protocol is an improvement over catalyst-free methods, offering shorter reaction times and lower temperatures.

  • Rationale: Sodium carbonate acts as a mild, non-nucleophilic base. It facilitates the reaction by deprotonating the thiourea, increasing its nucleophilicity for the initial attack on the ethyl bromopyruvate. It also neutralizes the HBr formed during the cyclization, driving the reaction to completion.

  • Step-by-Step Methodology:

    • To a solution of ethanol containing 10-35% ethyl acetate, add thiourea (1.0-1.2 equivalents) and sodium carbonate (0.01-0.1 weight equivalents relative to the limiting reagent)[4].

    • Heat the mixture to 40-55 °C with stirring.

    • Slowly add ethyl 2-chloroacetoacetate or ethyl bromopyruvate (1.0 equivalent) dropwise over 20-30 minutes.

    • After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours, monitoring by TLC[4].

    • Once the reaction is complete, distill off the majority of the solvent under reduced pressure.

    • Cool the remaining mixture to room temperature and pour it into ice-cold water.

    • Adjust the pH to 9-10 using a 30% NaOH solution to precipitate the product[4].

    • Stir for 30 minutes, then collect the solid by filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield the product.

Protocol 2: Heterogeneous Nanoparticle Catalysis (NiFe2O4)

This protocol exemplifies a green chemistry approach, utilizing a magnetically separable and reusable catalyst.

  • Rationale: The NiFe2O4 nanoparticles act as a solid-phase Lewis acid catalyst. The metal sites on the nanoparticle surface can coordinate with the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by thiosemicarbazide (or thiourea). The high surface area of the nanoparticles provides numerous active sites, enhancing the reaction rate.

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), the desired anhydride (1.0 mmol), and NiFe2O4 nanoparticles (as specified by the supplier or synthesis prep) in an ethanol:water (1:1) solvent system[6].

    • Reflux the mixture with vigorous stirring. Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Use an external magnet to hold the NiFe2O4 nanoparticles at the bottom of the flask and decant the supernatant.

    • The product can be isolated from the supernatant by evaporation of the solvent or by precipitation upon adding water.

    • Wash the collected nanoparticles with ethanol, dry them, and store for reuse in subsequent reactions[6].

    • Purify the crude product by recrystallization.

Catalyst Performance Comparison
Catalyst SystemTypical ConditionsReaction TimeReported YieldKey Advantages/Disadvantages
None (Conventional) Ethanol, Reflux>10-24 hours~70%Adv: Simple setup. Disadv: Very long time, high energy use[1].
Sodium Carbonate Ethanol/EtOAc, 60-70 °C5-6 hours>98%Adv: High yield, inexpensive. Disadv: Still requires heating for several hours[4].
Nano-Copper Powder THF/Water, 55 °C1.5 hours~96%Adv: Very fast, high yield. Disadv: Potential for metal leaching, requires inert atmosphere[5].
NiFe2O4 Nanoparticles EtOH/Water, RefluxVariesGood to ExcellentAdv: Green, reusable catalyst, simple workup. Disadv: Catalyst synthesis required if not commercial[6][7].
Microwave (No Catalyst) Ethanol10-20 minutesVariesAdv: Extremely fast. Disadv: Not always suitable for large-scale industrial production[10].

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The Hantzsch synthesis proceeds via a well-established pathway.

Catalytic Hantzsch Reaction Mechanism

G Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate (Electrophile) Haloketone->Intermediate1 Catalyst Catalyst (e.g., Base or Lewis Acid) Catalyst->Thiourea Activates Catalyst->Haloketone Activates (if Lewis Acid) Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 2-aminothiazole (Final Product) Intermediate2->Product Dehydration/ Aromatization HBr - HBr

Sources

"handling and storage recommendations for Ethyl 5-amino-2-mercaptothiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on the handling, storage, and troubleshooting of common experimental challenges encountered with this compound. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the immediate safety precautions I should take when handling this compound for the first time?

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields (or goggles), and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[2][3]

  • Dust Formation: As this compound is likely a solid, minimize dust formation during handling and weighing.[1][2]

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[3][4] Some suppliers of similar thiazole compounds recommend refrigeration.[1] To prevent potential degradation, an inert atmosphere (e.g., argon or nitrogen) is advisable, especially given the presence of oxidizable mercapto and amino groups.

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: While specific solubility data for this compound is limited, based on its structure (containing both polar and non-polar moieties), a range of organic solvents should be effective. It is advisable to start with common laboratory solvents and assess solubility on a small scale.

Solvent TypeExamplesExpected SolubilityRationale & Cautions
Polar Aprotic DMSO, DMFHighOften good solvents for complex organic molecules. Use anhydrous grades to prevent hydrolysis of the ester group.
Alcohols Ethanol, MethanolModerate to HighThe ethyl ester suggests good compatibility. Be aware of potential transesterification with other alcohols under certain conditions.
Chlorinated Dichloromethane (DCM), ChloroformModerateMay be effective, but ensure compatibility with downstream applications.
Ethers THF, DioxaneLow to ModerateMay require heating to improve solubility.
Water LowThe molecule has significant non-polar character, limiting aqueous solubility. Solubility may be slightly increased at acidic or basic pH due to the amino and mercapto groups, but this can also promote degradation.

Q4: Can I store this compound in solution? For how long?

A4: Storing this compound in solution is generally not recommended for extended periods due to the risk of degradation. The ester functionality is susceptible to hydrolysis, and the mercapto group can oxidize. If short-term storage in solution is necessary:

  • Use an anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Store at -20°C or -80°C.

  • Protect from light and moisture.

  • It is best practice to prepare solutions fresh for each experiment.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Poor Experimental Results

Symptom: You observe a loss of compound activity, unexpected side products in your reaction, or poor reproducibility between experiments.

Potential Cause: This often points to the degradation of the compound. The primary sites of instability are the mercapto group (oxidation) and the ethyl ester group (hydrolysis).

Troubleshooting Workflow:

G cluster_stability Key Stability Considerations cluster_solutions Preventative Measures A This compound B Oxidation (Mercapto Group) A->B C Hydrolysis (Ester Group) A->C D Nucleophilic Side Reactions (Amino/Mercapto Groups) A->D E Inert Atmosphere (Ar, N2) E->B F Anhydrous Solvents F->C G Controlled pH G->C H Protecting Groups H->D

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. This guide provides a comprehensive comparison of the anticancer activity of derivatives based on the ethyl 5-amino-2-mercaptothiazole-4-carboxylate scaffold and its close chemical relatives. We will delve into their synthesis, cytotoxic effects against various cancer cell lines, structure-activity relationships, and mechanisms of action, supported by detailed experimental protocols.

The Thiazole Scaffold: A Cornerstone in Anticancer Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural motif in a variety of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and notably, anticancer compounds. Its prevalence in oncology is attributed to its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions with various biological targets. Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core, underscoring the significance of this heterocycle in the design of novel cancer therapeutics.[1]

Derivatives of ethyl 2-aminothiazole-4-carboxylate, a closely related scaffold to our topic of interest, have shown remarkable potential as anticancer agents. The amino group at the 2-position and the carboxylate at the 4-position serve as versatile handles for chemical modifications, allowing for the generation of diverse libraries of compounds with a wide range of biological activities.[2]

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Derivatives

The foundational step in exploring the anticancer potential of this class of compounds is their chemical synthesis. A common and efficient method for constructing the ethyl 2-aminothiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea or its derivative with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.

thiourea Thiourea thiazole Ethyl 2-aminothiazole-4-carboxylate thiourea->thiazole Hantzsch Synthesis bromopyruvate Ethyl Bromopyruvate bromopyruvate->thiazole

Caption: General scheme for Hantzsch thiazole synthesis.

Further derivatization at the 2-amino and 5-carboxylate positions allows for the exploration of structure-activity relationships. For instance, the amino group can be acylated, alkylated, or incorporated into ureas and thioureas, while the ester can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to amides.[3]

Comparative Anticancer Activity

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity of several ethyl 2-aminothiazole-4-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency, with lower values indicating higher activity.

Compound IDR1 (Substitution at 2-amino group)R2 (Other modifications)Cancer Cell LineIC50 (µM)Reference
Series 1 Substituted phenylureas4-MethylVarious (NCI-60 panel)Varies[4]
Compound 9b 4-Fluorophenylurea4-MethylBroad spectrum (29/60 cell lines)Not specified[4]
Series 2 N-substituted1-dodecyl (imidazole analog)HeLa, HT-290.737, 1.194[5]
Series 3 Phenylamide derivatives-K563, MCF-7, HT-2916.3 (K563), >20 (others)[2]
Compound 13 Substituted amino-RPMI-82260.08[2]

Note: The data presented is a selection from various studies on related scaffolds and is intended for comparative purposes. The specific core structure may vary slightly between studies.

Structure-Activity Relationship (SAR) Insights

The analysis of the anticancer activity of a series of related compounds allows for the elucidation of structure-activity relationships (SAR), providing crucial insights for the design of more potent derivatives.

  • Substitution at the 2-amino position: The nature of the substituent at the 2-amino group significantly influences anticancer activity. The introduction of substituted phenylurea moieties has been shown to impart broad-spectrum anticancer activity.[4] Furthermore, acylation of the amino group with different functionalities can modulate potency and selectivity against various cancer cell lines.[2]

  • Modifications at the 4- and 5-positions: While the ethyl carboxylate at the 4-position is a common feature, its conversion to amides can lead to compounds with altered biological profiles. The presence of a methyl group at the 4-position, as seen in some active derivatives, suggests that this position can tolerate small alkyl groups. Aromatic substitutions on the thiazole ring have been shown to generally improve antitumor activity compared to aliphatic substitutions.[2]

scaffold Ethyl 2-aminothiazole-4-carboxylate Core 2-Amino Position 4-Carboxylate Position 5-Position substituents Modifications - Phenylureas - Acyl groups - Phenylamides scaffold:f0->substituents Derivatization activity Anticancer Activity - Potency (IC50) - Selectivity substituents->activity Impacts

Caption: Key positions for derivatization and their impact on activity.

Mechanism of Action: Targeting the Cellular Machinery

A critical aspect of drug development is understanding how a compound exerts its therapeutic effects at the molecular level. For many thiazole-based anticancer agents, a primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death). Several this compound derivatives and their analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[6]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m G2/M Phase microtubule->g2m mitosis Mitosis g2m->mitosis apoptosis Apoptosis g2m->apoptosis Arrest leads to inhibitor Thiazole Derivative inhibitor->microtubule Inhibits Polymerization

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are standard methodologies used to assess the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, add purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time using a plate reader.

  • Data Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves. Calculate the IC50 for inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis and the versatility of their chemical structure allow for extensive exploration of structure-activity relationships. The primary mechanism of action for many of these derivatives appears to be the inhibition of tubulin polymerization, a clinically validated target in oncology.

Future research in this area should focus on:

  • Synthesis of more diverse libraries: Exploring a wider range of substitutions at the 2-amino and 5-positions to identify compounds with improved potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions of these compounds with their biological targets through techniques such as X-ray crystallography and molecular modeling.

  • In vivo evaluation: Testing the most promising compounds in preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.

The continued investigation of these thiazole derivatives holds the potential to deliver next-generation anticancer therapies with improved efficacy and reduced side effects.

References

  • Rostom, S. A. F., Faidallah, H., Badr, M. H., & Al-Obaid, A. M. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170–181. [Link]

  • Abdurakhmanov, A. M., Yusupov, M. R., Lesnaya, N. A., Tashkhodjaev, B., Levkovich, M. G., Abdullaev, N. D., ... & Aisa, H. A. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Kamal, A., & Kumar, P. P. (2011). Biological activities of 2-mercaptobenzothiazole derivatives: a review. Journal of the Brazilian Chemical Society, 22, 1833-1849. [Link]

  • Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of medicinal chemistry, 64(1), 167-208. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., & An, S. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5 (4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Bioorganic chemistry, 94, 103417. [Link]

  • Rostom, S. A. F., Faidallah, H., Badr, M. H., & Al-Obaid, A. M. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2019). Tubulin polymerization inhibition of the tested compounds. ResearchGate. [Link]

  • El-Gendy, M. A., & Ayyad, R. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chen, Y., & Li, J. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., & El-Gamal, M. I. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4, 5, 6, 7-Tetra Hydrobenzo [b] Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2523. [Link]

  • Khan, I., Zaib, S., & Batool, F. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Combinatorial Chemistry & High Throughput Screening, 24(9), 1541-1555. [Link]

  • Sorahan, T., & Jones, R. (2008). Cancer risks in chemical production workers exposed to 2-mercaptobenzothiazole. Occupational and environmental medicine, 65(9), 626-631. [Link]

  • Yakan, H., & Er, M. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Molecular Pharmacology. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2008). 2-Arylamino-4-amino-5-aroylthiazoles. “One-pot” synthesis and biological evaluation of a new class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(5), 1251-1255. [Link]

  • Kumar, S., & Singh, P. (2020). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. ResearchGate. [Link]

  • Al-Otaibi, J. S., El-Gamal, M. I., & An, S. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Sahu, S. K., Chaudhary, M., Jain, S., & Bansal, K. K. (2024). Tubulin polymerization inhibitors. In Current Molecular Targets of Heterocyclic Compounds for Cancer Therapy (pp. 395-417). Elsevier. [Link]

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A Comparative Analysis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. The diverse family of protein kinases, often dysregulated in cancer, presents a rich field of targets for therapeutic intervention.[1] Within this competitive arena, novel heterocyclic compounds are continuously being explored for their potential to offer improved efficacy, selectivity, and safety profiles over existing treatments. This guide provides a detailed comparison of an emerging class of compounds, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate derivatives, against well-established kinase inhibitors, offering insights for researchers and drug development professionals.

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically approved kinase inhibitors, most notably Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[2][3] This precedent underscores the potential of thiazole-based compounds in kinase inhibitor design. This guide will delve into the synthesis, mechanism of action, and structure-activity relationships of this compound derivatives, juxtaposing their performance with that of benchmark inhibitors such as Imatinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine.

The Rationale for Comparison: Seeking Enhanced Selectivity and Potency

The development of new kinase inhibitors is driven by the need to overcome the limitations of existing therapies, such as acquired resistance and off-target effects.[4][5] Imatinib, a first-generation BCR-ABL inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML), but its efficacy can be compromised by mutations in the ABL kinase domain.[4][6] Dasatinib, a second-generation inhibitor containing the 2-aminothiazole motif, demonstrated activity against many imatinib-resistant mutants.[7][8] Staurosporine, while a powerful research tool due to its potent, broad-spectrum kinase inhibition, lacks the selectivity required for therapeutic use.[9]

The exploration of novel scaffolds like the this compound core is therefore a logical step in the quest for inhibitors with novel binding modes, improved selectivity profiles, and activity against resistant cancer cell populations.

General Synthesis of the Thiazole Scaffold

The synthesis of the core this compound scaffold and its derivatives can be achieved through established synthetic routes, most notably the Hantzsch thiazole synthesis. This method typically involves the condensation of a α-haloketone or α-haloester with a thiourea or thioamide derivative. Variations of this synthesis allow for the introduction of diverse substituents on the thiazole ring, enabling the exploration of structure-activity relationships.

G cluster_0 Hantzsch Thiazole Synthesis alpha-Haloester alpha-Haloester Condensation Condensation alpha-Haloester->Condensation Thiourea/Thioamide Thiourea/Thioamide Thiourea/Thioamide->Condensation Cyclization Cyclization Condensation->Cyclization Thiazole_Core This compound Core Cyclization->Thiazole_Core Derivatization Derivatization Thiazole_Core->Derivatization Final_Derivatives Diverse Derivatives Derivatization->Final_Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Comparative Inhibitory Activity: A Look at the Data

The following tables present a synthesis of published IC50 values for representative 2-aminothiazole derivatives against various kinases, compared to standard inhibitors. It is crucial to note that these values are drawn from different studies and assay conditions may vary.

Table 1: Comparative Inhibitory Activity against Tyrosine Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference InhibitorIC50 (nM)
2-Aminothiazole Derivative (Dasatinib-like)BCR-ABL<1Imatinib250-750
2-Aminothiazole Derivative (Dasatinib-like)SRC<1--
Thiazole Derivative (Sorafenib-like)VEGFR-251.09Sorafenib51.41
Thiazole Derivative (Dasatinib Analog)Lck<10Dasatinib<1

Data compiled from multiple sources. Assay conditions may vary.

Table 2: Comparative Inhibitory Activity against Serine/Threonine Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference InhibitorIC50 (nM)
2-Aminophenyl-5-halothiazole DerivativeAurora A79Staurosporine~7
Thiazole Derivative (Dabrafenib-like)B-Raf V600E23.1Dabrafenib47.2
2-Aminothiazole DerivativeCK2400--

Data compiled from multiple sources. Assay conditions may vary.[10][11]

These compiled results suggest that the 2-aminothiazole scaffold can be tailored to potently inhibit a range of both tyrosine and serine/threonine kinases, in some cases with potency comparable to or exceeding that of established drugs.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small molecule kinase inhibitors, including Imatinib, Dasatinib, and likely the this compound derivatives, function as ATP-competitive inhibitors.[6][7] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Domain Kinase Domain Receptor_Tyrosine_Kinase->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Kinase_Domain->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Substrate Substrate Substrate->Kinase_Domain Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor Thiazole Derivative Inhibitor->Kinase_Domain Blocks ATP Binding G cluster_0 Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Mix Combine Kinase, Substrate, and Inhibitor in Microplate Prepare_Reagents->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Objective: To determine the cellular potency of a test compound by measuring the inhibition of a specific signaling pathway.

General Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line with a known activating mutation in the target kinase, such as B-Raf V600E in melanoma cells) in a multi-well plate. [12][13]2. Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: After treatment, wash and lyse the cells to extract cellular proteins.

  • Detection of Target Inhibition: Measure the phosphorylation status of a downstream substrate of the target kinase. Common methods include:

    • Western Blotting: Use phospho-specific antibodies to detect the levels of the phosphorylated substrate relative to the total substrate.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A more high-throughput method for quantifying protein phosphorylation. [14]5. Data Analysis: Determine the concentration of the compound that causes a 50% reduction in the phosphorylation of the downstream substrate (IC50).

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole scaffold provides multiple points for chemical modification to optimize potency and selectivity. SAR studies on Dasatinib and other 2-aminothiazole derivatives have revealed several key insights: [7][8]

  • The 2-amino group: As mentioned, this is often crucial for hinge binding.

  • Substituents at the 4- and 5-positions of the thiazole ring: These can be modified to interact with different pockets within the ATP-binding site, influencing selectivity. For instance, a carboxamide group at the 5-position is a common feature in many potent inhibitors. [15]* The substituent on the 2-amino group: This is a key area for diversification to achieve desired pharmacological properties. Large, complex substituents in this position can extend out of the ATP-binding pocket and interact with the surrounding protein surface, further enhancing potency and selectivity.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of kinase inhibitors. The 2-aminothiazole core is a validated pharmacophore, and the available data on related compounds suggest that this scaffold can be decorated to achieve potent and selective inhibition of a variety of cancer-relevant kinases.

While the currently available data is fragmented, it provides a strong rationale for the systematic synthesis and screening of libraries of these derivatives against a broad panel of kinases. Such studies, conducted in parallel with established inhibitors like Imatinib, Dasatinib, and others, will be crucial to fully elucidate their therapeutic potential. Future work should focus on comprehensive kinase selectivity profiling and the evaluation of promising lead compounds in relevant cell-based and in vivo models of cancer. The insights gained from such studies will be invaluable for the development of the next generation of targeted cancer therapies.

References

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  • Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. (2015). PMC. [Link]

  • Mechanisms of Resistance to Imatinib in CML Patients: A Paradigm for the Advantages and Pitfalls of Molecularly Targeted Therapy. (n.d.). Bentham Science Publisher. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)?. (2025). Dr.Oracle. [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer. (n.d.). PMC. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). ACS Publications. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). SciSpace. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (n.d.). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). ACS Publications. [Link]

  • The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. (2023). MDPI. [Link]

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  • An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. (n.d.). NIH. [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). (n.d.). PubMed. [Link]

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  • Comparison of IC50 values (µM) among all compounds and the reference... (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the ethyl 5-amino-2-mercaptothiazole-4-carboxylate scaffold. The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Understanding how structural modifications to this privileged scaffold influence biological activity is paramount for the rational design of novel therapeutics. This document synthesizes findings from various studies on this scaffold and its close isomers, such as ethyl 2-aminothiazole-4-carboxylate derivatives, to provide a comprehensive overview for researchers in drug discovery. We will explore key modifications at the primary functional groups, compare their impact on antimicrobial and anticancer activities, and provide validated experimental protocols.

The Thiazole Core: A Scaffold of Therapeutic Promise

The this compound structure presents three primary points for chemical diversification: the 2-mercapto group (-SH), the 5-amino group (-NH₂), and the 4-carboxylate ester (-COOEt). Each of these sites plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets. The inherent reactivity of the thiol and amino groups, coupled with the hydrogen bonding capacity of the ester, makes this scaffold a versatile starting point for creating extensive compound libraries.

Below is a diagram illustrating the core scaffold and the key sites for analog development.

Core_Scaffold cluster_0 This compound mol R1 R1 (-SH) R2 R2 (-NH2) R3 R3 (-COOEt)

Caption: Core scaffold with key modification sites.

Structure-Activity Relationship (SAR) Analysis

The strategic modification of the thiazole core has led to the discovery of compounds with potent and selective biological activities, primarily in the realms of antimicrobial and anticancer research.[3][4]

The thiol group is a frequent target for modification. Its nucleophilicity allows for straightforward S-alkylation and S-acylation reactions.

  • Impact on Antimicrobial Activity: The state of the mercapto group is critical. Studies on related 2-mercaptobenzothiazoles have shown that the free thiol (-SH) is often essential for potent antibacterial activity. For instance, the replacement of the S-H proton with a benzyl group (S-Bn) led to a significant loss of antibacterial action against Staphylococcus aureus and Escherichia coli.[5] This suggests that the thiol group may be involved in coordinating to a metal ion in an enzyme's active site or that its protonated state is crucial for binding.

  • Alternative S-Substitutions: While simple benzylation can be detrimental, other substitutions can confer potent activity. The introduction of S-acyl or S-acethydrazide hydrazone moieties on the 2-mercaptobenzothiazole scaffold has been reported to yield compounds with significant antifungal and antibacterial properties.[6]

The amino group offers a rich site for derivatization, commonly through acylation or the formation of Schiff bases.

  • Impact on Anticancer Activity: For anticancer applications, derivatization of the amino group is a key strategy. The synthesis of Schiff bases from ethyl-2-aminothiazole-4-carboxylate has produced compounds with significant therapeutic potential.[2] The nature of the aromatic aldehyde used for condensation plays a major role. SAR studies indicate that substitutions on the phenyl ring of the Schiff base are critical; analogs bearing hydroxyl groups often exhibit stronger binding affinities in molecular docking studies and better biological activity.[2]

  • Impact on Antimicrobial Activity: In the context of antimicrobial activity, converting the primary amine into various amides or sulfonamides can drastically alter the activity profile. A study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that certain analogs displayed potent bactericidal activity, particularly against Gram-positive bacteria.[7] The analog 12f from this study, a complex derivative, proved to be as potent as ampicillin and gentamicin against S. aureus and Bacillus subtilis.[7]

The ethyl ester at the 4-position is another important modulator of activity, primarily influencing solubility and serving as a hydrogen bond acceptor.

  • Hydrolysis to Carboxylic Acid: The conversion of the ethyl ester to a carboxylic acid can increase water solubility and introduce a new hydrogen bond donor/acceptor site. In a study of thiazole derivatives as carbonic anhydrase (CA)-III inhibitors, a free carboxylic acid moiety at the 4-position was found to be an essential requirement for activity, highlighting its importance in target binding.[8]

  • Amide Formation: Converting the ester to an amide introduces new possibilities for hydrogen bonding and steric interactions. For 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which are structurally related to the anticancer drug dasatinib, the amide linkage was crucial for potent and selective antiproliferative activity against human leukemia cells.[9]

Comparative Performance: Antimicrobial vs. Anticancer Activity

The SAR trends often diverge depending on the therapeutic target. A modification that enhances anticancer cytotoxicity may be detrimental to antimicrobial efficacy, and vice versa.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole analogs against various microbial strains.

Compound IDScaffold TypeModificationTest OrganismMIC (µg/mL)Reference
2e 2-MercaptobenzothiazoleFree -SHS. aureus3.12[5]
2l 2-MercaptobenzothiazoleFree -SH, Cl-subst.E. coli25[5]
3a-3l 2-MercaptobenzothiazoleS-Bn substitutionS. aureus, E. coliInactive[5]
60, 62, 65 2-Pyrazolinyl-thiazoleN-allyl subst.S. pneumoniae0.03–7.81[3]
42, 46, 48 2-Pyrazolinyl-thiazoleFuran/Thio-subst.S. aureus, E. coli0.5–8[3]

Key Insight: For antimicrobial action, particularly antibacterial, a free 2-mercapto group appears favorable in some scaffolds.[5] However, complex heterocyclic substitutions at the 2-amino position can also lead to highly potent compounds, suggesting that the overall molecular shape and electronics are more important than a single functional group for other targets.[3]

The following table presents the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values for various thiazole analogs against human cancer cell lines.

Compound IDScaffold TypeKey FeatureCell LineIC₅₀ / GI₅₀ (µM)Reference
9b Ethyl 2-amino-4-methylthiazole-5-carboxylateBroad Spectrum29 of 60 NCI linesActive[7]
13 Ethyl 2-aminothiazole-4-carboxylateN-substitutedRPMI-8226 (Leukemia)0.08[9]
21 2-Amino-thiazole-5-carboxylic acid phenylamideDasatinib analogK563 (Leukemia)16.3[9]
46b 4β-(Thiazol-2-yl)amino-podophyllotoxinTopo-II inhibitorHepG2 (Liver)0.13[9]
5e Ethyl 5-amino-1-dodecyl-imidazole-4-carboxylateN-alkyl chainHeLa (Cervical)0.737[10]

Key Insight: For anticancer activity, derivatization of the amino group is a highly successful strategy. Both the introduction of complex side chains and the formation of amides with other pharmacophores have yielded compounds with nanomolar to low-micromolar potency.[9][10] Aromatic substitutions appear to enhance antitumor activity more effectively than simple alkyl substitutions in many cases.[9]

Experimental Protocols

To facilitate further research, we provide detailed methodologies for the synthesis and evaluation of these analogs.

The following diagram outlines a typical workflow for conducting an SAR study on this class of compounds.

SAR_Workflow cluster_synthesis Analog Synthesis start Identify Core Scaffold (this compound) synthesis Synthesize Parent Compound start->synthesis design Design Analog Library (Modify R1, R2, R3) synthesis->design s_r1 Modify 2-SH Group (e.g., S-alkylation) design->s_r1 Site 1 s_r2 Modify 5-NH2 Group (e.g., Schiff Base) design->s_r2 Site 2 s_r3 Modify 4-COOEt Group (e.g., Hydrolysis) design->s_r3 Site 3 purification Purification & Characterization (Chromatography, NMR, MS) s_r1->purification s_r2->purification s_r3->purification screening Biological Screening (Antimicrobial MIC, Anticancer IC50) purification->screening data Data Analysis & SAR Determination screening->data optimization Lead Optimization (Synthesize focused library) data->optimization Identify key structural features optimization->screening

Sources

Comparative Validation of Novel 2-Aminothiazole Compounds: A Guide to Determining Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

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In the face of mounting antimicrobial resistance, the scientific community is urgently seeking novel chemical scaffolds capable of combating resilient pathogens. The 2-aminothiazole nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel 2-aminothiazole compounds. We will detail the critical experimental protocols, offer insights into data interpretation, and provide a comparative analysis against established clinical agents.

Part 1: Designing a Scientifically Rigorous Validation Study

A robust validation study is built on a foundation of careful planning and the selection of appropriate biological and chemical controls. The choices made at this stage are critical for generating reproducible and meaningful data.

Selection of Test Organisms: A Clinically Relevant Panel

The initial assessment of an antimicrobial agent's spectrum of activity requires testing against a well-characterized panel of microorganisms. It is imperative to include representatives from both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to ascertain the breadth of efficacy. For standardization and reproducibility, it is highly recommended to use reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).[3][4]

Recommended Starter Panel:

  • Gram-Positive: Staphylococcus aureus (e.g., ATCC® 25923™) - A common cause of skin, respiratory, and bloodstream infections, with significant resistance concerns (MRSA).[3][4]

  • Gram-Negative: Escherichia coli (e.g., ATCC® 25922™) - A versatile pathogen responsible for urinary tract infections, gastroenteritis, and sepsis.[3][4]

  • Gram-Negative: Pseudomonas aeruginosa (e.g., ATCC® 27853™) - An opportunistic pathogen known for its intrinsic resistance and prevalence in hospital-acquired infections.[3]

  • Fungus/Yeast: Candida albicans (e.g., ATCC® 90028™) - The most common cause of opportunistic fungal infections in humans.

This core panel can be expanded based on the specific therapeutic goals of the research program to include multidrug-resistant (MDR) strains and other clinically relevant species.[5]

Selection of Comparator Antibiotics: Establishing a Benchmark

To contextualize the potency of novel compounds, their activity must be compared against current standard-of-care antibiotics. These comparators serve as positive controls and provide a benchmark for efficacy. The choice of comparator should be tailored to the test organism.

Recommended Comparator Panel:

Comparator AgentPrimary Target Organism(s)
Vancomycin Gram-positive bacteria (S. aureus)
Ciprofloxacin Gram-negative bacteria (E. coli, P. aeruginosa)
Fluconazole Fungi (C. albicans)
Essential Experimental Controls

Every antimicrobial susceptibility test must include a set of controls to ensure the validity of the results.

  • Growth Control: Contains the microbial inoculum in broth without any antimicrobial agent. This well should demonstrate robust growth.

  • Sterility Control: Contains only the sterile broth medium. This well should remain clear, indicating no contamination.

  • Vehicle Control: If the novel compound is dissolved in a solvent (e.g., DMSO), this control contains the microbial inoculum in broth with the highest concentration of the solvent used in the assay. This ensures the solvent itself has no inhibitory effect.

Part 2: Core Methodologies for Efficacy Determination

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). This quantitative measure provides the foundational data for assessing a compound's potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized, scalable, and highly reproducible technique for determining MIC values. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Step-by-Step Protocol:

  • Preparation of Compounds:

    • Prepare a stock solution of the novel 2-aminothiazole compounds and comparator antibiotics in an appropriate solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to each well of the microtiter plate (except the sterility control wells), bringing the total volume to 100 µL.

    • Seal the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates are typically incubated for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7] This is determined by visually inspecting the wells for turbidity. The well with the lowest drug concentration that remains clear is the MIC value.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_plate Assay Plate Setup (96-Well) cluster_read Incubation & Reading A Prepare Compound Stock Solutions C Perform 2-fold Serial Dilutions of Compounds in Broth A->C B Prepare 0.5 McFarland Inoculum Suspension D Dilute Inoculum to Final Concentration B->D E Inoculate Wells with Standardized Microbe Suspension C->E D->E F Incubate at 35-37°C (16-20h Bacteria, 24-48h Fungi) E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth (bacteriostatic activity), the MBC determines the concentration that results in microbial death (bactericidal activity).

Step-by-Step Protocol:

  • Following MIC Determination:

    • Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Subculturing:

    • From each of these clear wells, take a small aliquot (typically 10-20 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is practically determined by identifying the lowest concentration plate that shows no colony growth.

Part 3: Comparative Data Analysis and Interpretation

Data Presentation: MIC & MBC Summary Tables

Quantitative data should be summarized in structured tables for easy comparison.

Table 1: Hypothetical MIC & MBC Data for Novel 2-Aminothiazole Compounds (µg/mL)

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
MIC / MBC MIC / MBC MIC / MBC MIC / MFC *
Compound A 4 / 816 / 32>64 / >648 / 16
Compound B 2 / 28 / 1632 / >64>64 / >64
Vehicle (DMSO) >64 / >64>64 / >64>64 / >64>64 / >64

*For fungi, the equivalent of MBC is the Minimum Fungicidal Concentration (MFC).

Comparative Efficacy Against Standard Antibiotics

The true potential of a novel compound is revealed when its potency is compared directly against established drugs.

Table 2: Comparative MIC Data Against Standard Antibiotics (µg/mL)

OrganismNovel Compound ANovel Compound BVancomycinCiprofloxacinFluconazole
S. aureus (ATCC 25923) 42 1[8][9]>4N/A
E. coli (ATCC 25922) 168 N/A≤1[10]N/A
P. aeruginosa (ATCC 27853) >6432N/A≤1N/A
C. albicans (ATCC 90028) 8 >64N/AN/A≤2[11]

Interpretation:

  • Bacteriostatic vs. Bactericidal: The relationship between MBC and MIC provides insight into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity. In our example, Compound B exhibits bactericidal activity against S. aureus (MBC/MIC = 1).

  • Potency and Spectrum: Based on the hypothetical data in Table 2, Compound B shows promising activity against S. aureus with an MIC of 2 µg/mL, approaching the potency of Vancomycin. Compound A demonstrates moderate antifungal activity against C. albicans. Both compounds show limited activity against P. aeruginosa when compared to Ciprofloxacin.

Hypothesized Mechanism of Action

While detailed mechanism-of-action studies are a separate endeavor, preliminary insights can be gained from the literature. Many antimicrobial agents, including some 2-aminothiazole derivatives, are known to target essential bacterial processes. One such target is the enzyme MurB, which is critical for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[12] Inhibition of MurB disrupts cell wall integrity, leading to cell death.

Hypothesized Mechanism of Action: MurB Inhibition

MoA A UDP-N-acetylglucosamine (UNAG) B MurA A->B C UDP-N-acetylglucosamine enolpyruvate (UNAGEP) B->C D MurB (Target Enzyme) C->D E UDP-N-acetylmuramic acid (UNAM) D->E F Peptidoglycan Biosynthesis E->F G Stable Cell Wall F->G J Cell Lysis F->J Disruption H Novel 2-Aminothiazole Compound I Inhibition H->I I->D

Caption: Hypothesized inhibition of the peptidoglycan synthesis pathway.

Conclusion and Future Directions

This guide outlines a standardized and comparative approach to validating the antimicrobial efficacy of novel 2-aminothiazole compounds. By adhering to established protocols like those from CLSI and EUCAST and employing appropriate controls and comparators, researchers can generate high-quality, reproducible data.[6][13][14] Promising candidates identified through this initial screening, such as "Compound B" in our hypothetical example, would warrant further investigation. Subsequent steps in the drug development pipeline include cytotoxicity assays to determine selectivity, in vivo efficacy studies in animal models, and comprehensive mechanism-of-action studies to fully elucidate their therapeutic potential.

References

  • Narendra Singh et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3):691-698. Available at: [Link]

  • Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tomasic, T., & Masic, L. P. (2008). Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one. Archiv der Pharmazie, 341(8), 491-496. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • Ganaie, A. A., et al. (2018). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology, 12(4), 2057-2063. Available at: [Link]

  • Shrestha, B., et al. (2016). Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal. BMC Research Notes, 9, 362. Available at: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Available at: [Link]

  • Saderi, H., & Emadi, F. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? Jundishapur Journal of Microbiology, 7(1), e8815. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Available at: [Link]

  • Ganaie, F., et al. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus, 12(1), e6759. Available at: [Link]

  • Boyd, D., et al. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(4), 114–118. Available at: [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–163. Available at: [Link]

  • Soriano, A., et al. (2008). Influence of Vancomycin Minimum Inhibitory Concentration on the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. Clinical Infectious Diseases, 46(2), 193–200. Available at: [Link]

  • ResearchGate. (n.d.). Median and range of minimum inhibitory concentration 24, minimum inhibitory concentration 48, and minimum fungicidal concentration (µg/mL) of fluconazole against fungal species isolated from patients before and during radiotherapy. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • EUCAST. (n.d.). Home. Available at: [Link]

  • de Almeida, M. V., et al. (2018). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 22(3), 190-195. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of Some Novel 2‐Aminothiazole Derivatives of 4‐Hydroxy‐chromene‐2‐one. Available at: [Link]

  • Nguyen, M. C. N., et al. (2020). Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning. Scientific Reports, 10(1), 15026. Available at: [Link]

  • EUCAST. (n.d.). Expert Rules. Available at: [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Glisic, B. D., et al. (2020). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 31(1), 1-18. Available at: [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available at: [Link]

  • EUCAST. (n.d.). Guidance Documents. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available at: [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available at: [Link]

  • Giske, C. G., et al. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]

  • Barry, A. L., & Effinger, L. J. (1976). Reproducibility of control strains for antibiotic susceptibility testing. Antimicrobial Agents and Chemotherapy, 10(3), 436–440. Available at: [Link]

  • Pai, M. P. (2008). Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist. Available at: [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentration range and MIC 50 for HE fluconazole and nystatin against 125 vaginal yeasts including Candida and Saccharomyces genus. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Available at: [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Available at: [Link]

  • Sova, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Scilit. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Available at: [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. Available at: [Link]

Sources

"comparative study of different synthetic routes to Ethyl 5-amino-2-mercaptothiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a key building block, valued for its utility in the synthesis of various biologically active compounds. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to this important intermediate, offering practical insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The specific substitution pattern of this compound, featuring amino, mercapto, and carboxylate functionalities, offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries for high-throughput screening. The choice of synthetic route to this intermediate can significantly impact yield, purity, scalability, and cost-effectiveness, making a thorough understanding of the available methods crucial.

Route 1: One-Pot Synthesis from Alkyl 2-Oximino-2-Cyanoacetate

This elegant one-pot synthesis, reported by Talukdar and co-workers, offers a direct and efficient approach to the target molecule.[1] The reaction proceeds by the reductive cyclization of an in-situ generated intermediate in the presence of hydrogen sulfide.

Reaction Mechanism and Rationale

The core of this methodology lies in the initial reaction between an alkyl 2-oximino-2-cyanoacetate and a trialkyl orthoformate. This step is believed to form a reactive intermediate that is subsequently reduced by hydrogen sulfide. The in-situ generated amino group then undergoes intramolecular cyclization with the sulfur atom, leading to the formation of the desired 5-amino-2-mercaptothiazole ring system. The use of pyridine as a solvent is critical, as it likely acts as a base to facilitate the key deprotonation and cyclization steps.

Experimental Protocol

Materials:

  • Ethyl 2-oximino-2-cyanoacetate

  • Triethyl orthoformate

  • Pyridine (anhydrous)

  • Hydrogen sulfide gas

  • Ethanol

Procedure:

  • A solution of ethyl 2-oximino-2-cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) in anhydrous pyridine is prepared in a flask equipped with a gas inlet and outlet.

  • A steady stream of dry hydrogen sulfide gas is passed through the stirred solution at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford pure this compound.

Advantages and Disadvantages

Advantages:

  • One-pot procedure: Simplifies the experimental setup and reduces workup steps.

  • Good to excellent yields: This method has been reported to provide high yields of the desired product.

  • Readily available starting materials: The precursors are commercially available or can be easily synthesized.

Disadvantages:

  • Use of toxic hydrogen sulfide gas: Requires a well-ventilated fume hood and appropriate safety precautions.

  • Reaction time: The reaction can be relatively long (4-6 hours).

  • Potential for side products: Incomplete reaction or side reactions can lead to impurities that may require careful purification.

Route 2: Multi-Step Synthesis via a Ketene Dithioacetal Intermediate

This alternative route employs a multi-step approach, beginning with the synthesis of a key ketene dithioacetal intermediate, Ethyl 2-cyano-3,3-bis(methylthio)acrylate. This intermediate is then cyclized to form the target thiazole ring.

Reaction Mechanism and Rationale

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This step involves the reaction of ethyl cyanoacetate with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.[2] The base deprotonates the active methylene group of ethyl cyanoacetate, which then attacks carbon disulfide. The resulting dithiocarboxylate is then S-methylated to yield the stable ketene dithioacetal.

Step 2: Cyclization to this compound

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

Materials:

  • Ethyl cyanoacetate

  • Carbon disulfide

  • Sodium hydride (or other suitable base)

  • Methyl iodide

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in the anhydrous solvent at 0 °C, a solution of ethyl cyanoacetate (1 equivalent) is added dropwise.

  • After stirring for 30 minutes, carbon disulfide (1.1 equivalents) is added slowly, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The mixture is cooled again to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2 (Proposed): Cyclization to this compound

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Cyanamide

  • Sodium ethoxide (or other suitable base)

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in ethanol, Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) and cyanamide (1.1 equivalents) are added.

  • The reaction mixture is heated at reflux for 4-6 hours, with monitoring by TLC.

  • After cooling to room temperature, the mixture is acidified with a dilute acid (e.g., 1M HCl).

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Advantages and Disadvantages

Advantages:

  • Avoids the use of hydrogen sulfide gas: This is a significant safety advantage over Route 1.

  • Modular approach: The synthesis of the ketene dithioacetal intermediate allows for potential diversification at this stage.

  • Potentially milder reaction conditions for the final cyclization step compared to the direct use of H₂S.

Disadvantages:

  • Multi-step synthesis: This route is longer and involves an additional purification step.

  • Overall yield may be lower than the one-pot method due to losses at each step.

  • The second step is a proposed route and may require optimization.

Comparative Analysis

FeatureRoute 1: One-Pot SynthesisRoute 2: Multi-Step Synthesis via Ketene Dithioacetal
Number of Steps 12 (or more)
Key Reagents Ethyl 2-oximino-2-cyanoacetate, H₂SEthyl cyanoacetate, CS₂, Methyl iodide, Cyanamide
Reported Yield Good to ExcellentModerate to Good (overall)
Safety Concerns Use of highly toxic H₂S gasUse of sodium hydride and flammable solvents
Scalability Potentially challenging due to H₂S handlingMore amenable to scale-up
Simplicity HighModerate

Visualizing the Synthetic Pathways

To further clarify the transformations involved in each synthetic route, the following diagrams illustrate the key steps and intermediates.

Route1 start1 Ethyl 2-oximino-2-cyanoacetate + Triethyl orthoformate intermediate1 Reactive Intermediate start1->intermediate1 product1 This compound intermediate1->product1 Reductive Cyclization h2s H₂S, Pyridine

Caption: One-pot synthesis of the target compound (Route 1).

Route2 cluster_step1 Step 1 cluster_step2 Step 2 (Proposed) start2 Ethyl cyanoacetate + Carbon disulfide intermediate2 Dithiocarboxylate start2->intermediate2 ketene Ethyl 2-cyano-3,3-bis(methylthio)acrylate intermediate2->ketene S-Alkylation meI Methyl Iodide product2 This compound ketene->product2 Cyclization cyanamide Cyanamide, Base

Caption: Multi-step synthesis via a ketene dithioacetal intermediate (Route 2).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is highly attractive for its efficiency and directness, particularly for smaller-scale laboratory preparations where the necessary safety infrastructure for handling hydrogen sulfide is in place. Its one-pot nature minimizes handling and purification steps, potentially leading to higher overall yields in a shorter timeframe.

  • Route 2 , while more laborious, provides a safer alternative by avoiding the use of highly toxic gas. This makes it a more suitable choice for laboratories not equipped for handling H₂S or for larger-scale synthesis where safety and handling considerations are paramount. The modularity of this route also presents opportunities for the synthesis of analogs by varying the alkylating agent or the cyclization partner.

The ultimate choice of synthetic route will depend on the specific needs and constraints of the research or production environment, including scale, available equipment, safety protocols, and desired purity of the final product. It is recommended to perform a small-scale trial of the chosen route to optimize reaction conditions and assess its suitability for the intended application.

References

  • The Molecular Blueprint: Understanding Ethyl 2-Cyano-3,3-bis(methylthio)acrylate. (n.d.). Retrieved from [Link]

  • Talukdar, S., et al. (2001). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Indian Journal of Chemistry - Section B, 40B(12), 1104-1109. Available at: [Link]

  • Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Sulfur Chemistry, 36(5), 537-548. Available at: [Link]

  • Elgemeie, G. H., et al. (2000). Heteroaromatization with ketene dithioacetals: Part I. Synthesis of some novel 5-amino-1-(1,3,4-thiadiazol-2-yl) and 1-(1,3,4-thiadiazin-2-yl)pyrazole-4-carbonitriles. Journal of Chemical Research, Synopses, (12), 564-565. Available at: [Link]

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. (2018). Angewandte Chemie International Edition, 57(42), 13915-13919. Available at: [Link]

Sources

Elucidating Mechanisms of Action for Ethyl 5-amino-2-mercaptothiazole-4-carboxylate-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Ethyl 5-amino-2-mercaptothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of therapeutic agents. Its inherent chemical reactivity and ability to be readily modified allow for the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides a comparative overview of the methodologies employed to investigate the mechanism of action of drug candidates derived from this promising scaffold, offering researchers a framework for their own discovery and development programs.

The Strategic Importance of Mechanism of Action Studies

Understanding a drug's mechanism of action is paramount in modern drug development. It provides a rational basis for lead optimization, aids in the identification of potential biomarkers for patient stratification, and can predict potential off-target effects and toxicity. For derivatives of this compound, a clear mechanistic understanding is crucial to harnessing their full therapeutic potential and advancing them through the development pipeline.

Comparative Analysis of Biological Activities and Underlying Mechanisms

Derivatives based on the this compound core have demonstrated a variety of biological effects. Here, we compare some of the key mechanisms of action that have been explored for this class of compounds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant area of investigation for these derivatives has been in oncology. Several studies have synthesized and evaluated novel compounds for their ability to inhibit cancer cell growth.[2][3] The anticancer effects of these agents are often multifaceted, involving the modulation of key cellular processes such as cell cycle progression and apoptosis.

One prominent mechanism involves the disruption of microtubule dynamics. Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives, which share structural similarities with the thiazole scaffold, have been shown to inhibit tubulin polymerization.[4] This disruption of the cellular cytoskeleton leads to a robust G2/M cell-cycle arrest, ultimately inducing apoptosis in cancer cells.[4]

Another key strategy is the inhibition of protein kinases that are critical for cancer cell signaling and survival. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of Aurora kinases, which play a crucial role in mitosis.[5] The inhibition of these kinases can lead to defects in cell division and subsequent cell death.

Table 1: Comparison of Anticancer Mechanisms for Thiazole Derivatives

Derivative ClassPrimary MechanismKey Molecular Target(s)Experimental Readout(s)Reference(s)
Ethyl-2-amino-pyrrole-3-carboxylatesInhibition of tubulin polymerizationTubulinG2/M cell cycle arrest, Apoptosis[4]
2-Aminothiazole DerivativesKinase InhibitionAurora KinasesDecreased Histone H3 Phosphorylation[5]
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesBroad-spectrum anticancer activityNot fully elucidatedInhibition of cancer cell line growth[2]
Antimicrobial Activity: Disrupting Microbial Viability

The thiazole core is also a key feature in many antimicrobial agents. The mechanism of action for these compounds often involves the disruption of essential microbial processes. Some 5-acetyl-4-methylthiazole derivatives have been shown to increase the permeability of microbial cell membranes, leading to cell death.[6] This is often assessed through crystal violet uptake assays, where a higher uptake indicates greater membrane disruption.[6] Another potential mechanism is the inhibition of crucial bacterial enzymes, such as biotin carboxylase, which is involved in fatty acid synthesis.[7]

Table 2: Comparison of Antimicrobial Mechanisms for Thiazole Derivatives

Derivative ClassPrimary MechanismKey Molecular Target(s)Experimental Readout(s)Reference(s)
5-Acetyl-4-methylthiazole derivativesIncreased cell membrane permeabilityCell membraneCrystal violet uptake[6]
Phenylsulfonylamino-benzoate derivativesEnzyme InhibitionBiotin CarboxylaseInhibition of bacterial growth[7]

Key Experimental Protocols for Mechanism of Action Studies

A thorough investigation into the mechanism of action of a novel compound requires a suite of well-designed experiments. Below are detailed protocols for key assays relevant to the study of this compound-based drugs.

Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for characterizing the anticancer properties of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B MTT Assay (Cell Viability) A->B Test Compound C Cell Cycle Analysis (Flow Cytometry) B->C Active Compounds D Apoptosis Assay (Annexin V/PI Staining) B->D Active Compounds E Target-Based Enzyme Assay (e.g., Kinase Inhibition) B->E Hypothesis-driven F Determine IC50/GI50 Values C->F G Identify Mechanism of Cell Death D->G H Confirm Target Engagement E->H

Caption: A generalized workflow for the investigation of anticancer drug candidates.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by the action of mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [8][9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13]

Step-by-Step Methodology: [14][15]

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a luminescence-based ATP detection assay.[16][17][18][19][20]

Step-by-Step Methodology (ELISA-based): [19]

  • Plate Coating: Coat a 96-well microplate with an antibody specific for the VEGFR-2 kinase.

  • Compound Addition: Add different concentrations of the test compound to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

  • Enzyme and Substrate Addition: Add the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Add a biotinylated antibody that specifically recognizes the phosphorylated substrate.

    • Incubate to allow for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add a TMB substrate solution and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Illustration

The following diagram illustrates a simplified signaling pathway involving VEGFR-2, a common target for anticancer therapies.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Thiazole-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: A simplified representation of the VEGFR-2 signaling pathway and its inhibition.

Conclusion

The this compound scaffold represents a rich source of novel drug candidates with diverse mechanisms of action. A systematic and rigorous investigation of these mechanisms, employing a combination of cell-based and biochemical assays, is essential for the successful development of new therapeutics. This guide provides a framework and detailed protocols to aid researchers in this critical endeavor, ultimately contributing to the advancement of innovative medicines.

References

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A Comparative Guide to the Biological Activities of 2-Mercaptobenzothiazole and 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast number of therapeutic agents. Among these, sulfur- and nitrogen-containing heterocycles are of paramount importance due to their diverse and potent biological activities. This guide focuses on two such privileged structures: 2-mercaptobenzothiazole (2-MBT), a bicyclic system, and 2-aminothiazole (2-AT), a monocyclic system. Both scaffolds are found in molecules with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3]

This document provides a comparative analysis of the biological profiles of derivatives from these two classes. Our objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of their performance, supported by experimental data and methodological insights. By understanding the distinct and overlapping activities of 2-MBT and 2-AT derivatives, we aim to facilitate more informed decisions in the rational design of novel therapeutic agents.

Core Molecular Architectures

The foundational difference between the two compound classes lies in their core structures. 2-Mercaptobenzothiazole features a benzene ring fused to a thiazole ring, creating a more rigid and lipophilic bicyclic system. In contrast, 2-aminothiazole is a smaller, monocyclic structure, offering different substitution vectors and physicochemical properties. These structural distinctions are fundamental to their interactions with biological targets.

G cluster_0 2-Mercaptobenzothiazole (2-MBT) cluster_1 2-Aminothiazole (2-AT) a b

Figure 1: Core chemical structures of 2-Mercaptobenzothiazole and 2-Aminothiazole.

Comparative Analysis of Biological Activities

While both scaffolds are versatile, they exhibit distinct patterns of biological efficacy. The following sections compare their performance in key therapeutic areas.

Antimicrobial Activity

Both 2-MBT and 2-AT derivatives are widely recognized for their potential as antimicrobial agents.[1][4]

  • 2-Mercaptobenzothiazole Derivatives: This class has a long history of use as antimicrobial and antifungal agents.[4] S-substituted derivatives, in particular, have demonstrated significant activity. For instance, certain 2-(alkenylthio)-5-aminobenzothiazoles showed a minimum inhibitory concentration (MIC) of 15.6 μg/mL against Candida albicans.[4] The 2-mercaptobenzothiazole moiety itself is considered a potent pharmacophore, and its linkage with other amines can enhance its potency.[5][6] However, not all derivatives are broadly effective; some 2-benzylsulfanyl derivatives were found to be weakly active or inactive against common bacterial strains like Escherichia coli and Bacillus subtilis.[4][7]

  • 2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a cornerstone of many antimicrobial drugs and research candidates.[8] These derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] Their mechanism can involve the inhibition of enzymes crucial for bacterial cell wall biosynthesis, such as MurA and MurB.[9] For example, a series of thiazolyl-thiourea derivatives displayed promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL.[1]

Comparative Insight: Both classes are strong contenders for antimicrobial drug development. 2-MBT derivatives have a historical foundation, particularly as antifungal agents. 2-AT derivatives, however, appear more frequently in recent literature as broad-spectrum antibacterial agents, partly due to their role in inhibiting specific bacterial enzymes, a well-validated strategy in modern antibiotic discovery.

Anticancer Activity

The development of novel anticancer agents is a critical area where both scaffolds have made significant contributions.

  • 2-Mercaptobenzothiazole Derivatives: These compounds are known to possess antitumor activity.[2][3] Their mechanism often involves the inhibition of essential cellular enzymes. For example, they have been identified as potent, mechanism-based inhibitors of heat shock protein 90 (Hsp90) and cathepsin D, both of which are implicated in cancer progression.[3][4]

  • 2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is arguably more prominent in modern oncology research and is a fundamental component of several clinically approved anticancer drugs, most notably the kinase inhibitor Dasatinib .[10] Derivatives have shown potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[10][11] For instance, one derivative demonstrated potent activity against HeLa cells with an IC₅₀ value of 1.6 ± 0.8 µM, while another showed IC₅₀ values of 4.89 µM and 4.03 µM against H1299 (lung) and SHG-44 (glioma) cell lines, respectively.[11]

Comparative Insight: While 2-MBT derivatives show promise as antitumor agents, the 2-aminothiazole scaffold is a more established and validated core in contemporary anticancer drug discovery.[10][12] Its prevalence in clinically successful kinase inhibitors underscores its utility and adaptability for designing targeted cancer therapies.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making anti-inflammatory agents a constant focus of pharmaceutical research.

  • 2-Mercaptobenzothiazole Derivatives: The 2-MBT nucleus is a well-regarded pharmacophore for anti-inflammatory activity.[4] Synthetic efforts have been directed at improving potency and selectivity towards enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation.[4] For example, novel bis-heterocycles incorporating 2-mercaptobenzothiazole and 1,2,3-triazoles were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced hind paw edema model in rats.[4]

  • 2-Aminothiazole Derivatives: This class also exhibits significant anti-inflammatory properties.[1] Their mechanism can involve the reduction of prostaglandin E₂ (PGE₂) production, a key inflammatory mediator.[9] Furthermore, hybrid molecules combining 2-aminothiazole with 2-methylthiobenzimidazole have been investigated as selective inhibitors of both COX-2 and 15-lipoxygenase (15-LOX) enzymes.[13]

Comparative Insight: Both scaffolds are effective cores for designing anti-inflammatory agents, often targeting the cyclooxygenase pathway. The choice between them may depend on the desired selectivity profile and the specific synthetic strategies employed to modulate activity.

Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology.

  • 2-Mercaptobenzothiazole Derivatives: This class has been identified as mechanism-based inhibitors for a diverse range of enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase (MAO), Hsp90, and cathepsin D.[2][3][4]

  • 2-Aminothiazole Derivatives: 2-AT derivatives are particularly notable as enzyme inhibitors. They have shown potent inhibitory effects against carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[14] One study reported a 2-amino-4-(4-chlorophenyl)thiazole derivative with a Kᵢ of 0.008 µM against hCA I, and a 2-amino-4-(4-bromophenyl)thiazole derivative with Kᵢ values of 0.129 µM and 0.083 µM against AChE and BChE, respectively.[14] They are also well-known as inhibitors of various protein kinases, which is central to their anticancer activity.[10]

Comparative Insight: 2-Aminothiazole derivatives appear to have a broader and more extensively documented profile as potent inhibitors of specific enzyme targets, particularly kinases and cholinesterases, making them highly attractive for target-based drug design.

Quantitative Data Summary

The following tables summarize representative experimental data for derivatives of each class, highlighting their potency in various biological assays.

Table 1: Antimicrobial Activity

Compound Class Derivative Type Target Organism Activity (MIC) Reference
2-MBT 2-(Alkenylthio)-5-aminobenzothiazole Candida albicans 15.6 µg/mL [4]
2-MBT Acetamide derivative (2i) E. coli, S. typhi, S. aureus Comparable to Levofloxacin [5][6]

| 2-AT | Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 µg/mL |[1] |

Table 2: Anticancer & Enzyme Inhibitory Activity

Compound Class Derivative Type Target (Cell Line / Enzyme) Activity (IC₅₀ / Kᵢ) Reference
2-AT N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)... HeLa Cells IC₅₀: 1.6 µM [11]
2-AT 4,5-disubstituted derivative H1299 (Lung Cancer) IC₅₀: 4.89 µM [11]
2-AT 2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I) Kᵢ: 0.008 µM [14]
2-AT 2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE) Kᵢ: 0.129 µM [14]

| 2-AT | 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ: 0.083 µM |[14] |

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The Agar Well Diffusion Assay is a fundamental, self-validating method for screening the antibacterial potential of novel compounds.

Workflow Diagram

G prep 1. Prepare Media & Inoculum (MHA Plates, Standardized Bacterial Suspension) lawn 2. Lawn Culture (Spread bacterial inoculum evenly on agar surface) prep->lawn wells 3. Create Wells (Aseptically punch uniform wells in the agar) lawn->wells load 4. Load Samples (Pipette test compounds, solvent control, and standard antibiotic into separate wells) wells->load incubate 5. Incubation (Incubate plates at 37°C for 18-24 hours) load->incubate measure 6. Measure Zones of Inhibition (Measure the diameter of the clear zone around each well) incubate->measure analyze 7. Analyze & Compare (Compare test compound zones to controls) measure->analyze

Figure 2: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

    • Causality: MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum density is critical for reproducibility. A lower density may overestimate efficacy, while a higher density may underestimate it.

  • Lawn Culture: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.

  • Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO), the pure solvent (negative control), and a standard antibiotic solution (positive control, e.g., Levofloxacin) into separate wells.[5]

    • Trustworthiness: The inclusion of both positive and negative controls is a self-validating step. The negative control ensures the solvent has no activity, while the positive control confirms the assay is working correctly and provides a benchmark for comparison.

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around each well where bacterial growth is prevented) in millimeters (mm).

Conclusion

This comparative guide illustrates that both 2-mercaptobenzothiazole and 2-aminothiazole derivatives are exceptionally valuable scaffolds in drug discovery.

  • 2-Mercaptobenzothiazole (2-MBT) derivatives demonstrate a strong and historically significant profile as antimicrobial (especially antifungal) and anti-inflammatory agents.[3][4]

  • 2-Aminothiazole (2-AT) derivatives have emerged as a dominant scaffold in modern medicinal chemistry, particularly in the development of targeted anticancer therapies (e.g., kinase inhibitors) and potent enzyme inhibitors for a range of diseases.[1][10] Their structural simplicity and synthetic tractability make them highly adaptable for generating large libraries for high-throughput screening.

The choice of scaffold ultimately depends on the therapeutic target and desired pharmacological profile. For researchers targeting enzymes like kinases or cholinesterases, the 2-aminothiazole core offers a well-trodden and highly successful path.[10][14] For those exploring broad-spectrum antimicrobial or anti-inflammatory applications, the 2-mercaptobenzothiazole scaffold remains a potent and relevant starting point.[4] Future research focusing on hybrid molecules that combine features of both scaffolds could yield novel compounds with unique, multi-target activity profiles.

References

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  • Batool, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10325-10337. [Link]

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A Researcher's Comparative Guide to In Vivo Efficacy Testing of Ethyl 5-Amino-2-Mercaptothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the thiazole nucleus represents a cornerstone scaffold, consistently featured in a multitude of biologically active compounds.[1][2][3][4] Specifically, derivatives of ethyl 5-amino-2-mercaptothiazole-4-carboxylate are emerging as a promising class of molecules with therapeutic potential across several domains, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial applications.[3][4][5] However, the successful translation of in vitro activity to in vivo efficacy is a critical and often challenging step.

This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of novel this compound derivatives. We will delve into the rationale behind selecting appropriate animal models, provide detailed experimental protocols, and present comparative data from related thiazole compounds to serve as a benchmark for your investigations.

The Landscape of In Vivo Models for Thiazole Derivatives

The versatility of the thiazole scaffold necessitates a multi-faceted approach to in vivo testing. The choice of animal model is paramount and should be directly informed by the intended therapeutic application of the derivative . Below, we compare and contrast the most relevant and widely accepted models for assessing the key biological activities of this compound class.

Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

A cornerstone for acute anti-inflammatory screening, the carrageenan-induced paw edema model in rats is a robust and reproducible assay.[1] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a compound's anti-inflammatory effect.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. Animals should be acclimatized for at least one week prior to the experiment.

  • Grouping and Administration:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group 3-n: Test compound groups (various doses of the this compound derivative, orally or intraperitoneally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound to the respective groups.

    • After a set absorption time (e.g., 60 minutes for oral administration), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: Xenograft Tumor Models

To evaluate the in vivo anticancer potential of this compound derivatives, human tumor xenograft models in immunocompromised mice are the gold standard.[6] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Human Tumor Xenograft Model in Mice

  • Animal Selection: Immunocompromised mice (e.g., athymic nude or SCID mice) are essential for preventing the rejection of human tumor cells.

  • Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Subcutaneously inject a suspension of the chosen cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Administer the vehicle, a positive control (e.g., a standard chemotherapeutic agent), or the test compound according to a predetermined schedule and route (e.g., daily oral gavage).

    • Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

  • Data Analysis:

    • Compare the tumor growth curves between the treated and control groups.

    • Calculate the percentage of tumor growth inhibition (% TGI).

    • Monitor for any signs of toxicity, such as significant weight loss or changes in behavior.

Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model

The MES test in mice is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][8] It assesses a compound's ability to prevent the spread of seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Selection: Male Swiss albino mice (20-25 g) are commonly used.

  • Grouping and Administration:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Phenytoin, 25 mg/kg, intraperitoneally).

    • Group 3-n: Test compound groups at various doses.

  • Procedure:

    • Administer the vehicle, positive control, or test compound.

    • At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

  • Data Analysis: The percentage of protection in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

Antimicrobial Activity: Murine Skin Infection Model

For derivatives with potential antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), a murine skin infection model is highly relevant.

Experimental Protocol: MRSA Skin Infection Model in Mice

  • Animal Selection: BALB/c mice are often used for this model.

  • Bacterial Strain: A clinically relevant MRSA strain should be used.

  • Procedure:

    • Anesthetize the mice and shave a small area on their back.

    • Create a superficial abrasion or a small dermal injection to introduce a defined inoculum of MRSA.

    • After a set period to allow the infection to establish (e.g., 24 hours), begin treatment.

    • Topically or systemically administer the vehicle, a positive control (e.g., Mupirocin for topical application), or the test compound.

    • Monitor the lesion size daily.

    • At the end of the study, euthanize the animals and excise the infected skin tissue.

  • Data Analysis:

    • Homogenize the skin tissue and perform serial dilutions to determine the bacterial load (colony-forming units per gram of tissue).

    • Compare the bacterial burden in the treated groups to the control group.

Comparative Data and Benchmarking

Due to the novelty of this compound derivatives, direct in vivo comparative data is scarce. However, we can draw valuable insights from studies on structurally related 2-aminothiazole and 2-mercaptobenzothiazole derivatives to establish performance benchmarks.

Table 1: Illustrative Anti-Inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound ClassDose (mg/kg)RouteMax. % Inhibition of EdemaReference CompoundMax. % Inhibition
2-Aminothiazole Derivatives20-50p.o.45-60%Indomethacin (10 mg/kg)~70-80%
2-Mercaptobenzothiazole Derivatives50-100i.p.40-55%Diclofenac (10 mg/kg)~65-75%

Table 2: Illustrative Anticancer Activity of Thiazole Derivatives in Xenograft Models

Compound ClassTumor ModelDose & Schedule% TGIReference Compound% TGI
2-Aminothiazole DerivativesA549 (Lung)50 mg/kg, daily, p.o.50-65%Cisplatin~70-80%
Thiazolidinone DerivativesMCF-7 (Breast)30 mg/kg, biw, i.p.40-60%Paclitaxel~75-85%

Table 3: Illustrative Anticonvulsant Activity of Thiazole Derivatives in the MES Model

Compound ClassED50 (mg/kg, i.p.)Therapeutic Index (TD50/ED50)Reference CompoundED50 (mg/kg, i.p.)
Thiazolidin-4-one Derivatives15-30>10Phenytoin~9.5
1,3,4-Thiadiazole Derivatives20-40>8Carbamazepine~8.8

Visualizing the Path Forward: Workflows and Mechanisms

To streamline the in vivo evaluation process and to hypothesize the underlying mechanisms of action for this compound derivatives, we provide the following diagrams.

Diagram 1: General Experimental Workflow for In Vivo Testing

G cluster_0 Pre-clinical Development cluster_1 In Vivo Efficacy Studies cluster_2 Toxicology & Safety A Synthesis & Characterization of Derivatives B In Vitro Screening (Activity & Cytotoxicity) A->B C Lead Compound Selection B->C D Animal Model Selection (e.g., Paw Edema, Xenograft) C->D E Dose-Response & PK/PD Studies D->E F Efficacy Evaluation in Chosen Model E->F G Data Analysis & Comparison to Standards F->G H Acute & Chronic Toxicity Studies G->H I Histopathology H->I J J I->J Go/No-Go Decision for Further Development

Caption: A generalized workflow for the in vivo evaluation of novel therapeutic compounds.

Diagram 2: Hypothetical Signaling Pathway Modulation by Aminothiazole Derivatives

Many 2-aminothiazole derivatives have been identified as kinase inhibitors.[4] A plausible mechanism of action for the anticancer and anti-inflammatory effects of this compound derivatives could involve the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and inflammation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Inflammation Inflammation Akt->Inflammation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Ethyl 5-amino-2-mercapto- thiazole-4-carboxylate Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.

Conclusion

The in vivo evaluation of this compound derivatives is a critical step in determining their therapeutic potential. While specific data for this class of compounds is still emerging, the established animal models and protocols for related thiazole structures provide a robust framework for investigation. By carefully selecting the appropriate models, meticulously executing the experimental protocols, and benchmarking against known compounds, researchers can effectively assess the in vivo efficacy and advance the most promising derivatives towards clinical development. This guide serves as a foundational resource to aid in the logical and scientifically rigorous progression of these exciting new chemical entities.

References

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–824. [Link]

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  • PubMed Central. (2023). In Vivo and In Vitro Characterization of Close Analogs of Compound KA-11, a New Antiseizure Drug Candidate. PubMed Central. [Link]

  • PubMed Central. (2023). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. [Link]

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  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

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  • Impact Factor. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate. As a sulfur- and nitrogen-containing heterocyclic compound, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to foster a culture of safety and compliance.

Part 1: Core Principles of Chemical Waste Management

All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety professional.[1] The foundation of proper disposal is laid long before the waste container is full; it begins with understanding the inherent risks and implementing robust handling protocols from the moment the chemical is used.

Hazard Identification and Risk Assessment

This compound is an organic compound presenting several potential hazards stemming from its functional groups: a mercaptan (-SH), an amine (-NH2), and a thiazole ring.

  • Mercaptan Group: Thiols, or mercaptans, are notorious for their powerful and unpleasant odors, often detectable at extremely low concentrations.[2] Inhalation may cause respiratory irritation.[3]

  • Thiazole and Amine Groups: Similar aminothiazole structures are known to cause skin and serious eye irritation.[3][4][5] The compound is generally harmful if swallowed.[3]

  • Combustion Products: As with many sulfur- and nitrogen-containing organic compounds, combustion can produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[6]

Due to these properties, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.

Data Summary: Hazards and Protective Equipment
Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Eye Irritation Causes serious eye irritation.[3][5]Chemical safety goggles or a face shield.[6]
Skin Irritation Causes skin irritation.[3][5]Chemically resistant gloves (e.g., nitrile) and a lab coat.[7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[3]Work in a certified chemical fume hood.[8]
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke in the laboratory.[6]
Environmental Hazard Thiazole derivatives can be toxic to aquatic life.[9]Prevent release to the environment. Do not dispose of in sinks or drains.[10]

Part 2: Procedural Guide to Disposal

The following workflow provides a systematic approach to ensure that this compound is managed safely from the point of generation to its final disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal gen Waste Generation (Unused reagent, contaminated labware) seg Segregate Waste (Keep away from oxidizers, acids, bases) gen->seg Immediately container Select Compatible Container (HDPE or glass, screw-top lid) seg->container labeling Label Container Clearly ('Hazardous Waste', full chemical name, hazards) container->labeling Before adding waste accum Collect Waste in Labeled Container (Keep container closed) labeling->accum storage Store in Satellite Accumulation Area (SAA) (Well-ventilated, secondary containment) accum->storage pickup Request Waste Pickup (Contact institutional EHS office) storage->pickup disposal Disposal by Licensed Professional (Incineration or landfill at a permitted facility) pickup->disposal

Caption: Disposal workflow for this compound.

Step-by-Step Protocol
  • Waste Characterization and Segregation:

    • Treat all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) and unused or expired chemical as hazardous waste.

    • Crucially, segregate this waste stream. Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could trigger a hazardous reaction.[6] Store in a physically separate, designated container.[1]

  • Containerization:

    • Select a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[11]

    • The container must be in good condition, free of leaks or damage.[12]

  • Labeling:

    • Before any waste is added, the container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste" .[9]

      • The full chemical name: "this compound" .

      • A list of the primary hazards (e.g., "Irritant," "Stench," "Environmental Hazard").

    • Maintain an accurate log of the contents as they are added.

  • Accumulation and Storage:

    • Collect waste in the labeled container at or near the point of generation, in an area under the control of laboratory personnel.[12]

    • Always keep the waste container securely closed except when actively adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated, ideally within a fume hood or a ventilated cabinet.

    • Employ secondary containment (e.g., a larger, chemically resistant tub or bucket) to contain any potential leaks or spills.[1]

  • Final Disposal:

    • Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash. [12] This practice is illegal and environmentally harmful.

    • When the container is full or the waste is ready for removal, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[11]

    • The EHS office will manage the final disposal through a licensed hazardous waste contractor, which typically involves high-temperature incineration at a permitted facility.[13]

Part 3: Emergency Procedures for Spills and Exposures

Proper planning includes preparing for accidental releases.

Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the odor is strong, evacuate personnel and alert your EHS office.

  • Containment: For small, manageable spills, wear the appropriate PPE (goggles, gloves, lab coat, and if necessary, respiratory protection).

  • Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.

  • Package for Disposal: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[6][10] Label the container appropriately. All materials used for cleanup must be disposed of as hazardous waste. [1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek medical attention if breathing is difficult or symptoms persist.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[3]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the wider environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR - Indian Institute of Petroleum. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Available at: [Link]

  • Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. (2024). GPL Odorizers. Available at: [Link]

  • Methyl Mercaptan. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety. (2024). Interscan Corporation. Available at: [Link]

  • Methyl Mercaptan | Medical Management Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Hazard Summary: Ethyl Mercaptan. (n.d.). New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Ethyl 2-aminothiazole-5-carboxylate. (2024). Fisher Scientific. Available at: [Link]

  • MSDS of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2013). Molbase. Available at: [Link]

  • Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate. (2024). Fisher Scientific. Available at: [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. (n.d.). Alberta Environment. Available at: [Link]

  • Hazardous Waste. (2024). University of Oklahoma Environmental Health and Safety. Available at: [Link]

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  • SW-846 Test Method 3660B: Sulfur Cleanup. (1996). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Available at: [Link]

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  • Method 3660B: Sulfur Cleanup. (1996). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • List of Hazardous Substances and Reportable Quantities. (n.d.). U.S. Department of Transportation. Available at: [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Alberta Environment. Available at: [Link]

  • Hazardous waste. (n.d.). Wikipedia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.